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Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin

Abstract The unambiguous determination of a complex molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical biology. This guide provides an in-depth, multi-technique framework for th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a complex molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical biology. This guide provides an in-depth, multi-technique framework for the structural elucidation of a novel, stereochemically rich compound, provisionally named "Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin." This molecule incorporates several key pharmacophores: a conformationally constrained cyclopropane amino acid, a von Hippel-Lindau (VHL) E3 ligase ligand (AHPC), a cyclohexene scaffold, and a boronic ester (Bpin) moiety. Such composite structures are of significant interest, particularly in the field of Proteolysis-Targeting Chimeras (PROTACs). We will detail an integrated analytical workflow, explaining not just the "how" but the critical "why" behind each experimental choice, from initial mass confirmation to the definitive assignment of absolute stereochemistry.

Introduction: Deconstructing the Target Molecule

The nominal structure "Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin" represents a sophisticated synthetic target. Before any analysis, we must first propose a likely connectivity based on its constituent parts.

  • Cyclopropane Amino Acid: These are valuable building blocks in medicinal chemistry, used to create conformationally restricted peptidomimetics that can enhance metabolic stability or enforce a bioactive conformation.[1][2]

  • (S,R,S)-AHPC: The acronym AHPC, particularly with the (S,R,S) stereochemistry, points to a specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This component is crucial for recruiting VHL in PROTAC applications to induce targeted protein degradation.[5][6]

  • Cyclohexene-Bpin: The cyclohexene ring provides a versatile scaffold, while the pinacol boronic ester (Bpin) is a key functional group for further chemical modification, such as Suzuki-Miyaura cross-coupling reactions.

Based on this deconstruction, we propose the target structure shown in Figure 1 . The core challenge lies in verifying the precise connectivity of these fragments and, most critically, confirming the absolute configuration at the three designated stereocenters.

Proposed Structure of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-BpinFigure 1. Proposed chemical structure of the target molecule. The three stereocenters dictating the (S,R,S) configuration are highlighted.

Integrated Analytical Workflow

A robust elucidation strategy cannot rely on a single technique. It requires the convergence of data from orthogonal methods to build an unshakeable structural hypothesis. Our approach is a self-validating system where each experiment confirms previous findings and provides new information to guide the next step.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation Core syn Hypothetical Synthesis pur HPLC Purification syn->pur Crude Product ms HRMS & MS/MS (Composition & Connectivity) pur->ms nmr1d 1D NMR (¹H, ¹³C, ¹¹B) (Functional Groups) ms->nmr1d nmr2d 2D NMR (COSY, HSQC, HMBC) (Full Skeleton Assembly) nmr1d->nmr2d stereo NOESY / VCD (Stereochemistry) nmr2d->stereo final Final Structure Assignment stereo->final

Caption: High-level workflow for structural elucidation.

Mass Spectrometry: Confirming Composition and Connectivity

The first step post-synthesis and purification is to confirm that the molecule has the correct mass and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Protocol: The purified compound is analyzed via electrospray ionization (ESI) coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Expected Outcome: The primary objective is to obtain a mass measurement with high accuracy (<5 ppm error) for the protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the elemental formula, providing the first piece of evidence that the correct atoms have been assembled.

ParameterExpected Value
Elemental Formula C₃₄H₅₀BN₃O₅
Exact Mass [M] 591.3847
Observed [M+H]⁺ 592.3920 ± 0.0030
Tandem Mass Spectrometry (MS/MS)

Causality: While HRMS confirms what atoms are present, MS/MS provides crucial information about how they are connected. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that acts as a structural fingerprint.[7][8]

Experimental Choice: Given the amide bond linking the AHPC and cyclopropane moieties, we anticipate peptide-like fragmentation.[9][10] We will look for characteristic cleavages that break the molecule into its constituent parts.

Expected Fragmentation:

  • Loss of the Bpin group: A neutral loss of the pinacol borane moiety.

  • Cleavage at the amide bond: This is a critical fragmentation that would separate the "Cyclopropane" and "AHPC-CO-cyclohexene-Bpin" fragments, producing characteristic b- and y-type ions.[11]

  • Fragmentation within the AHPC core: Cleavage within the hydroxylated proline ring of the VHL ligand.

Observing these specific fragments provides strong, direct evidence for the proposed connectivity of the major structural units.

NMR Spectroscopy: Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of small molecules in solution.[12][13] A full suite of 1D and 2D experiments is required to assign every proton and carbon and assemble the complete covalent structure.[14]

1D NMR: Identifying Key Functional Groups
  • ¹H NMR: This spectrum provides the initial overview. We expect to see distinct signals for the aromatic protons of the AHPC, the olefinic protons of the cyclohexene, the characteristic upfield signals of the cyclopropane ring protons, and the sharp singlets for the methyl groups on the Bpin moiety.

  • ¹³C NMR: This experiment confirms the carbon skeleton. Key signals to identify include the amide carbonyl (~170-175 ppm), the olefinic carbons (~120-140 ppm), the carbon atoms bonded to boron (~85 ppm), and the highly shielded cyclopropyl carbons (<30 ppm).

  • ¹¹B NMR: Boron NMR is essential for confirming the state of the boronic ester.[15][16] For a tricoordinate pinacol boronic ester, a single, relatively broad resonance is expected in the range of δ 20-35 ppm.[17][18][19] This unequivocally confirms the presence and integrity of the Bpin group.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are non-negotiable for a molecule of this complexity. They reveal through-bond correlations that allow for the step-by-step assembly of the molecular puzzle.

Protocol: A standard suite of 2D NMR experiments (COSY, HSQC, HMBC) should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. This is used to trace out the connectivity within the cyclohexene ring, the cyclopropane ring, and the aliphatic portions of the AHPC ligand.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon (¹³C). This is the primary method for assigning the ¹³C spectrum based on the more easily resolved ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. These correlations bridge the isolated spin systems identified by COSY, confirming the overall molecular connectivity.

G cluster_structure Key HMBC Correlations AHPC_NH AHPC-NH Cyclo_CO Cyclopropane-C=O AHPC_NH->Cyclo_CO Confirms Amide Linkage Cyclo_CH Cyclopropane-CH Cyclo_CH->Cyclo_CO AHPC_CHa AHPC-CHα Cyclo_CH_alpha Cyclohexene-CHα Cyclohexene_C_Bpin Cyclohexene-C-Bpin Cyclo_CH_alpha->Cyclohexene_C_Bpin Confirms Bpin Position Bpin_CH3 Bpin-CH₃ Bpin_CH3->Cyclohexene_C_Bpin

Caption: Diagram of crucial HMBC correlations for assembly.

Stereochemistry: The Final Frontier

With the planar structure established, the final and most challenging task is to confirm the absolute configuration at the three chiral centers. The (S,R,S) designation is not an assumption but a hypothesis that must be rigorously tested.

Relative Stereochemistry via NOESY/ROESY

Protocol: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is performed. These experiments detect correlations between protons that are close in space, regardless of their through-bond connectivity.

Causality: By observing specific through-space correlations, we can determine the relative orientation of substituents on the rings. For example, a NOE between a proton on the cyclopropane ring and a specific proton on the AHPC moiety would provide strong evidence for their relative cis/trans orientation, which is a direct consequence of the underlying stereochemistry.

Absolute Stereochemistry Confirmation

Determining the absolute configuration (distinguishing the (S,R,S) enantiomer from its (R,S,R) mirror image) requires a chiroptical technique or X-ray crystallography.[20][21]

Experimental Choice: Vibrational Circular Dichroism (VCD)

Trustworthiness: While single-crystal X-ray diffraction is the "gold standard," obtaining suitable crystals can be a significant bottleneck. VCD offers a powerful alternative that can be performed on the sample in solution.[22][23]

Protocol:

  • Experimental Measurement: An experimental VCD spectrum of the purified compound is acquired. This spectrum measures the differential absorption of left- and right-circularly polarized infrared light.

  • Computational Modeling: The 3D structure of the proposed (S,R,S) enantiomer is modeled using density functional theory (DFT). Its theoretical VCD spectrum is then calculated.

  • Comparison: The experimental spectrum is compared to the calculated spectrum. A strong match confirms the (S,R,S) absolute configuration. To be fully rigorous, the spectrum for the opposite (R,S,R) enantiomer should also be calculated; it will show a mirror-image spectrum, providing a self-validating negative control.

Conclusion

The structural elucidation of a complex molecule like "Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin" is a systematic process of hypothesis generation and validation. It begins with the foundational confirmation of elemental composition by HRMS, proceeds to define connectivity through MS/MS and a comprehensive suite of 2D NMR techniques, and culminates in the definitive assignment of absolute stereochemistry using chiroptical methods like VCD. Each step provides a layer of evidence that, when combined, creates an unambiguous and trustworthy structural assignment, paving the way for its application in drug development and chemical biology research.

References

  • 17O NMR studies of boronic acids and their deriv
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020-12-03). YouTube.
  • Peptide Fragmentation Patterns in Mass Spectrometry. (2025-11-06).
  • 2D NMR Introduction. (2025-01-02). Chemistry LibreTexts.
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors.
  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC - NIH.
  • Mass spectrometry of peptides and proteins. OSU Chemistry.
  • Peptide Fragmentation Induced by Radicals at
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010-03-25).
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
  • A Researcher's Guide to Confirming Absolute Configuration of Synthesized Chiral Alcohols. Benchchem.
  • 11B NMR Chemical Shifts. SDSU Chemistry.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Determination of Absolute Configuration—an Overview Related to This Special Issue. (2025-08-09).
  • Small molecule-NMR. (2023-09-26). University of Gothenburg.
  • Characterization of the Fragmentation Pattern of Peptide
  • De novo peptide sequencing. Wikipedia.
  • The synthesis of cyclopropane amino acids and peptides.
  • How do I determine the absolute configuration experimentally?. (2012-05-04). Chemistry Stack Exchange.
  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022-12-28).
  • Absolute configur
  • Absolute Configuration (Determin
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013-02-07). anuche.
  • (S,R,S)-AHPC hydrochloride = 97 1448189-80-7. Sigma-Aldrich.
  • (S,S,S)-AHPC hydrochloride (Synonyms: (S,S,S)-VH032-NH2 hydrochloride).
  • AHPC. MedChemExpress (MCE) Life Science Reagents.
  • (S,R,S)-AHPC hydrochloride. Selleck Chemicals.
  • (S,R,S)-AHPC-C1-NH2.
  • 1S,2R-1-Amino-2-Hydroxyindane.
  • (1S,2R)-(-)-1-Amino-2-Hydroxyindan - Physico-chemical Properties. (2024-04-09). ChemBK.
  • (1S,2R)-(−)-cis-1-Amino-2-indanol. Sigma-Aldrich.
  • Synthesis of (1S,2R)
  • Indanes. Fisher Scientific.

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Exploratory

Part 1: Introduction to Targeted Protein Degradation (TPD)

An In-Depth Technical Guide to the Mechanism of Action of VHL-Recruiting Proteolysis-Targeting Chimeras (PROTACs) Preamble: A thorough review of publicly accessible scientific literature and chemical databases reveals no...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of VHL-Recruiting Proteolysis-Targeting Chimeras (PROTACs)

Preamble: A thorough review of publicly accessible scientific literature and chemical databases reveals no specific information for a compound designated "(S,R,S)-AHPC-CO-cyclohexene-Bpin." This suggests the molecule may be a novel entity, an internal research compound, or not yet described in published works. However, the structural motifs implied by its name—a stereochemically complex core (AHPC), a potentially reactive Michael acceptor (cyclohexene), and a boronic ester (Bpin)—are characteristic of highly specific, targeted therapeutic agents.

This guide will, therefore, focus on a well-elucidated and highly relevant mechanism of action that is central to modern drug discovery: Targeted Protein Degradation by Von Hippel-Lindau (VHL) E3 Ligase-Recruiting PROTACs . This field exemplifies the principles of rational drug design with complex molecules to achieve a specific biological outcome, making it a fitting and instructive substitute. We will explore the core mechanism, key experimental validations, and data interpretation pertinent to this innovative therapeutic modality.

Targeted Protein Degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein from the cell.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the heart of this strategy. A PROTAC molecule consists of three key components:

  • A Warhead: Binds to the target Protein of Interest (POI).

  • An E3 Ligase Ligand: Recruits a specific E3 ubiquitin ligase.

  • A Linker: Covalently connects the warhead and the E3 ligand, with its length and composition being critical for efficacy.

This guide focuses on PROTACs that recruit the VHL E3 ligase, a widely exploited ligase in the development of potent and selective protein degraders.

Part 2: The Core Mechanism of VHL-Recruiting PROTACs

The mechanism of action is a catalytic cycle that results in the degradation of the POI. The PROTAC acts as a molecular matchmaker, bringing the POI and the VHL E3 ligase complex into close proximity.

Step 1: Ternary Complex Formation

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the POI, the PROTAC molecule, and the VHL E3 ligase complex (VHL, Elongin B, Elongin C, Cul2, and Rbx1). The stability and conformation of this complex are critical for the subsequent steps. The cooperativity of binding—where the binding of one protein to the PROTAC enhances the binding of the other—is a key parameter in PROTAC design and can significantly influence degradation efficiency.

Step 2: Polyubiquitination of the Protein of Interest

Once the ternary complex is formed, the VHL E3 ligase acts as a scaffold, positioning the E2 ubiquitin-conjugating enzyme (loaded with ubiquitin) close to the POI. This proximity facilitates the transfer of ubiquitin molecules to solvent-accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.

Step 3: Proteasomal Degradation

The polyubiquitinated POI is recognized and shuttled to the 26S proteasome. The proteasome unfolds the POI and degrades it into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having completed its matchmaking role, is then released and can engage another POI and E3 ligase, acting catalytically to induce further degradation.

Diagram: Catalytic Cycle of a VHL-Recruiting PROTAC

PROTAC_Cycle POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Mediates VHL VHL E3 Ligase Complex VHL->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Releases Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Produces Recycled_PROTAC->Ternary Initiates new cycle

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Part 3: Key Experimental Protocols for Characterization

Validating the activity of a novel PROTAC requires a series of robust biochemical and cell-based assays to confirm each step of the mechanism.[1]

Protocol 1: Ternary Complex Formation Assay (Biophysical)

Objective: To quantify the formation and stability of the POI-PROTAC-VHL ternary complex.[2][3]

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant POI onto a sensor chip surface.

  • Analyte Injection 1 (Binary Affinity): Flow a series of concentrations of the PROTAC over the POI-coated surface to determine the binary binding affinity (KD) between the POI and the PROTAC.

  • Analyte Injection 2 (Ternary Affinity): Pre-mix a constant, saturating concentration of the VHL E3 ligase complex with a series of concentrations of the PROTAC.

  • Ternary Binding: Flow the PROTAC-VHL mixtures over the POI-coated surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex. Calculate the cooperativity factor (alpha), which indicates whether the binding of VHL and the POI to the PROTAC is synergistic (alpha > 1) or antagonistic (alpha < 1).[4]

Protocol 2: In Vitro Ubiquitination Assay

Objective: To directly confirm that the PROTAC induces VHL-mediated ubiquitination of the POI.[1][5]

Methodology: Western Blot Analysis

  • Reaction Setup: In a microcentrifuge tube, combine the following purified components:

    • Recombinant POI

    • Recombinant VHL E3 ligase complex (VCB)

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UBE2D2)

    • Ubiquitin

    • ATP regeneration system

    • The PROTAC molecule (at various concentrations) or DMSO (vehicle control).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for ubiquitination to occur.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the reaction products by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Detection:

    • Probe the membrane with a primary antibody specific to the POI.

    • A successful reaction will show a high-molecular-weight smear or laddering pattern above the band corresponding to the unmodified POI, indicating the addition of multiple ubiquitin molecules.

    • Probe a separate blot with an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.

Protocol 3: Cellular Protein Degradation Assay

Objective: To measure the dose- and time-dependent degradation of the endogenous POI in a cellular context.

Methodology: Western Blot or In-Cell Western (ICW)

  • Cell Culture: Plate cells that endogenously express the POI in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTAC molecule for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Lysis: At each time point, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blot Analysis:

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer as described in Protocol 2.

    • Probe the membrane with a primary antibody against the POI.

    • Probe the same membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI signal to the loading control signal for each sample.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).

Part 4: Data Interpretation & Visualization

Quantitative Data Summary

The results from the characterization assays are typically summarized to compare the efficacy of different PROTAC molecules.

Parameter Description Assay Example Value
POI Binding (KD) Binary affinity of PROTAC for the Protein of Interest.SPR, ITC, FP500 nM
VHL Binding (KD) Binary affinity of PROTAC for the VHL E3 Ligase.SPR, ITC, FP150 nM
Ternary Complex (KD) Affinity of the fully formed POI-PROTAC-VHL complex.SPR, ITC25 nM
Cooperativity (α) Synergism in ternary complex formation. α > 1 is favorable.SPR, ITC5.2
Cellular DC50 Concentration for 50% POI degradation in cells.Western Blot, ICW10 nM
Dmax Maximum observed POI degradation in cells.Western Blot, ICW95%
Diagram: Experimental Validation Workflow

This diagram illustrates the logical flow of experiments to validate a novel VHL-recruiting PROTAC.

Validation_Workflow cluster_biochemical Biochemical / In Vitro Validation cluster_cellular Cellular / In Vivo Validation Binding_Assays 1. Binding Affinity Assays (SPR, ITC, FP) Ternary_Formation 2. Ternary Complex Formation (SPR, AlphaLISA) Binding_Assays->Ternary_Formation Confirms binary binding Ub_Assay 3. In Vitro Ubiquitination Assay (Western Blot) Ternary_Formation->Ub_Assay Confirms complex is productive Degradation_Assay 4. Cellular Degradation (Western Blot, MS-Proteomics) Ub_Assay->Degradation_Assay Translates to cellular context Selectivity 5. Selectivity Profiling (Global Proteomics) Degradation_Assay->Selectivity Assess off-targets Functional_Assay 6. Downstream Functional Assays (e.g., Cell Viability, Phenotypic) Degradation_Assay->Functional_Assay Links degradation to phenotype

Caption: Logical workflow for the characterization of a PROTAC.

References

  • Correlating cellular ternary complex formation with degradation kinetics. American Chemical Society. 2

  • How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. 4

  • Ternary complex formation. Profacgen. 6

  • Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Journal of Chemical Information and Modeling - ACS Publications. 7

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed. 3

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. 8

  • The process of PROTAC-mediated ubiquitination and proteasomal degradation of POI. ResearchGate. 9

  • A Researcher's Guide to Validating PROTAC Activity: A Comparative Analysis of Functional Assays. Benchchem. 1

  • PROTACs and Ubiquitin-Mediated Degradation. BPS Bioscience. 10

  • Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. PubMed Central. 11

  • PROTAC Molecules for Targeted Degradation. BOC Sciences.

  • Proteolysis targeting chimera. Wikipedia. 13

  • A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. 14

  • Targeted Protein Degradation: Elements of PROTAC Design. PubMed Central. 15

  • How do PROTACs promote the degradation of target proteins? Quora. 16

  • Protein Ubiquitination Services for PROTACs. BOC Sciences.

  • Targeted protein degradation to tackle 'undruggable targets'. 18

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. 19

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. 20

  • Overview of main targets of PROTAC degraders. ResearchGate. 21

  • VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. ResearchGate. 22

  • Analytical techniques for characterizing PROTACs and ADCs. Benchchem. 23

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. 5

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. 24

  • Development of PROTAC based on VHL as E3 ubiquitin ligase. ResearchGate. 25

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Foundational

Introduction: The Strategic Value of Cyclohexene-Bpin Scaffolds

An In-Depth Technical Guide to the Physicochemical Properties of Cyclohexene-Bpin Compounds Authored for Researchers, Scientists, and Drug Development Professionals Organoboron compounds have become indispensable tools i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Cyclohexene-Bpin Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Organoboron compounds have become indispensable tools in modern organic synthesis, prized for their versatility, stability, and low toxicity.[1] Among these, boronic acid pinacol esters (Bpin esters) represent a significant advancement over their parent boronic acids. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides and can undergo premature protodeboronation, leading to inconsistencies in reactivity and shelf life.[2] The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring by esterification with pinacol sterically and electronically protects the boron center, dramatically enhancing stability and simplifying handling without compromising their utility in key transformations.[2][3]

This guide focuses specifically on cyclohexene-Bpin compounds, a class of reagents that combines the robust reactivity of the vinyl boronic ester with the synthetically valuable cyclohexene scaffold. The cyclohexene ring is a prevalent motif in numerous natural products and pharmaceutical agents, and its conformation and stereochemistry can be critical for biological activity.[4] Understanding the fundamental physicochemical properties of cyclohexene-Bpin derivatives is therefore paramount for their effective application in the synthesis of complex molecular architectures, from novel drug candidates to advanced functional materials.[2][5]

Section 1: Synthesis and Purification

The preparation of cyclohexene-Bpin compounds is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance. An alternative, more traditional approach involves the use of organometallic intermediates.

Key Synthetic Methodologies
  • Palladium-Catalyzed Borylation: This is the most prevalent and efficient method. It typically involves the reaction of a cyclohexenyl halide (e.g., 1-chlorocyclohexene) or triflate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base (e.g., potassium acetate).[6][7] This approach avoids the use of highly reactive organometallic reagents and often proceeds under relatively mild conditions.[6]

  • From Organometallic Reagents: This classic strategy involves the formation of a cyclohexenyl Grignard or organolithium reagent. This nucleophilic species is then reacted with an electrophilic boron source, such as triisopropoxyborane, followed by acidic workup to yield the boronic acid, which is subsequently esterified with pinacol.[8][9] While effective, this method's scope can be limited by the functional group compatibility of the required organometallic intermediates.

Experimental Protocol: Palladium-Catalyzed Synthesis of Cyclohexene-1-boronic acid pinacol ester

This protocol is adapted from methodologies described for the palladium-catalyzed synthesis of vinyl boronic esters.[6][7]

Materials:

  • 1-chlorocyclohexene

  • Bis(pinacolato)diboron (B₂Pin₂)

  • Palladium(II) chloride (PdCl₂)

  • Tricyclohexylphosphine or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium acetate (KOAc), anhydrous

  • Toluene, anhydrous

  • Diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add potassium acetate (3.0 eq.), bis(pinacolato)diboron (1.02 eq.), palladium chloride (0.01 eq.), and the phosphine ligand (0.02 eq.).

  • Addition of Reagents: Add anhydrous toluene via syringe, followed by 1-chlorocyclohexene (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the catalyst and salts, washing the filter cake with toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x volume of toluene).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.[7]

  • Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.[7]

Causality in Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, ensuring catalytic activity.

  • Anhydrous Conditions: Minimizes the hydrolysis of the B₂Pin₂ reagent and the final Bpin ester product.[3][10]

  • Potassium Acetate: A mild base that is crucial for the catalytic cycle, facilitating the transmetalation step.

  • Phosphine Ligand: Electron-rich, bulky phosphines like XPhos are highly effective in promoting the oxidative addition of the palladium catalyst to the vinyl chloride, which is often the rate-limiting step.

Synthesis and Purification Workflow

G cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Isolation cluster_purification Purification start Combine PdCl₂, Ligand, KOAc, B₂Pin₂ in Toluene add_reagent Add 1-Chlorocyclohexene start->add_reagent reflux Heat to Reflux (110°C) 12-24h add_reagent->reflux cool Cool to Room Temp. reflux->cool filter Filter through Diatomaceous Earth cool->filter wash Wash with H₂O filter->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Cyclohexene-1-Bpin distill->product

Caption: Workflow for the Pd-catalyzed synthesis of Cyclohexene-Bpin.

Section 2: Core Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical properties. Cyclohexene-Bpin compounds are typically liquids or low-melting solids with properties that facilitate their use in organic solvents.

Summary of Physical Properties

The data below corresponds to the representative compound Cyclohexene-1-boronic acid pinacol ester .

PropertyValueReference(s)
CAS Number 141091-37-4[11][12][13]
Molecular Formula C₁₂H₂₁BO₂[11][13]
Molecular Weight 208.10 g/mol [11][13]
Appearance Clear colorless to tan liquid[13]
Boiling Point 232.0 ± 33.0 °C (Predicted)[13]
Density 0.968 g/cm³[13]
Flash Point 103.9 °C (219.0 °F)[11][13]
Refractive Index 1.4650 - 1.4690[13]
Solubility

Boronic esters exhibit significantly different solubility profiles compared to their parent acids. While small boronic acids can have appreciable water solubility, cyclohexene-Bpin esters are generally hydrophobic.[14][15]

  • Organic Solvents: They demonstrate good solubility in a wide range of common organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (chloroform, dichloromethane), and hydrocarbons (toluene, hexanes).[16] This broad solubility makes them highly compatible with various reaction conditions.

  • Water: Solubility in water is very low. This property is advantageous during aqueous workups, as the compound will preferentially partition into the organic layer.

Stability, Handling, and Storage

The stability of Bpin esters is their defining advantage over boronic acids.[2] However, they are not indefinitely stable and require proper handling.

  • Stability: Pinacol esters are robust and can often be purified via silica gel chromatography, though some degradation can occur.[3] They are significantly less prone to forming boroxines than boronic acids.[2] They are, however, sensitive to moisture, which can cause slow hydrolysis back to the boronic acid and pinacol.[10] They are also susceptible to oxidation and degradation under strongly acidic or basic conditions.[15]

  • Handling: For optimal results and longevity, it is recommended to handle cyclohexene-Bpin compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.[17] Use clean, dry glassware and syringes.

  • Storage: The recommended storage condition is refrigeration at 2-8°C in a tightly sealed container.[11][13] This minimizes degradation from both hydrolysis and potential thermal decomposition over long periods. Store away from strong oxidizing agents.[18][19]

Section 3: Spectroscopic Characterization

Unambiguous characterization of cyclohexene-Bpin compounds is achieved through a combination of spectroscopic techniques, primarily NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and purity of these compounds.

NucleusChemical Shift (ppm)DescriptionReference(s)
¹H NMR ~6.5 - 6.8Vinylic proton (=CH-B), typically a multiplet[20] (by analogy)
~2.1 - 2.3Allylic protons (-CH₂-C=), multiplet[21][22]
~1.6 - 1.7Ring protons (-CH₂-), multiplet[21][22]
~1.2 - 1.3Pinacol methyl protons (-C(CH₃)₂), sharp singlet, 12H[20] (by analogy)
¹³C NMR ~135 - 150Vinylic carbon attached to Boron (C-B), broad signal[23] (by analogy)
~130 - 135Vinylic carbon (=C-H)[23]
~83 - 84Pinacol quaternary carbons (-O-C(CH₃)₂)Inferred
~20 - 35sp³ carbons of the cyclohexene ring[23]
~24 - 25Pinacol methyl carbons (-C(CH₃)₂)Inferred
¹¹B NMR ~25 - 35Tricoordinate boron center, broad singletInferred

Expert Insights:

  • In ¹³C NMR, the carbon atom directly bonded to the boron (C-B) often appears as a broad signal due to the quadrupolar nature of the boron nucleus.

  • ¹¹B NMR is a quick and effective way to confirm the presence and electronic environment of the boron atom. A single broad peak in the specified range is characteristic of a trigonal planar boronic ester.

Other Spectroscopic Techniques
  • Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) will typically show the molecular ion peak [M]⁺, along with characteristic fragmentation patterns corresponding to the loss of alkyl groups from the cyclohexene or pinacol moieties.

  • Infrared (IR) Spectroscopy: Key vibrational stretches include the C=C alkene stretch (~1640-1680 cm⁻¹), strong B-O stretches (~1300-1380 cm⁻¹), and C-H stretches for both sp² (~3000-3100 cm⁻¹) and sp³ (~2850-3000 cm⁻¹) carbons.

Section 4: Reactivity and Applications in Drug Discovery

The primary utility of cyclohexene-Bpin compounds lies in their role as coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds. Cyclohexene-Bpin esters serve as the organoboron component, transferring the cyclohexene moiety to an organic halide or triflate.[24][25] The reaction is valued for its mild conditions, tolerance of a vast array of functional groups, and the low toxicity of its boron-containing byproducts.[24]

G pd0 Pd(0)L₂ pdiia R¹-Pd(II)-X L₂ pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)-OR' L₂ pdiia->pdiib Ligand Exchange pdiic R¹-Pd(II)-R² L₂ pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiic->product r1x R¹-X (Aryl/Vinyl Halide) r1x->pdiia boron R²-B(pin) (Cyclohexene-Bpin) boron->pdiib base Base (e.g., OH⁻, OR'⁻) base->pdiia

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The cyclohexene-Bpin scaffold is a valuable building block for synthesizing complex molecules with potential therapeutic applications.[26]

  • Scaffold Hopping and SAR: Replacing aromatic rings with saturated or partially saturated rings like cyclohexene is a common strategy in drug design to improve properties such as solubility, metabolic stability, and cell permeability. The cyclohexene-Bpin reagent provides a direct route to introduce this valuable fragment.

  • Natural Product Synthesis: Many biologically active natural products contain the cyclohexene core. Access to functionalized cyclohexene building blocks via Suzuki-Miyaura coupling is a powerful tool for the total synthesis and analog development of these compounds.[4]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and rigid structure, the cyclohexene moiety can be used as a starting point in FBDD campaigns to probe the binding pockets of biological targets.

Section 5: Safety and Handling Protocols

While organoboron compounds are generally less toxic than many other organometallic reagents, proper safety protocols are essential.[19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling cyclohexene-Bpin compounds.[27][28]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[17][27]

  • Fire Safety: These compounds are combustible liquids.[11] Keep them away from open flames, sparks, and other sources of ignition.[29] Use a dry chemical, CO₂, or alcohol-resistant foam fire extinguisher.[28]

  • Spill Cleanup: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper chemical waste disposal. Do not allow the material to enter drains or waterways.[17][29]

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[27][29]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[28][29]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[27]

Conclusion

Cyclohexene-Bpin compounds are stable, versatile, and highly effective reagents that bridge the gap between fundamental organoboron chemistry and applied synthesis. Their enhanced stability over boronic acids simplifies handling and storage, while their reactivity in palladium-catalyzed cross-coupling reactions provides a reliable pathway for introducing the valuable cyclohexene scaffold into complex molecules. For researchers in drug discovery and materials science, a thorough understanding of their synthesis, physicochemical properties, and safe handling is the foundation for leveraging their full synthetic potential.

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Exploratory

An In-depth Technical Guide to Understanding the E3 Ligase Binding of (S,R,S)-AHPC Derivatives

For Researchers, Scientists, and Drug Development Professionals Foreword: From Undruggable to Actionable: The Rise of Targeted Protein Degradation The paradigm of small molecule drug discovery has traditionally centered...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Undruggable to Actionable: The Rise of Targeted Protein Degradation

The paradigm of small molecule drug discovery has traditionally centered on the concept of inhibition, where a therapeutic agent blocks the function of a pathogenic protein. However, a significant portion of the human proteome has been deemed "undruggable" due to the lack of suitable active sites for conventional inhibitors. The advent of targeted protein degradation (TPD) has shattered this limitation, offering a revolutionary approach to neutralize disease-causing proteins by coopting the cell's natural disposal machinery.[1][2][3] At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase.[2][4][5][6] This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

The success of a PROTAC is critically dependent on the meticulous selection and optimization of its three key components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects them.[3] Among the handful of E3 ligases successfully hijacked for TPD, the von Hippel-Lindau (VHL) E3 ligase has emerged as a robust and versatile partner.[4][5] This guide provides a deep dive into the binding characteristics of a pivotal class of VHL ligands: (S,R,S)-AHPC (aminomethyl-hydroxy-proline-cyclopropyl) derivatives. We will explore the critical aspects of their interaction with VHL, the experimental methodologies to characterize this binding, and the downstream implications for designing potent and selective protein degraders.

The Ubiquitin-Proteasome System and the Role of E3 Ligases

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for maintaining protein homeostasis. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that covalently attaches ubiquitin, a small regulatory protein, to substrate proteins.[7] The E3 ligases, numbering over 600 in humans, are the substrate recognition components of this system, conferring specificity to the degradation process.[8] A polyubiquitin chain serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[3]

PROTACs effectively hijack this natural process. By simultaneously engaging a target protein and an E3 ligase, they induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target.[9][10]

(S,R,S)-AHPC Derivatives: Potent Ligands for the VHL E3 Ligase

The von Hippel-Lindau protein (VHL) is the substrate receptor of the CRL2VHL E3 ubiquitin ligase complex.[4] Its natural substrate is the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α). The discovery of small molecules that could mimic the binding of HIF-1α to VHL was a significant breakthrough in the TPD field.[11][12]

(S,R,S)-AHPC derivatives have emerged as a highly effective class of VHL ligands.[13][14][15][16][17] Their design is rooted in the structure of the HIF-1α peptide that binds to VHL. The hydroxyproline core of these derivatives mimics the key interactions of the hydroxylated proline residue in HIF-1α, which is crucial for VHL recognition.[11]

Experimental Workflows for Characterizing (S,R,S)-AHPC Derivative Binding to VHL

A multi-faceted approach employing a suite of biophysical and cellular assays is essential to comprehensively understand the binding of (S,R,S)-AHPC derivatives to VHL. The following sections detail the key experimental protocols and the rationale behind their application.

Diagram: Overall Experimental Workflow

G cluster_0 Biophysical Characterization (In Vitro) cluster_1 Cellular Target Engagement cluster_2 Functional Assessment SPR Surface Plasmon Resonance (SPR) Kinetics (kon, koff) & Affinity (KD) Data_Analysis Data Analysis & Interpretation Structure-Activity Relationship (SAR) SPR->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS) & Stoichiometry (n) ITC->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) Confirmation of Intracellular Binding CETSA->Data_Analysis NanoBRET NanoBRET™ Target Engagement Intracellular Affinity & Occupancy NanoBRET->Data_Analysis Degradation_Assay Target Protein Degradation Assays (Western Blot, In-Cell ELISA) DC50 & Dmax Data_Analysis->Degradation_Assay

Caption: A comprehensive workflow for characterizing (S,R,S)-AHPC derivative binding.

Biophysical Assays: Quantifying the Interaction in a Purified System

Biophysical assays provide a quantitative measure of the direct interaction between the (S,R,S)-AHPC derivative and the VHL protein in a controlled, cell-free environment.[][19][20][21]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[9][22][23][24][25] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Causality Behind Experimental Choices:

  • Why SPR? SPR provides detailed kinetic information (association rate constant, kon, and dissociation rate constant, koff) in addition to the equilibrium dissociation constant (KD). This is crucial for understanding the dynamics of the binding event, which can influence the stability of the ternary complex.[22]

  • Immobilization Strategy: Typically, the VHL protein (often as a complex with Elongin B and C for stability) is immobilized on the sensor chip. This allows the (S,R,S)-AHPC derivative, as the analyte, to be flowed over the surface at various concentrations. Amine coupling is a common and robust immobilization method.

Step-by-Step Protocol for SPR Analysis:

  • Protein Preparation: Express and purify recombinant VHL-Elongin B-Elongin C (VBC) complex. Ensure high purity and proper folding.

  • Chip Preparation and Immobilization:

    • Activate a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the VBC protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the (S,R,S)-AHPC derivative in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized VBC surface, followed by a dissociation phase with running buffer.

    • Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

ParameterDescriptionTypical Values for Potent Binders
kon (M-1s-1) Association rate constant104 - 106
koff (s-1) Dissociation rate constant10-2 - 10-4
KD (nM) Equilibrium dissociation constant1 - 100
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[][21]

Causality Behind Experimental Choices:

  • Why ITC? ITC is the gold standard for determining the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This thermodynamic data is invaluable for understanding the driving forces of the interaction and for guiding lead optimization.

  • Experimental Setup: The VBC complex is typically placed in the sample cell, and the (S,R,S)-AHPC derivative is titrated in from a syringe. This setup ensures that the heat of dilution of the small molecule is accurately accounted for.

Step-by-Step Protocol for ITC Analysis:

  • Sample Preparation:

    • Dialyze both the VBC protein and the (S,R,S)-AHPC derivative into the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of both protein and ligand.

  • ITC Experiment:

    • Load the VBC solution into the sample cell and the (S,R,S)-AHPC derivative solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

ParameterDescription
KD (nM) Equilibrium dissociation constant
n Stoichiometry of binding
ΔH (kcal/mol) Enthalpy change
ΔS (cal/mol·K) Entropy change

Cellular Target Engagement Assays: Confirming Intracellular Binding

While biophysical assays are crucial for understanding the direct interaction, it is equally important to confirm that the (S,R,S)-AHPC derivative can bind to VHL within the complex environment of a living cell.[26][27][28][29][30]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[26][27][28][29][30]

Causality Behind Experimental Choices:

  • Why CETSA®? This assay provides direct evidence of target engagement in a cellular context, without the need for any modifications to the compound or the protein.[29] It is a valuable tool for validating that a compound reaches its intended target inside the cell.

  • Detection Method: Western blotting is a common readout for CETSA®, allowing for the specific detection of the soluble fraction of VHL at different temperatures.

Step-by-Step Protocol for CETSA®:

  • Cell Treatment: Treat cultured cells with the (S,R,S)-AHPC derivative or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell lysates into different tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Protein Extraction:

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Detection:

    • Analyze the amount of soluble VHL in each sample by Western blot using a VHL-specific antibody.

  • Data Analysis:

    • Plot the amount of soluble VHL as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer that binds to the same protein.

Causality Behind Experimental Choices:

  • Why NanoBRET™? This assay allows for the quantitative determination of intracellular binding affinity and target occupancy in real-time. It is highly sensitive and can be performed in a high-throughput format.

  • Assay Design: A cell line expressing VHL fused to NanoLuc® luciferase is required. A fluorescent tracer that is known to bind to VHL is used to compete with the unlabeled (S,R,S)-AHPC derivative.

Step-by-Step Protocol for NanoBRET™:

  • Cell Preparation: Seed cells expressing the VHL-NanoLuc® fusion protein in a multi-well plate.

  • Compound Treatment: Add a dilution series of the (S,R,S)-AHPC derivative to the cells.

  • Tracer Addition: Add the fluorescent tracer at a concentration close to its EC50.

  • Signal Detection:

    • Add the NanoLuc® substrate.

    • Measure the luminescence at two different wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the BRET ratio.

    • Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the intracellular binding affinity.

Functional Assessment: Linking Binding to Biological Activity

Ultimately, the binding of an (S,R,S)-AHPC derivative to VHL must translate into the desired biological function: the degradation of a target protein when the derivative is part of a PROTAC.

Target Protein Degradation Assays

These assays measure the reduction in the levels of the target protein following treatment with a PROTAC incorporating the (S,R,S)-AHPC derivative.

Causality Behind Experimental Choices:

  • Why Degradation Assays? These are the ultimate functional readout of a PROTAC's efficacy. They confirm that the ternary complex formed is productive and leads to the desired downstream event.[31][32][33]

  • Methods: Western blotting is the most common method for quantifying protein levels. In-cell ELISA offers a higher-throughput alternative.[34][35]

Step-by-Step Protocol for Western Blot-based Degradation Assay:

  • Cell Treatment: Treat cells with a dilution series of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and detect the signal.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the target protein signal to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

ParameterDescription
DC50 (nM) Half-maximal degradation concentration
Dmax (%) Maximum degradation level

Conclusion: A Holistic Approach to Understanding (S,R,S)-AHPC Derivative Binding

The successful development of PROTACs hinges on a deep understanding of the interactions between the E3 ligase ligand and its target. For (S,R,S)-AHPC derivatives, a comprehensive characterization of their binding to VHL is paramount. By employing a combination of biophysical, cellular, and functional assays, researchers can build a detailed picture of the binding kinetics, thermodynamics, intracellular engagement, and functional consequences of this interaction. This knowledge is not merely academic; it forms the foundation for the rational design of more potent, selective, and ultimately, more effective therapeutic agents for a wide range of diseases.

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  • Soames, C., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).
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  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
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  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). MDPI.
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  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed.
  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Tocris Bioscience.
  • Ligands for Cereblon: 2017-2021 p
  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.). Aragen Bioscience. Retrieved January 3, 2026, from [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs that Target the Ubiquitin-Proteasome System. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.
  • Computational strategies for PROTAC drug discovery. (2023). ScienceOpen.
  • Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1 alpha Interaction. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (n.d.). SpringerLink. Retrieved January 3, 2026, from [Link]

  • Structural Diversity of Ubiquitin E3 Ligase. (2021). PMC - NIH.
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  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). SpringerLink. Retrieved January 3, 2026, from [Link]

  • Assays for Targeted Protein Degradation. (n.d.). Bio-Techne. Retrieved January 3, 2026, from [Link]

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  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega.
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  • Chemical structure of the E3 ligands (A), and the E3 ligase complexes hijacked by chimeric degraders (B). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Identify & Characterize New, Potent & Selective Ligands with E3scan Ligand-Binding Assay Technology. (2023). YouTube.
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Foundational

A Senior Application Scientist's Guide to the Discovery, Synthesis, and Application of Novel AHPC-Based VHL Ligands

An in-depth technical guide on the discovery and synthesis of novel AHPC-based VHL ligands. Abstract The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation (TPD), a revolutionary...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the discovery and synthesis of novel AHPC-based VHL ligands.

Abstract The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation (TPD), a revolutionary therapeutic modality. The efficacy of Proteolysis Targeting Chimeras (PROTACs) that recruit VHL is critically dependent on the affinity and physicochemical properties of the VHL-binding ligand. The development of the (2S,4R)-4-hydroxyproline (Hyp) scaffold, and subsequently the conformationally constrained azabicyclo[3.1.0]hexane-proline-cyclopropane (AHPC) core, marked a significant leap forward in the field. This guide provides an in-depth exploration of the discovery, synthesis, and characterization of novel AHPC-based VHL ligands, offering researchers and drug development professionals a comprehensive resource grounded in field-proven insights and established methodologies. We will delve into the structural biology of the VHL-ligand interaction, provide detailed synthetic protocols, and discuss the critical assays for ligand validation, culminating in their application for next-generation PROTACs.

The VHL E3 Ligase: A Master Regulator and Prime Target for TPD

The VHL protein is the substrate recognition component of the VBC E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, and Cullin-2. The canonical function of this complex is to recognize and target the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. This process is exquisitely regulated by the post-translational hydroxylation of specific proline residues on HIF-1α, creating a binding motif that is recognized by a shallow pocket on the β-domain of VHL.

The hijacking of this natural degradation pathway using bifunctional molecules (PROTACs) has emerged as a powerful therapeutic strategy. A VHL-based PROTAC consists of a VHL ligand, a linker, and a ligand for a protein of interest (POI), which together induce the formation of a ternary complex (VHL-PROTAC-POI), leading to the ubiquitination and degradation of the POI. The success of this strategy hinges on the development of potent, selective, and drug-like small molecule ligands for VHL.

VHL_Pathway cluster_VBC VBC-Cul2 E3 Ligase Complex VHL VHL ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginB->ElonginC Cul2 Cullin-2 ElonginC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 E2 E2 (UbcH5) Rbx1->E2 recruits Ub Ubiquitin HIF1a HIF-1α (Pro-OH) E2->HIF1a Ub transfer HIF1a->VHL binding Proteasome 26S Proteasome HIF1a->Proteasome recognition Degraded_HIF Degraded Peptides Proteasome->Degraded_HIF degradation

Figure 1: VHL-mediated ubiquitination of hydroxylated HIF-1α.

The Journey to AHPC: An Evolution in VHL Ligand Design

The initial VHL ligands were peptidic, directly mimicking the minimal HIF-1α binding motif. While potent, these early ligands suffered from poor cell permeability and metabolic instability, limiting their therapeutic potential. A significant breakthrough came with the report of a small molecule, hydroxyproline-based ligand by Crews and colleagues in 2012, which replaced the peptidic backbone with a more drug-like scaffold.

Further optimization focused on improving binding affinity and ligand efficiency. The key insight was that constraining the conformation of the hydroxyproline core could pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding. This led to the design and synthesis of the (S,R,S)-AHPC scaffold. This rigidified bicyclic structure effectively mimics the bound conformation of the parent hydroxyproline ligand, leading to a substantial improvement in binding affinity.

Structural Rationale for AHPC's High Affinity

X-ray crystallography has been instrumental in elucidating the binding mode of AHPC-based ligands. The ligand sits in the same pocket as the hydroxylated proline of HIF-1α, with key interactions driving its high affinity:

  • Hydrogen Bond Network: The 4-hydroxyl group is a critical anchor, forming hydrogen bonds with the side chains of Ser111 and His115 in the VHL pocket.

  • Van der Waals Interactions: The tert-butyl group on the amide substituent is perfectly positioned to occupy a deep hydrophobic pocket, a feature that contributes significantly to binding affinity.

  • Constrained Conformation: The rigid AHPC core locks the molecule in a low-energy, pre-organized conformation that minimizes the entropic cost of binding to VHL, a key advantage over more flexible predecessors.

Table 1: Structure-Activity Relationship (SAR) of Key VHL Ligands

CompoundCore ScaffoldKey SubstituentBinding Affinity (Kd, nM)Reference
VHL Ligand 1Hydroxyprolinetert-butyl amide1,500
VHL Ligand 2(2S,4R)-4-hydroxyprolineChloro-benzyl amide920
VH032 AHPC tert-butyl amide 188
VH298 AHPC Fluorinated aromatic 190

Note: Binding affinities can vary based on the assay used (e.g., ITC, SPR, fluorescence polarization).

Core Synthesis of an AHPC-Based VHL Ligand (VH032 Analogue)

The synthesis of AHPC-based ligands is a multi-step process that requires careful control of stereochemistry. The following protocol outlines a representative synthesis.

Causality Behind Experimental Choices:

  • Protecting Groups: The use of Boc (tert-butyloxycarbonyl) and benzyl (Bn) protecting groups is crucial. Boc protects the amine during initial steps and is easily removed under acidic conditions that do not affect the benzyl ether. The benzyl group protects the hydroxyl and is later removed by hydrogenolysis, a mild method that preserves the rest of the molecule.

  • Stereocontrol: The stereochemistry of the final product is critical for VHL binding. This synthesis relies on starting from a chiral pool material, (2S,4R)-4-hydroxyproline, to set the initial stereocenters. Subsequent reactions are designed to be stereospecific or stereoselective.

Synthesis_Workflow Start 1. (2S,4R)-4-Hydroxyproline Step1 Protection (Boc, Bn) Start->Step1 Step2 Amide Coupling (t-BuNH2, HATU) Step1->Step2 Step3 Cyclopropanation (Simmons-Smith) Step2->Step3 Step4 Boc Deprotection (TFA) Step3->Step4 Step5 Coupling with Linker (e.g., PEG-acid) Step4->Step5 Step6 Final Deprotection (H2, Pd/C) Step5->Step6 Final Final AHPC Ligand/ PROTAC Precursor Step6->Final

Figure 2: General synthetic workflow for an AHPC-based VHL ligand.

Detailed Experimental Protocol: Synthesis of a Protected AHPC Core

Objective: To synthesize the core azabicyclo[3.1.0]hexane-proline-cyclopropane (AHPC) structure, ready for linker attachment.

Materials:

  • (2S,4R)-N-Boc-4-hydroxyproline

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (ZnEt₂, 1.0 M in hexanes)

  • Dichloromethane (DCM), anhydrous

Step 1: Benzyl Protection of the Hydroxyl Group

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of (2S,4R)-N-Boc-4-hydroxyproline (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the benzyl-protected product.

Step 2: Amide Coupling

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir for 10 minutes, then add tert-butylamine (1.5 eq).

  • Stir at room temperature for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the amide.

Step 3: Cyclopropanation (Simmons-Smith Reaction)

  • This step is highly sensitive to air and moisture. Use Schlenk techniques.

  • To a solution of the amide from Step 2 (1.0 eq) in anhydrous DCM at 0 °C, add diethylzinc (2.5 eq, 1.0 M in hexanes) dropwise.

  • Stir for 20 minutes, then add diiodomethane (2.5 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully at 0 °C by adding saturated aqueous NH₄Cl.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the protected AHPC core.

Ligand Validation: Biophysical and Cellular Characterization

Once synthesized, the novel ligand must be rigorously tested to confirm its binding to VHL and its functionality.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

  • Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VBC) complex. Ensure the protein is highly pure and correctly folded. Dialyze extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • Ligand Preparation: Dissolve the synthesized AHPC ligand in DMSO to create a concentrated stock. Dilute this stock into the final ITC buffer to a concentration approximately 10-15x that of the protein in the cell. Ensure the final DMSO concentration is matched between the cell and syringe (typically <2%).

  • ITC Experiment:

    • Load the VBC protein complex (e.g., 20-50 µM) into the sample cell.

    • Load the ligand (e.g., 300-750 µM) into the injection syringe.

    • Set the experiment parameters (e.g., 25 °C, 19 injections of 2 µL each).

    • Perform the titration.

  • Data Analysis: Integrate the heat peaks from the titration data and fit them to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n). A low nanomolar Kd value is indicative of a high-affinity interaction.

Application in PROTAC Design and Future Outlook

The AHPC core serves as the VHL-binding warhead in a PROTAC. The secondary amine generated after Boc deprotection is the most common attachment point for the linker.

Key Considerations for PROTAC Design:

  • Linker Attachment Point: The secondary amine of the AHPC core provides a convenient and synthetically accessible handle that orients the linker away from the VHL binding interface.

  • Linker Composition and Length: The nature of the linker (e.g., PEG, alkyl chain) and its length are critical for achieving a productive ternary complex and must be empirically optimized for each new POI.

  • Cooperativity: The goal is to design a PROTAC that forms a stable and conformationally favorable ternary complex, which can lead to positive binding cooperativity and enhanced degradation efficiency.

Figure 3: PROTAC-induced ternary complex formation with VHL.

The field of VHL ligand discovery continues to evolve, with efforts focused on developing ligands with improved properties, such as oral bioavailability, and exploring new chemical space to identify novel scaffolds that may offer different selectivity profiles or overcome potential resistance mechanisms. The foundational principles and methodologies outlined in this guide provide the essential framework for contributing to these exciting future directions.

References

  • Title: The von Hippel-Lindau tumor suppressor protein: an E3 ubiquitin ligase at the crossroads of cancer and oxygen sensing. Source: Progress in Molecular Biology and Translational Science, 2014. URL: [Link]

  • Title: Structural basis for recruitment of RNF11 by UBE2N and UBE2V2. Source: Journal of Molecular Biology, 2011. URL: [Link]

  • Title: Targeted degradation of the Estrogen Receptor protein by PROTACs: a promising new therapeutic approach. Source: ACS Chemical Biology, 2017. URL: [Link]

  • Title: Structure-guided design and optimization of small molecules targeting the VHL-HIF-1α protein-protein interaction. Source: ChemMedChem, 2015. URL: [Link]

  • Title: Hijacking the E3 Ubiquitin Ligase VHL for Targeted Protein Degradation. Source: ACS Chemical Biology, 2019. URL: [Link]

  • Title: Development of the First Oral Bioavailable Small-Molecule PROTAC Degrader of Androgen Receptor for the Treatment of Prostate Cancer. Source: Journal of Medicinal Chemistry, 2018. URL: [Link]

  • Title: The influence of linker length and composition on the activity of PROTACs. Source: Drug Discovery Today: Technologies, 2019. URL: [Link]

Exploratory

A Technical Guide to Boronate Ester-Utilizing PROTACs: Engineering Reversibility and Conditionality in Targeted Protein Degradation

Abstract Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-relevant proteins.[1] This guide delves into an innovative subclass of PROTACs that lev...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-relevant proteins.[1] This guide delves into an innovative subclass of PROTACs that leverages the unique chemistry of boronate esters. Boronic acids and their derivatives offer a powerful toolkit for creating reversible and stimuli-responsive PROTACs, moving beyond simple protein knockdown to achieve conditional and spatially controlled protein degradation. We will explore the fundamental principles of boronate ester chemistry, its application in PROTAC design—from self-assembling systems to environmentally triggered activation—and provide detailed, field-proven protocols for the synthesis, characterization, and validation of these advanced degraders. This document is intended for researchers and drug development professionals seeking to harness the next wave of innovation in targeted protein degradation.

Chapter 1: The PROTAC Paradigm: A Primer on Induced Protein Degradation

The core concept of a PROTAC is elegant in its simplicity: it is a heterobifunctional molecule that does not inhibit a target protein, but rather marks it for destruction.[2][3] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS), the primary mechanism for clearing unwanted or damaged proteins.[2]

A PROTAC molecule consists of three key components:

  • A "warhead" ligand that binds to the protein of interest (POI).[4]

  • An E3 ligase-recruiting ligand that engages a component of the UPS, most commonly the Von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[][6]

  • A flexible linker that connects the two ligands.[4]

The mechanism proceeds via the formation of a key ternary complex composed of the POI, the PROTAC, and the E3 ligase.[7][8] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a partner E2 enzyme onto lysine residues of the POI.[9] This polyubiquitination serves as a "degradation tag," signaling the 26S proteasome to recognize and degrade the target protein.[2] The PROTAC molecule is then released to catalyze further degradation cycles.[2]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary bridges E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC releases PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitinates POI Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome is recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into

Caption: General mechanism of PROTAC-mediated protein degradation.

Chapter 2: Boronate Esters: A Gateway to Reversible Covalent Chemistry

Boronic acids possess a unique and powerful attribute for chemical biology: their ability to form reversible covalent bonds with 1,2- and 1,3-diols.[10] This reaction, which yields a cyclic boronate ester, is dynamic, rapid, and occurs under physiological conditions.[11][12]

The equilibrium of boronate ester formation is sensitive to several factors:

  • pH: The reaction is favored at higher pH values where the boronic acid is in its tetrahedral boronate anion form, which complexes more readily with diols.[11][13]

  • Diol Structure: The affinity of a boronic acid for a diol is dependent on the diol's geometry and electronics. Catechols, for instance, form particularly stable boronate esters.

  • Oxidative Environment: Aryl boronic acids can be cleaved in the presence of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), converting the boronic acid into a phenol.[14][15]

This tunable and reversible nature makes boronate esters ideal linkers for creating "smart" PROTACs that can be assembled or disassembled in response to specific biological cues.[10][14]

Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.

Chapter 3: Engineering Advanced PROTACs with Boronate Esters

The incorporation of boronate ester chemistry into PROTAC design unlocks novel mechanisms of action that are not achievable with traditional, static linkers.

Self-Assembling PROTACs (SAPTACs)

One of the most innovative applications is the creation of self-assembling PROTACs. In this strategy, the PROTAC is not administered as a single large molecule but as two smaller, more drug-like fragments. One fragment consists of an E3 ligase ligand appended with a boronic acid, while the second fragment contains a POI warhead functionalized with a diol (e.g., a catechol).[16]

Upon co-administration, these fragments find each other within the cellular environment and reversibly assemble via boronate ester formation into the active, full-length PROTAC.[16] The dynamic nature of this linkage is critical; even a relatively weak interaction (e.g., mM Kᴅ) between the boronic acid and diol can be sufficient to generate a potent degrader with a much lower DC₅₀.[16] This suggests that the formation of the ternary complex provides a significant stabilizing energy that drives the equilibrium toward the assembled PROTAC.[16]

Causality Insight: The advantage of this approach lies in improved pharmacokinetics. Smaller fragments generally possess better cell permeability and solubility compared to large, often "beyond Rule of 5" PROTAC molecules.[17] This in-situ assembly circumvents the challenge of delivering a single, large bifunctional molecule across the cell membrane.

ROS-Responsive PROTACs for Targeted Activation

The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS).[15] This unique feature can be exploited to design conditionally active PROTACs. By incorporating an aryl boronic acid or boronate ester as a "caging" group on a critical functional moiety of the PROTAC (e.g., on the warhead or E3 ligand), the molecule can be rendered inactive.[15]

Upon encountering the high ROS levels within a tumor, the boronic acid is oxidatively cleaved, releasing the uncaged, active PROTAC.[15] This strategy provides a powerful method for achieving tumor-specific protein degradation, thereby minimizing off-target effects in healthy tissues and reducing potential toxicity.

Chapter 4: Characterization and Validation: A Protocol-Driven Approach

Validating the efficacy and mechanism of a boronate ester-based PROTAC requires a suite of robust biophysical and cell-based assays. The protocols described here represent a self-validating system, where data from one assay informs and corroborates the findings of the next.

Ternary Complex Formation Assays

The formation of a stable and cooperative ternary complex is the cornerstone of PROTAC efficacy.[7] Several techniques can be used to characterize this complex. The choice of method is critical and depends on the specific questions being asked.

Table 1: Comparison of Biophysical Techniques for Ternary Complex Analysis

TechniquePrincipleKey OutputsAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingKᴅ, ΔH, ΔS, Stoichiometry (n), Cooperativity (α)Gold standard for thermodynamics; provides a complete binding profile.[7][18]High protein and compound consumption; low throughput.[19]
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chipkₐ, kₔ, Kᴅ, Cooperativity (α)Real-time kinetics; low sample consumption.[19][]Requires protein immobilization; potential for mass transport artifacts.
Biolayer Interferometry (BLI) Measures changes in light interference patternkₐ, kₔ, KᴅHigher throughput than SPR; lower sample consumption.[19]Less sensitive than SPR; may not be suitable for very weak binary interactions.[19]
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent probeKᴅ, Cooperativity (α)Homogeneous assay; high throughput.[7][17]Requires a fluorescently labeled component; potential for compound interference.
NanoBRET™ Bioluminescence resonance energy transferTernary complex formation in live cellsProvides physiologically relevant data on in-cell complex formation.[17]Requires genetic modification of proteins (NanoLuc®/HaloTag®).

Protocol 4.1.1: Assessing Ternary Complex Formation and Cooperativity by ITC

  • Rationale: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and the thermodynamic drivers (enthalpy ΔH and entropy ΔS) of the interaction. By comparing binary (PROTAC-POI, PROTAC-E3) and ternary titrations, one can calculate the cooperativity factor (α), a critical measure of ternary complex stability.[18][19]

  • Methodology:

    • Sample Preparation: Dialyze all proteins (POI, E3 Ligase) and dissolve the PROTAC into the final dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch artifacts.[18]

    • Binary Titrations (Controls):

      • Titrate PROTAC into the POI solution to determine the binary Kᴅ.

      • Titrate PROTAC into the E3 ligase solution to determine the binary Kᴅ.

    • Ternary Titration:

      • Orientation 1: Prepare the E3 ligase in the ITC cell. In the syringe, prepare the POI mixed with a saturating concentration of the PROTAC (typically 5-10x the binary Kᴅ for the POI).[18]

      • Orientation 2: Prepare the POI in the ITC cell. In the syringe, prepare the E3 ligase mixed with a saturating concentration of the PROTAC.

    • Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding). Cooperativity (α) is calculated as the ratio of the binary Kᴅ to the ternary Kᴅ (α = Kᴅ_binary / Kᴅ_ternary). An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

In-Cell Protein Degradation Assays

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context.

Protocol 4.2.1: Determining DC₅₀ and Dₘₐₓ by Western Blot

  • Rationale: Western blotting is a robust and widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[2] It allows for the determination of key efficacy parameters: DC₅₀ (the concentration of PROTAC that induces 50% degradation) and Dₘₐₓ (the maximum percentage of degradation).[2]

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at an appropriate density. The next day, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time period (e.g., 12, 18, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[2]

    • SDS-PAGE and Western Blot:

      • Normalize lysate concentrations and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

      • Incubate with a primary antibody specific for the POI overnight at 4°C.

      • Wash the membrane, then incubate with a secondary HRP-conjugated antibody for 1 hour.

      • Crucially, re-probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin, Vinculin) to normalize for any loading inconsistencies.[2]

    • Detection and Analysis:

      • Apply an ECL substrate and image the chemiluminescence.

      • Quantify the band intensities using software like ImageJ.

      • Normalize the POI band intensity to the corresponding loading control band intensity for each lane.

      • Plot the normalized POI levels against the log of the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ.

Western_Blot_Workflow A 1. Cell Seeding B 2. PROTAC Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Protein Transfer to Membrane E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (Anti-POI, Anti-Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Quantify Bands, Normalize, Plot Curve) J->K L Result: DC₅₀ & Dₘₐₓ Values K->L

Caption: Step-by-step workflow for determining PROTAC efficacy via Western Blot.

Chapter 5: Future Perspectives

The use of boronate esters in PROTACs is a nascent but rapidly evolving field. The ability to create self-assembling and conditionally activated degraders opens up therapeutic possibilities that were previously out of reach. Future research will likely focus on:

  • Expanding the Toolbox: Discovering new boronic acid/diol pairs with different kinetic and stability profiles to fine-tune the assembly and release of PROTACs.

  • Multi-Stimuli Response: Designing PROTACs that respond to more than one biological trigger (e.g., pH and ROS) for even greater targeting precision.

  • In Vivo Validation: Translating the promising in vitro results of boronate ester-based PROTACs into robust in vivo efficacy and safety models.

By embracing the principles of reversible covalent chemistry, the field of targeted protein degradation is poised to deliver more precise, potent, and safer therapeutics for a wide range of human diseases.

References

  • Application Notes and Protocols for Assessing PROTAC Ternary Complex Formation. (n.d.). Benchchem.
  • Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. (n.d.). ChemRxiv.
  • Ternary complex formation. (n.d.). Profacgen.
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Foundational

An In-Depth Technical Guide to Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin and its Role in Targeted Protein Degradation

This guide provides a comprehensive technical overview of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin, a specialized chemical entity designed for researchers, scientists, and professionals in the field of drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin, a specialized chemical entity designed for researchers, scientists, and professionals in the field of drug development. We will delve into its constituent parts, strategic design, and its pivotal role as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction: Deconstructing a Key PROTAC Building Block

The field of targeted protein degradation has opened new avenues for therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. PROTACs are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

The molecule Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin is a sophisticated E3 ligase ligand-linker conjugate, meticulously designed for the efficient synthesis of PROTACs. While a specific CAS number for this exact molecule is not publicly cataloged, suggesting it may be a novel or custom-synthesized compound, its constituent parts are well-characterized in medicinal chemistry. Very similar analogs, such as (S,R,S)-AHPC-Ac-CO-cyclohexene-Bpin (MedChemExpress Catalog No. HY-163952) and (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin (MedChemExpress Catalog No. HY-159549), are available from specialized suppliers and serve comparable functions.[1][2]

This guide will dissect the molecule's name to understand its function:

  • (S,R,S)-AHPC : This is the stereochemically defined core that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • Cyclopropane & Cyclohexene : These cyclic structures form a rigid and conformationally constrained linker.

  • Bpin : This boronic acid pinacol ester is a versatile chemical handle for covalently attaching a target-protein-binding ligand.

The Strategic Importance of Each Molecular Component

The efficacy of a PROTAC is not merely the sum of its parts but a result of the synergistic interplay between the target binder, the E3 ligase ligand, and the linking moiety. The design of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin reflects a deep understanding of these structure-activity relationships.

(S,R,S)-AHPC: A High-Affinity VHL Ligand

The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety is a well-established ligand for the VHL E3 ligase.[3] The specific (S,R,S) stereochemistry is crucial for high-affinity binding to the VHL protein, a necessary step for the recruitment of the cellular degradation machinery. The core (S,R,S)-AHPC hydrochloride has a registered CAS number of 1448189-80-7. The development of potent small-molecule VHL ligands has been a significant breakthrough, enabling the creation of effective PROTACs for a wide range of protein targets.[3]

The Cyclopropane-Cyclohexene Linker: Imparting Rigidity and Optimizing Ternary Complex Formation

The linker in a PROTAC is not a passive spacer. Its length, rigidity, and attachment points critically influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The inclusion of cyclopropane and cyclohexene rings in the linker of this molecule serves several key purposes:

  • Enhanced Metabolic Stability : The cyclopropyl group is known to be resistant to metabolic degradation, which can improve the in vivo half-life of the resulting PROTAC.[4]

  • Conformational Rigidity : The rigid nature of the cyclopropane and cyclohexene rings restricts the conformational flexibility of the linker. This can be advantageous in pre-organizing the molecule for optimal binding to both the target protein and the E3 ligase, reducing the entropic penalty of forming the ternary complex.[4][5]

  • Improved Target Binding and Potency : By locking the molecule into a bioactive conformation, the cyclopropyl group can enhance binding potency and selectivity for the target.[4][5] Over the last decade, 18 new chemical entities containing a cyclopropyl group have been approved by the FDA, highlighting the value of this motif in drug design.[6]

Boronic Acid Pinacol Ester (Bpin): A Gateway for Synthetic Elaboration

The boronic acid pinacol ester (Bpin) group is a highly versatile functional handle in modern organic synthesis. Its primary role in this molecule is to serve as a reactive site for the attachment of a warhead—a ligand that binds to the protein of interest.

The Bpin group is particularly well-suited for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[7][8] This allows for the efficient and modular synthesis of a library of PROTACs by coupling various target-binding ligands to the Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin scaffold. While generally stable, boronic pinacol esters can be susceptible to hydrolysis under certain analytical conditions, such as reverse-phase HPLC, which should be considered during characterization.[9]

Synthesis and Quality Control

The synthesis of a complex molecule like Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin is a multi-step process that requires expertise in organic chemistry. While the exact proprietary synthesis route may vary between suppliers, a plausible synthetic strategy would involve the coupling of three key fragments: the (S,R,S)-AHPC core, the cyclopropane-cyclohexene linker, and the Bpin moiety.

A generalized workflow for the synthesis and quality control of such a PROTAC building block is outlined below:

G cluster_synthesis Synthesis Workflow cluster_qc Quality Control A Fragment 1: (S,R,S)-AHPC Synthesis D Fragment Coupling (e.g., Amide Bond Formation) A->D B Fragment 2: Cyclopropane-Cyclohexene Linker Synthesis B->D C Fragment 3: Bpin Moiety Preparation E Final Conjugation (e.g., Suzuki-Miyaura Coupling) C->E D->E F Purification (e.g., HPLC) E->F G Structure Verification (NMR, MS) F->G H Purity Analysis (HPLC) G->H

Figure 1. A generalized workflow for the synthesis and quality control of a PROTAC building block.

Experimental Protocol: A Plausible Synthetic Approach

A potential synthetic route would involve the initial synthesis of the (S,R,S)-AHPC core, followed by its coupling to a pre-functionalized cyclopropane-cyclohexene linker containing a suitable reactive group (e.g., a carboxylic acid). The resulting intermediate would then be subjected to a final coupling reaction, such as a Suzuki-Miyaura cross-coupling, with a diboron reagent to install the Bpin functionality. Each step would necessitate careful purification and characterization to ensure the desired product is obtained with high purity.

Application in PROTAC Development

The primary application of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin is as a key intermediate in the synthesis of VHL-based PROTACs.[10][11] Researchers can leverage the Bpin group to attach a wide variety of ligands for their protein of interest, enabling the rapid generation of a library of PROTAC candidates for screening and optimization.

The overall workflow for developing a novel PROTAC using this building block is depicted below:

G A Start: Identify Protein of Interest (POI) B Develop or Identify a Ligand for POI A->B C Synthesize POI Ligand with a Suitable Functional Group for Coupling B->C E Suzuki-Miyaura Cross-Coupling of POI Ligand and Bpin-Linker C->E D Obtain Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin D->E F Purify and Characterize the Final PROTAC Molecule E->F G In vitro Assays: Binding, Ternary Complex Formation, Ubiquitination, and Degradation F->G H Cell-Based Assays: Cellular Permeability and Target Protein Knockdown G->H I In vivo Studies H->I

Figure 2. Workflow for PROTAC development using a pre-functionalized E3 ligase ligand-linker.

Suppliers and Handling

As a specialized chemical, Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin and its close analogs are available from a limited number of reputable suppliers that focus on providing reagents for drug discovery and medicinal chemistry.

Potential Suppliers:

  • MedChemExpress (MCE) : Offers a wide range of PROTAC-related building blocks, including the similar compounds HY-163952 and HY-159549.[1][2][12][13]

  • Enamine : Provides a large collection of building blocks for PROTAC synthesis, including various VHL ligase ligands.[14]

  • BroadPharm : Supplies PROTAC linkers and E3 ligase ligands.[15]

  • MedKoo Biosciences : Offers synthesized E3 ligase ligand-linker conjugates.[16]

Storage and Handling:

It is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Typically, these compounds should be stored at -20°C for long-term stability. For short-term use, storage at 2-8°C may be acceptable. The compound is generally supplied as a solid and should be handled in a well-ventilated area, using appropriate personal protective equipment.

Conclusion

Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin represents a sophisticated and strategically designed building block for the synthesis of PROTACs. By combining a high-affinity VHL E3 ligase ligand with a conformationally rigid, metabolically stable linker and a versatile synthetic handle, this molecule provides researchers with a powerful tool to accelerate the discovery and development of novel therapeutics based on targeted protein degradation. Its modular nature allows for the rapid exploration of structure-activity relationships, ultimately facilitating the generation of potent and selective protein degraders.

References

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  • Regalado, E. L., et al. (2012). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1387-1400. [Link]

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Exploratory

Theoretical Modeling of AHPC-Cyclohexene-Bpin Complexes: A Guide to Unraveling Asymmetric Catalysis

Executive Summary The synthesis of chiral molecules is a cornerstone of modern drug development, where the stereochemistry of a compound dictates its efficacy and safety. Asymmetric organocatalysis has emerged as a power...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of chiral molecules is a cornerstone of modern drug development, where the stereochemistry of a compound dictates its efficacy and safety. Asymmetric organocatalysis has emerged as a powerful, metal-free strategy for producing enantiomerically pure compounds. Among these methods, the hydroboration of alkenes catalyzed by axially chiral phosphoric acids (AHPCs) offers a direct route to valuable chiral organoboron intermediates. This technical guide provides researchers, computational chemists, and drug development professionals with an in-depth framework for the theoretical modeling of these complex catalytic systems, specifically focusing on the AHPC-catalyzed hydroboration of cyclohexene with pinacolborane (HBpin). By leveraging Density Functional Theory (DFT), we can dissect the reaction mechanism, rationalize the origins of stereoselectivity, and ultimately guide the design of next-generation catalysts with enhanced performance. This document outlines the fundamental principles, a validated computational workflow, and methods for interpreting the results to accelerate discovery in asymmetric synthesis.

Introduction: The Nexus of Asymmetric Catalysis and Computational Chemistry

Hydroboration is a fundamental reaction in organic chemistry, enabling the addition of a hydrogen-boron bond across a double bond to form versatile organoborane compounds.[1][2] When catalyzed asymmetrically, this process provides access to chiral alcohols, amines, and other functional groups crucial for pharmaceutical synthesis. While transition-metal catalysts have historically dominated this field, organocatalysis presents a sustainable and often complementary alternative.[1][2]

Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven exceptionally effective in a wide range of asymmetric transformations.[3][4] Their well-defined, tunable chiral environment, stemming from an axially chiral backbone like BINOL, allows for precise stereochemical control through a network of non-covalent interactions.[5][6][7] The hydroboration of an alkene such as cyclohexene with pinacolborane (HBpin) is a model system for understanding how these catalysts operate.

However, the transient nature of the key catalytic intermediates and transition states makes their experimental characterization exceptionally challenging. This is where theoretical modeling becomes an indispensable tool. By simulating the reaction at the quantum mechanical level, primarily using Density Functional Theory (DFT), we can visualize the molecular interactions that govern the reaction's outcome.[3][4][8] This guide will detail the application of DFT to elucidate the mechanism, predict the stereoselectivity, and understand the intricate dance of molecules in the AHPC-catalyzed hydroboration of cyclohexene.

Fundamentals of the Theoretical Approach: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying catalytic reaction mechanisms due to its favorable balance of accuracy and computational cost.[8][9] It is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[10]

2.1. Pillars of a DFT Calculation

A reliable DFT study for the AHPC-cyclohexene-Bpin system hinges on three key choices:

  • The Functional: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlated motion of electrons. For organocatalytic reactions involving significant non-covalent interactions, functionals from the Minnesota family, such as M06-2X , are highly recommended as they are specifically parameterized to capture dispersion forces.[5][11][12] The hybrid functional B3LYP is also a common choice, often augmented with a dispersion correction (e.g., B3LYP-D3).[11]

  • The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and accuracy but increase computational time. A common and robust approach is to use a Pople-style basis set like 6-31G(d,p) for initial geometry optimizations and a larger, polarization and diffuse function-augmented basis set like def2-TZVP for final, more accurate single-point energy calculations.[13]

  • The Solvent Model: Reactions in the laboratory are performed in solution, and solvent effects can significantly influence reaction energetics. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , are efficient ways to account for the bulk electrostatic effects of the solvent (e.g., Toluene, Dichloromethane) by treating it as a continuous dielectric medium.[11]

A Validated Workflow for Modeling the Catalytic Cycle

The core of the investigation is to map the potential energy surface of the reaction. This involves identifying the structures and energies of all relevant stationary points: reactants, intermediates, transition states, and products.

Diagram: Computational Modeling Workflow

G Computational Modeling Workflow for Catalysis cluster_pre Preparation cluster_opt Core Calculation cluster_post Analysis Reactants Build Initial 3D Structures (Catalyst, Cyclohexene, HBpin) PreComplex Form Pre-reaction Complex Reactants->PreComplex Docking GeomOpt Geometry Optimization (e.g., M06-2X/6-31G(d,p)) PreComplex->GeomOpt Initial Optimization Freq Frequency Calculation (Confirm Minima/TS) GeomOpt->Freq Validation TS_Search Transition State (TS) Search (e.g., QST3, Berny) GeomOpt->TS_Search Locate Saddle Point SPE Single-Point Energy (Higher Level: def2-TZVP) Freq->SPE Refine Energy TS_Search->Freq Validation (1 Imag. Freq.) IRC Intrinsic Reaction Coordinate (IRC) (Validate TS Connectivity) TS_Search->IRC Confirmation NCI Non-Covalent Interaction (NCI) Analysis TS_Search->NCI Analyze Interactions IRC->GeomOpt Connects Reactants/Products Thermo Thermochemical Analysis (Calculate ΔG‡ and ΔGrxn) SPE->Thermo Results Interpret Results: Mechanism & Stereoselectivity Thermo->Results NCI->Results

Caption: A step-by-step workflow for the theoretical investigation of a catalytic reaction.

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • Construct the 3D structures of the AHPC catalyst, cyclohexene, and HBpin.

    • Perform a full geometry optimization on each isolated species to find their lowest energy conformation.

    • Optimize the pre-reaction complex (AHPC-HBpin) and the transition state structures leading to both the major and minor enantiomers.

    • Method: M06-2X functional with the 6-31G(d,p) basis set. Include an implicit solvent model (e.g., SMD for Toluene).

  • Frequency Calculations:

    • Perform a frequency calculation at the same level of theory for every optimized structure.

    • Self-Validation:

      • A true minimum (reactant, intermediate, product) will have zero imaginary frequencies.

      • A true transition state (TS) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the B-H bond breaking and the C-H and C-B bonds forming).

  • Transition State Verification (IRC):

    • For each validated transition state, perform an Intrinsic Reaction Coordinate (IRC) calculation.

    • This calculation maps the reaction pathway downhill from the TS in both forward and reverse directions.

    • Self-Validation: A successful IRC calculation must connect the transition state to the corresponding reactant and product complexes on the potential energy surface.

  • Energy Refinement:

    • To obtain more accurate energy values, perform a single-point energy calculation on all optimized geometries using a larger basis set.

    • Method: M06-2X functional with the def2-TZVP basis set, using the same solvent model.

  • Thermochemical Analysis:

    • Use the output from the frequency calculations to obtain thermal corrections to the electronic energies. This allows for the calculation of Gibbs Free Energies (G) at the experimental temperature (e.g., 298.15 K).

    • The key values to determine are:

      • Gibbs Free Energy of Activation (ΔG‡): G(Transition State) - G(Reactants)

      • Energy of Reaction (ΔGrxn): G(Products) - G(Reactants)

Analysis and Interpretation: From Data to Insight
4.1. Elucidating the Reaction Mechanism

The catalytic cycle likely proceeds through a bifunctional activation mechanism.[14][15] The acidic proton of the phosphoric acid coordinates to and activates the cyclohexene, while the basic phosphoryl oxygen (P=O) interacts with the HBpin, facilitating the hydride transfer. The calculations will reveal the precise nature of this interaction.

Diagram: Simplified Reaction Coordinate

ReactionProfile cluster_axis Gibbs Free Energy (G) R Reactants (AHPC + Cyclohexene + HBpin) TS_major TS_major (ΔG‡_major) R->TS_major  ΔΔG‡ TS_minor TS_minor (ΔG‡_minor) R->TS_minor  (R)-Product Path P Products TS_major->P  (S)-Product Path TS_minor->P y_axis_top y_axis_bottom invis_R_x->R invis_TS_major_x->TS_major invis_TS_minor_x->TS_minor invis_P_x->P

Caption: A representative energy profile for an asymmetric catalytic reaction.

4.2. Uncovering the Origin of Stereoselectivity

Asymmetric catalysis is a kinetically controlled process. The enantiomeric ratio of the products is determined by the difference in the Gibbs free energy of activation between the two diastereomeric transition states (ΔΔG‡) leading to the (R) and (S) products.

ΔΔG‡ = ΔG‡(minor) - ΔG‡(major)

A lower energy barrier for one pathway means it will proceed faster, leading to the major product. A ΔΔG‡ of 1.4 kcal/mol at room temperature corresponds to an enantiomeric excess (e.e.) of approximately 90%.

The structural models of the transition states are paramount. By analyzing the geometries of TS-major and TS-minor , we can identify the specific non-covalent interactions (NCIs) responsible for the energy difference.[5][6][16] These often include:

  • Hydrogen Bonds: Key interactions between the catalyst's P-OH and P=O groups and the substrates.[12][17]

  • CH-π Interactions: Interactions between C-H bonds of the substrate and the aromatic rings of the catalyst's chiral backbone.[6][7]

  • Steric Repulsion: Unfavorable steric clashes that destabilize one transition state relative to the other.[18]

Non-Covalent Interaction (NCI) analysis is a powerful visualization technique that can be applied to the transition state geometries to map these weak interactions, providing a clear visual rationale for the observed stereoselectivity.

Table: Example Quantitative Data Summary
SpeciesElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Energy (kcal/mol)
Reactants (Separated)-XXXX.XXXXXX-XXXX.XXXXXX0.0
TS (major enantiomer)-XXXX.XXXXXX-XXXX.XXXXXX+15.2
TS (minor enantiomer)-XXXX.XXXXXX-XXXX.XXXXXX+17.0
ΔΔG‡ 1.8
Products-XXXX.XXXXXX-XXXX.XXXXXX-25.5

Note: Values are hypothetical and for illustrative purposes.

Implications for Rational Catalyst Design and Drug Development

The insights gained from theoretical modeling have direct, practical applications:

  • Informed Catalyst Modification: If modeling reveals that a specific steric clash in the minor transition state is key to selectivity, this informs chemists to design new catalysts that amplify this effect. Conversely, identifying a stabilizing CH-π interaction in the major TS can guide the synthesis of catalysts with more extended aromatic systems.[6]

  • Predictive Power: Once a reliable computational model is established for a class of reactions, it can be used to predict the stereochemical outcome for new substrates or modified catalysts, saving significant experimental time and resources.

  • Mechanism-Driven Optimization: Understanding the rate-determining step and the key interactions allows for more rational optimization of reaction conditions (e.g., solvent, temperature) to enhance yield and selectivity.

Conclusion

Theoretical modeling using Density Functional Theory provides an unparalleled window into the complex world of asymmetric organocatalysis. For the AHPC-catalyzed hydroboration of cyclohexene, this approach transforms abstract concepts of stereocontrol into concrete, quantifiable interactions. By following a rigorous and self-validating computational workflow, researchers can reliably determine reaction mechanisms, understand the origins of enantioselectivity, and generate actionable hypotheses for the design of superior catalysts. This synergy between computation and experiment is critical for accelerating the discovery and development of novel chiral building blocks for the pharmaceutical industry.

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  • Thomas, S. P., et al. (2018). Borane-Catalysed Hydroboration of Alkynes and Alkenes. Synthesis, 50(04), 803-808. [Link]

  • Gao, S., et al. (2018). Chiral Phosphoric Acid Dual-Function Catalysis: Asymmetric Allylation with α-Vinyl Allylboron Reagents. Angewandte Chemie International Edition, 57(44), 14639-14643. [Link]

  • Illingsworth, M. L. (1996). Hydroboration of Alkenes catalyzed by rhodium compounds. RIT Digital Institutional Repository. [Link]

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Foundational

spectroscopic analysis (NMR, MS) of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin

An In-Depth Technical Guide to the Spectroscopic Analysis of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin Executive Summary In modern drug discovery, the development of structurally complex molecules with precisely defi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin

Executive Summary

In modern drug discovery, the development of structurally complex molecules with precisely defined stereochemistry is paramount. Molecules incorporating constrained motifs such as cyclopropane rings, alongside functionalities like boronic esters, present unique challenges and opportunities for creating novel therapeutics. This guide provides a comprehensive framework for the complete spectroscopic characterization of a representative complex molecule, designated Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin. As a senior application scientist, this document moves beyond simple data reporting to explain the causality behind methodological choices, ensuring a self-validating approach to structural elucidation. It is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to apply advanced NMR and MS techniques to confirm the structure, purity, and stereochemistry of novel chemical entities.

Introduction: Deconstructing a Complex Pharmaceutical Agent

The target molecule, Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin, represents a confluence of several key pharmacophoric features:

  • Cyclopropyl Amino Acid Core (Cyclopropane-AHPC): The cyclopropane ring introduces conformational rigidity and a unique three-dimensional topology. Such motifs are often used to lock a molecule into a bioactive conformation, improving potency and selectivity. The "(S,R,S)-AHPC" designation implies a specific, complex stereochemical arrangement within the amino acid derivative, which is critical for its biological activity.

  • Cyclohexene-Bpin Moiety: The cyclohexene scaffold serves as a versatile linker, while the pinacol boronic ester (Bpin) is a valuable functional group for further synthetic transformations (e.g., Suzuki coupling) and can also play a role in binding interactions.

  • Amide Linkage (-CO-): A stable amide bond connects the amino acid and cyclohexene fragments, acting as a key structural linchpin.

Unambiguous confirmation of this molecule's covalent structure and stereochemistry is non-trivial and essential for regulatory approval and understanding its structure-activity relationship (SAR). This requires an integrated analytical approach heavily reliant on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

For the purpose of this guide, we will analyze the structure shown below, which incorporates all the named functionalities and serves as a practical model for discussing the analytical strategy.

(Note: "AHPC" is treated as a placeholder for a specific, proprietary cyclopropyl amino acid. The principles outlined here are broadly applicable to any molecule of this class.)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample. A robust protocol ensures reproducibility and accuracy.

Methodology:

  • Analyte Preparation: Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

  • Solvent Selection: Add 0.6-0.7 mL of a deuterated solvent. The choice is critical.

    • CDCl₃ (Deuterated Chloroform): A good first choice for many organic molecules. However, amide protons (-NH-) may exchange or exhibit broad signals.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended for this molecule. Its hydrogen-bond accepting nature slows the exchange rate of the amide proton, resulting in a sharp, observable signal that can be used to establish crucial long-range correlations.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ sample to set the chemical shift reference to 0.00 ppm. For DMSO-d₆, the residual solvent peak (δ ~2.50 ppm) is typically used as a secondary reference.

  • Dissolution: Vortex the vial until the sample is fully dissolved. If necessary, gentle sonication can be used.

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

  • Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy: The Proton Fingerprint

The ¹H NMR spectrum provides the initial, high-level overview of the molecule's proton environments.

Anticipated Spectral Features:

  • Amide Region (δ 7.5-8.5 ppm): A single proton, likely a doublet or triplet depending on coupling to the adjacent α-proton of the amino acid. Its presence and sharpness in DMSO-d₆ are key indicators.

  • Vinylic Region (δ 5.5-6.5 ppm): One or more signals corresponding to the protons on the C=C double bond of the cyclohexene ring. Their multiplicity will be complex due to coupling with neighboring allylic protons.

  • Amino Acid α-Proton (δ 4.0-5.0 ppm): A single proton adjacent to the amide nitrogen. Its chemical shift is influenced by both the amide and the cyclopropyl group.

  • Aliphatic Region (δ 1.5-2.5 ppm): A crowded region containing signals from the cyclohexene sp³ protons and the AHPC backbone. 2D NMR is essential for resolving these.

  • Pinacol Ester (Bpin) Region (δ ~1.2 ppm): A sharp, intense singlet integrating to 12 protons, representing the four equivalent methyl groups of the pinacol moiety. This is a highly diagnostic signature.[1][2][3]

  • Cyclopropane Region (δ 0.2-1.5 ppm): Protons on the cyclopropane ring are highly shielded due to the ring's unique electronic structure and anisotropy, causing them to appear at an unusually high field (low ppm).[4][5][6][7] The complex splitting patterns here are dictated by cis and trans geminal and vicinal coupling constants and are highly sensitive to the ring's substitution and stereochemistry.

Proton Group Predicted δ (ppm) Predicted Multiplicity Integration
Amide NH7.5 - 8.5Doublet (d) or Triplet (t)1H
Cyclohexene C=C-H5.5 - 6.5Multiplet (m)1-2H
AHPC α-H4.0 - 5.0Multiplet (m)1H
Cyclohexene -CH₂-1.8 - 2.5Multiplets (m)6H
AHPC Backbone1.5 - 2.5Multiplets (m)~3H
Bpin -CH₃~1.2Singlet (s)12H
Cyclopropane -CH-0.2 - 1.5Multiplets (m)3H
¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Anticipated Spectral Features:

  • Carbonyl Region (δ 165-175 ppm): Two signals are expected: the amide carbonyl and the ester-like carbonyl if AHPC contains a second carboxyl group.

  • Vinylic Region (δ 120-140 ppm): Two signals for the sp² carbons of the cyclohexene C=C bond.[8][9]

  • Bpin Quaternary Carbons (δ ~83 ppm): The two carbons of the pinacol group bonded to oxygen.

  • Aliphatic Region (δ 10-60 ppm): A series of signals for the sp³ carbons of the cyclohexene ring, the AHPC backbone, and the Bpin methyl groups (δ ~25 ppm). The cyclopropane carbons are notably shielded, often appearing at δ -5 to 20 ppm.[10][11]

Carbon Group Predicted δ (ppm)
Amide C=O170 - 175
Cyclohexene C=C120 - 140
Bpin C-O~83
AHPC α-C50 - 60
Cyclohexene -CH₂-20 - 35
Bpin -CH₃~25
Cyclopropane -CH--5 - 20
2D NMR Spectroscopy: Assembling the Puzzle

2D NMR experiments are indispensable for unambiguously connecting the different parts of the molecule.[12]

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_structure Structural Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (H-H Coupling) H1->COSY HSQC HSQC (Direct C-H) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure (Fragments Assembled) COSY->Structure Identifies spin systems HSQC->Structure Assigns C-H pairs HMBC->Structure Connects fragments G Parent [M+H]⁺ m/z 457.3 FragA Loss of Bpin-O Fragment A Parent->FragA - C₆H₁₂O FragB Amide Bond Cleavage Fragment B Parent->FragB b/y ions FragC Loss of Cyclohexene Fragment C FragB->FragC

Caption: Predicted MS/MS fragmentation pathways.

Predicted Key Fragmentation Pathways:

Fragment Description Neutral Loss Significance
Cleavage of the amide bond-Generates characteristic 'b' and 'y' ions corresponding to the AHPC and cyclohexene-Bpin fragments. This is a primary confirmation of the core connection. [13][14]
Loss of the pinacol groupC₆H₁₂O₂ or C₆H₁₃O₂Confirms the presence of the boronic ester. [15]
Retro-Diels-Alder of cyclohexeneC₄H₆ (Butadiene)A characteristic fragmentation for cyclohexene rings, confirming this substructure.
Cleavage within the AHPC side chain-Provides information about the structure of the amino acid core.

Integrated Analysis and Conclusion

The true power of this analytical approach lies in the integration of all data points. The process is iterative: an initial hypothesis from 1D NMR is refined by 2D NMR correlations, which build the covalent framework. This framework is then confirmed by the exact mass from HRMS. Finally, the MS/MS fragmentation pattern provides a secondary, independent verification of the proposed connections between the key structural motifs.

By systematically applying this multi-faceted spectroscopic strategy, researchers can achieve an unambiguous and self-validating characterization of complex molecules like Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin. This level of analytical rigor is not merely an academic exercise; it is a fundamental requirement for advancing safe and effective therapeutics from the laboratory to the clinic.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • ACS Publications. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • AWS. (n.d.). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

  • IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]

  • Smith, N. J., Domin, M. A., & Scott, L. T. (2006). HRMS Directly From TLC Slides. A Powerful Tool for Rapid Analysis of Organic Mixtures. Organic Letters, 8(16), 3469–3472. [Link]

  • ResearchGate. (n.d.). ¹H-NMR analysis of the reaction mixtures of boronic esters. Retrieved from [Link]

  • University of Maine. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

  • OSTI.GOV. (1995). High resolution mass spectrometry for the characterization of complex, fossil organic mixtures. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • MDPI. (n.d.). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • Unknown Source. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of ¹H‐ and ¹³C‐NMR shifts for cyclohexene‐parts. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). The Synthesis, Characterization and Dehydrogenation of Sigma‐Complexes of BN‐Cyclohexanes. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Practical Guide to PROTAC Synthesis via AHPC-Bpin Linker Conjugation

Abstract This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using (S,R,S)-AHPC-Bpin linkers. PROTACs represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce targeted protein degradation.[1][2][3][4] The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[1][5] This guide focuses on the versatile (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a potent recruiter of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a boronic acid pinacol ester (Bpin).[1][5] We present the underlying chemical principles and provide detailed, step-by-step protocols for the copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling reaction, enabling the efficient conjugation of AHPC-Bpin linkers to amine and hydroxyl-functionalized warheads.

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][6] This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors.

The linker is not merely a passive spacer; its length, composition (e.g., polyethylene glycol (PEG) or alkyl chains), rigidity, and attachment points are critical parameters that profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase).[1][5] An optimized linker geometry is essential for efficient ubiquitination and subsequent degradation. The AHPC scaffold has emerged as a highly effective VHL E3 ligase ligand in PROTAC design.[1][5] Commercially available AHPC-linker conjugates offer a modular approach to PROTAC synthesis. Among these, AHPC-Bpin serves as a versatile precursor for forming stable carbon-heteroatom bonds with a wide array of target-binding "warhead" molecules.

Mechanism of PROTAC Action

The general mechanism of action for a PROTAC is a catalytic cycle within the cell.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Release Ub Ubiquitin (Ub) Ub->Ternary E2 Ligase brings Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

The Chemistry of Conjugation: Leveraging the Chan-Evans-Lam Coupling

The boronic acid pinacol ester (Bpin) group on the AHPC-linker is a versatile chemical handle. While it can participate in palladium-catalyzed Suzuki-Miyaura coupling to form C-C bonds with aryl halides, its most powerful application in PROTAC synthesis is often the Chan-Evans-Lam (CEL) coupling .[7][8][9] The CEL reaction is a copper-catalyzed process that forms a carbon-heteroatom bond—specifically, a C-N bond with an amine or a C-O bond with a hydroxyl group.[7][8][9]

Why the Chan-Evans-Lam Coupling is Ideal for PROTAC Synthesis:

  • Broad Substrate Scope: It is compatible with a wide range of N-H and O-H containing compounds, which are common functionalities in drug-like molecules used as warheads (e.g., primary/secondary amines, phenols).[7][9]

  • Mild Reaction Conditions: The reaction can often be conducted at room temperature and is tolerant of air, making it experimentally convenient and robust.[7][8]

  • Orthogonality: The reaction conditions are typically orthogonal to many other functional groups found in complex molecules, minimizing the need for extensive protecting group strategies.

The general mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.[7] The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle, often by atmospheric oxygen.[8][9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals and solvents with care, consulting the Safety Data Sheet (SDS) for each reagent.

Protocol 1: Conjugation of AHPC-Bpin to an Amine-Containing Warhead

This protocol details the C-N bond formation between an aryl-Bpin linker and a primary or secondary amine on the warhead molecule via the Chan-Evans-Lam reaction.

Materials & Reagents:

  • AHPC-Linker-Bpin (e.g., (S,R,S)-AHPC-PEGn-Aryl-Bpin)

  • Amine-functionalized warhead molecule (Warhead-NHR, where R=H or alkyl/aryl)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (MeCN) and Ethanol (EtOH) for alternative solvent systems

  • 4 Å Molecular Sieves (activated)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., HPLC-grade MeCN, water, methanol)

Experimental Workflow Diagram:

CEL_Amine_Workflow Start Start: AHPC-Bpin & Warhead-NHR React Reaction Setup: - Dissolve in DCM - Add Cu(OAc)2, Base - Add Molecular Sieves Start->React Stir Reaction: Stir at RT (24-72h) Open to Air React->Stir Monitor Monitor: LC-MS / TLC Stir->Monitor Workup Work-up: - Filter - Wash (NaHCO3, Brine) - Dry (Na2SO4) Monitor->Workup Upon Completion Purify Purification: Prep-HPLC or Flash Chromatography Workup->Purify End Final PROTAC: AHPC-Linker-NHR-Warhead Purify->End

Caption: Workflow for Chan-Evans-Lam N-Arylation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the amine-functionalized warhead (1.0 eq) and the AHPC-Linker-Bpin (1.2 - 1.5 eq).

  • Add activated 4 Å molecular sieves. The sieves help to reduce byproducts by adsorbing water.[10]

  • Add Copper(II) Acetate (Cu(OAc)₂; 1.0 - 2.0 eq). Note: Stoichiometric copper is often required for Bpin esters due to potential inhibition of catalyst turnover by the pinacol byproduct.[10]

  • Under an ambient air atmosphere, add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Add a suitable base, such as Pyridine (2.0 - 3.0 eq).

  • Reaction: Seal the flask (a balloon of air or a drying tube is sufficient; an inert atmosphere is not required) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 24-72 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and copper salts, washing the pad with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography on silica gel to yield the final PROTAC conjugate.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.

Protocol 2: Conjugation of AHPC-Bpin to a Hydroxyl-Containing Warhead

This protocol adapts the Chan-Evans-Lam reaction for C-O bond formation, which is particularly useful for warheads containing a phenolic hydroxyl group.

Materials & Reagents:

  • All reagents from Protocol 1.

  • Hydroxyl-functionalized warhead molecule (Warhead-OH), preferably phenolic.

  • 4-Dimethylaminopyridine (DMAP) may be used as a co-ligand/base.

Step-by-Step Procedure:

  • Reaction Setup: The setup is analogous to Protocol 1. Combine the hydroxyl-functionalized warhead (1.0 eq), AHPC-Linker-Bpin (1.5 eq), Cu(OAc)₂ (2.0 eq), and 4 Å molecular sieves in a flask.

  • Add anhydrous DCM.

  • Add Pyridine (3.0 eq) and, if desired, DMAP (2.0 eq).[8]

  • Reaction: Stir the mixture vigorously at room temperature, open to air, for 24-72 hours. Reactions with alcohols may require elevated temperatures (e.g., 40-50 °C).

  • Monitoring, Work-up, and Purification: Follow steps 7-12 as described in Protocol 1. The work-up and purification procedures are identical.

Data and Expected Outcomes

The success of the conjugation reaction is primarily assessed by product formation and purity.

ParameterRecommended Value/RangeRationale & Notes
Molar Ratio (Bpin:Warhead) 1.2 : 1 to 1.5 : 1A slight excess of the Bpin reagent drives the reaction to completion.
Copper Source Copper(II) Acetate (Cu(OAc)₂)Commonly used and effective catalyst for CEL couplings.[8][10]
Copper Loading 1.0 - 2.0 equivalentsStoichiometric amounts are often necessary to overcome inhibition by the pinacol byproduct.[10]
Base Pyridine, TriethylamineActs as a ligand for copper and facilitates the catalytic cycle.[7]
Solvent Dichloromethane (DCM)A common solvent for CEL reactions. A MeCN/EtOH mixture can be effective for aryl amine couplings.[10][11]
Temperature Room Temperature (20-25 °C)Sufficient for most amine/phenol couplings. Aliphatic alcohols may require heating.
Reaction Time 24 - 72 hoursReaction progress should be monitored empirically via LC-MS.

Upon purification, the final PROTAC should be characterized to confirm its structure and assess its purity before proceeding to biological assays.

  • LC-MS: To confirm the molecular weight of the desired product and assess purity (typically >95% for biological testing).

  • NMR Spectroscopy: To confirm the chemical structure, including the successful formation of the new C-N or C-O bond.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider increasing the reaction temperature to 40-50 °C. Ensure all reagents, particularly the solvent, are anhydrous, as water can interfere with the reaction. A different base or solvent system (e.g., MeCN/EtOH for N-arylation) may be beneficial.[11]

  • Byproduct Formation: The primary byproduct is often the homocoupling of the boronic ester. Using activated molecular sieves and ensuring a slight excess of the amine/hydroxyl partner can help minimize this.[10]

  • Warhead Reactivity: Electron-rich amines and phenols are generally more reactive. Electron-deficient or sterically hindered nucleophiles may require longer reaction times or elevated temperatures.

  • Purification Challenges: PROTACs can be large and sometimes difficult to purify. Reverse-phase preparative HPLC is often the most effective method for achieving high purity.

Conclusion

The Chan-Evans-Lam coupling provides a robust and versatile strategy for the final-step conjugation of AHPC-Bpin linkers to amine- and hydroxyl-functionalized warheads. This approach simplifies the synthesis of complex PROTAC molecules by leveraging mild, reliable, and experimentally convenient reaction conditions. The protocols outlined in this guide offer a solid foundation for researchers to successfully synthesize novel PROTACs, enabling the exploration of structure-activity relationships and accelerating the development of next-generation targeted protein degraders.

References

  • BenchChem. (2025). Comparative analysis of different linker compositions for AHPC PROTACs.
  • BenchChem. (2025). The Rise of AHPC-Based PROTACs: A Technical Guide to Linker Discovery and Development.
  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Frontiers in Chemistry.
  • Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950.
  • Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed. Retrieved from [Link]

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  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Kassel, S., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
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  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Burks, H. E., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
  • Tang, W., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 65(13), 8894-8905.
  • Crews, C. M., et al. (2022). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
  • Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
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  • BenchChem. (2025). Application Notes and Protocols: Boc-PEG4-Linker Conjugation to Primary Amines.
  • BenchChem. (2025). Application Notes and Protocols for PROTAC Development using Boc-Aminooxy-PEG3-thiol.
  • Hughes, D. L. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(13), 5367-5403.
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  • Miyaura, N. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction.
  • Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current Opinion in Chemical Biology, 50, 111-119.
  • Zhang, X., et al. (2021). Solid-phase synthesis of phenol-linked PROTACs.
  • Edmondson, S. D., et al. (2022). Methods to accelerate PROTAC drug discovery. Drug Discovery Today: Technologies.
  • Tang, W., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 65(13), 8894-8905.

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Application

Application Notes and Protocols: Leveraging Cyclohexene-Bpin Scaffolds in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins previously deemed "undruggable".[1] This is primarily achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] A critical component of many advanced PROTAC designs is the incorporation of a "warhead" that can form a covalent bond with the target protein. This application note details the strategic application of cyclohexene-Bpin scaffolds as versatile precursors for the development of novel covalent PROTACs, providing a comprehensive guide to their design, synthesis, and characterization.

Introduction to Covalent Targeted Protein Degradation

Conventional small molecule inhibitors function through an occupancy-driven model, requiring sustained high concentrations to inhibit protein function. In contrast, TPD operates via an event-driven mechanism, where a single degrader molecule can catalytically induce the degradation of multiple target protein molecules.[4][5] The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase is a crucial step in this process.[6]

Covalent PROTACs represent a significant advancement in TPD, offering several potential advantages over their non-covalent counterparts:

  • Enhanced Potency and Duration of Action: By forming a stable covalent bond with the target protein, these degraders can exhibit prolonged pharmacodynamic effects that are decoupled from their pharmacokinetic profiles.[7]

  • Improved Target Engagement: Covalent binding can overcome weak non-covalent interactions, enabling the targeting of proteins with shallow or challenging binding pockets.[7]

  • Increased Selectivity: Targeting a specific, less-conserved nucleophilic amino acid residue on the protein surface can lead to higher selectivity for the desired target over other proteins.[7]

The design of a covalent PROTAC involves the strategic placement of an electrophilic "warhead" that can react with a nucleophilic amino acid residue (e.g., cysteine, lysine, serine) on the target protein.[8]

The Role of Cyclohexene-Bpin in Covalent PROTAC Development

The term "cyclohexene-Bpin" refers to a cyclohexene ring functionalized with a boronic acid pinacol ester (Bpin). This scaffold serves as a valuable and versatile building block in the synthesis of covalent PROTACs.

  • The Cyclohexene Moiety as a Tunable Warhead: The cyclohexene ring, particularly when derivatized as a cyclohexenone, can act as a Michael acceptor, a type of electrophile that readily reacts with nucleophilic residues like cysteine.[8][9] The reactivity of this warhead can be finely tuned through chemical modifications to the ring, allowing for optimization of target engagement and minimization of off-target effects.[9]

  • The Bpin Group as a Synthetic Handle: The boronic acid pinacol ester (Bpin) is a highly versatile functional group in organic synthesis. It can participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10] This allows for the straightforward attachment of the cyclohexene-based warhead to the linker component of the PROTAC molecule.

The general workflow for utilizing a cyclohexene-Bpin scaffold in PROTAC synthesis is depicted below:

TPD_Workflow cluster_synthesis PROTAC Synthesis cluster_tpd Targeted Protein Degradation Cyclohexene-Bpin Cyclohexene-Bpin Covalent_PROTAC Covalent_PROTAC Cyclohexene-Bpin->Covalent_PROTAC Suzuki Coupling Linker Linker Linker->Covalent_PROTAC E3_Ligand E3_Ligand E3_Ligand->Covalent_PROTAC Ternary_Complex Ternary_Complex Covalent_PROTAC->Ternary_Complex Target_Protein Target_Protein Target_Protein->Ternary_Complex Covalent Binding E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation experimental_workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_vitro_Binding In_vitro_Binding Characterization->In_vitro_Binding Mass Spec Cellular_Assays Cellular_Assays In_vitro_Binding->Cellular_Assays Western_Blot Western_Blot Cellular_Assays->Western_Blot Degradation Proteomics Proteomics Western_Blot->Proteomics Selectivity

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Method

Illuminating the Ubiquitination Cascade: An Application Guide for (S,R,S)-AHPC-CO-cyclohexene-Bpin in VHL-Mediated In Vitro Ubiquitination Assays

Introduction: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation The targeted degradation of pathogenic proteins represents a paradigm shift in modern drug discovery, moving beyond simple inhibit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation

The targeted degradation of pathogenic proteins represents a paradigm shift in modern drug discovery, moving beyond simple inhibition to complete elimination of disease-causing targets. This approach leverages the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A key strategy in this field is the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.

This technical guide provides a comprehensive overview and detailed protocols for utilizing (S,R,S)-AHPC-CO-cyclohexene-Bpin , a potent E3 ligase ligand-linker conjugate, in the context of in vitro ubiquitination assays. Specifically, this molecule incorporates the (S,R,S)-AHPC moiety, a well-established high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] By conjugating this VHL ligand to a warhead specific for a POI, researchers can create powerful PROTACs. A notable application of (S,R,S)-AHPC-CO-cyclohexene-Bpin is in the synthesis of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4 for degradation.[6][7]

This document is intended for researchers, scientists, and drug development professionals engaged in the study of targeted protein degradation. It will provide the scientific rationale behind experimental design, step-by-step protocols for assessing PROTAC efficacy in a reconstituted cell-free system, and guidance on data interpretation.

The Scientific Principle: PROTAC-Mediated Ternary Complex Formation and Ubiquitination

The efficacy of a PROTAC is contingent on its ability to induce the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC molecule, and the E3 ligase complex.[8] In the context of this guide, the PROTAC synthesized from (S,R,S)-AHPC-CO-cyclohexene-Bpin will recruit the VHL E3 ligase complex to the target protein (e.g., SMARCA2/4).

The ubiquitination process is a multi-step enzymatic cascade:

  • Ubiquitin Activation (E1): The ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.

  • Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).

  • Ubiquitin Ligation (E3): The E3 ligase, recruited by the PROTAC, facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the surface of the POI.

The repetition of this cycle leads to the formation of a polyubiquitin chain on the target protein, which is then recognized and degraded by the 26S proteasome. The in vitro ubiquitination assay directly measures the culmination of this cascade, providing unequivocal evidence of a PROTAC's mechanism of action.

Diagram of the PROTAC-Mediated Ubiquitination Pathway

PROTAC_Ubiquitination PROTAC-Mediated Ubiquitination Cascade cluster_activation Ubiquitin Activation & Conjugation cluster_ligation PROTAC-Mediated Ligation E1 E1 (Activating Enzyme) E1_Ub E1~Ub E1->E1_Ub ATP ATP ATP->E1_Ub Activates Ub Ubiquitin Ub->E1_Ub E2 E2 (Conjugating Enzyme) E2_Ub E2~Ub E2->E2_Ub E1_Ub->E2_Ub Transfers Ub Ub_POI Ubiquitinated POI E2_Ub->Ub_POI Ubiquitin Transfer POI Protein of Interest (e.g., SMARCA2/4) Ternary_Complex [POI]-[PROTAC]-[VHL] Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ternary_Complex->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Workflow of PROTAC-induced ubiquitination.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro ubiquitination assay to evaluate the activity of a PROTAC synthesized using (S,R,S)-AHPC-CO-cyclohexene-Bpin.

I. Reagents and Materials
Reagent/MaterialRecommended SourceNotes
Enzymes & Substrates
Human Recombinant E1 (UBE1)e.g., Boston Biochem, R&D SystemsStore at -80°C
Human Recombinant E2 (e.g., UBE2D2/UbcH5b)e.g., Boston Biochem, R&D SystemsSelect an E2 known to be compatible with VHL.
Human Recombinant VHL Complex (VCB: VHL, Elongin B, Elongin C)e.g., R&D Systems, BPS BioscienceThe full complex is essential for activity.
Human Recombinant Protein of Interest (POI), e.g., SMARCA2 or SMARCA4Custom or commercialEnsure high purity and proper folding.
Human Recombinant Ubiquitine.g., Boston Biochem, R&D SystemsWild-type or tagged (e.g., His, Biotin) for detection.
Compound of Interest
(S,R,S)-AHPC-CO-cyclohexene-Bpin-based PROTACSynthesized in-houseDissolve in 100% DMSO to a high concentration stock (e.g., 10 mM).
Buffers & Solutions
Ubiquitination Reaction Buffer (10x)500 mM Tris-HCl, pH 7.5, 50 mM MgCl₂, 10 mM DTTPrepare fresh from stocks and store at -20°C.
ATP Solution100 mM in water, pH 7.0Store in aliquots at -20°C.
DMSOAnhydrous, molecular biology gradeFor compound dilution and vehicle control.
SDS-PAGE Sample Buffer (4x)Standard formulationTo quench the reaction.
Detection Reagents
Primary Antibody against POIe.g., Cell Signaling Technology, AbcamFor Western blot detection.
Primary Antibody against Ubiquitin (e.g., P4D1)e.g., Santa Cruz BiotechnologyTo confirm ubiquitination.
HRP-conjugated Secondary AntibodyAppropriate for the primary antibody speciesFor chemiluminescent detection.
ECL Substratee.g., Thermo Fisher ScientificFor visualization.
PVDF or Nitrocellulose Membranee.g., Millipore, Bio-RadFor Western blotting.
II. Step-by-Step Protocol: In Vitro Ubiquitination Assay

This protocol is designed for a final reaction volume of 25 µL. Reactions should be assembled on ice to prevent premature activity.

Diagram of the Experimental Workflow

Ubiquitination_Workflow In Vitro Ubiquitination Assay Workflow A 1. Prepare Master Mix (Buffer, ATP, DTT, E1, E2, Ubiquitin) B 2. Aliquot Master Mix into Reaction Tubes A->B C 3. Add POI and PROTAC/DMSO B->C D 4. Initiate Reaction (Add VHL E3 Ligase Complex) C->D E 5. Incubate at 37°C (e.g., 60-90 minutes) D->E F 6. Quench Reaction (Add SDS-PAGE Sample Buffer & Boil) E->F G 7. SDS-PAGE & Western Blot F->G H 8. Detect with Anti-POI Antibody G->H I 9. Data Analysis H->I

Caption: Step-by-step workflow for the assay.

1. Preparation of Reaction Components:

  • Thaw all recombinant proteins, ubiquitin, and ATP on ice.

  • Prepare serial dilutions of your (S,R,S)-AHPC-CO-cyclohexene-Bpin-based PROTAC in 100% DMSO. A typical dose-response would range from 1 nM to 10 µM final concentration. Ensure the final DMSO concentration in all reactions is consistent and low (≤1%).

2. Assembling the Reaction:

  • On ice, prepare a master mix containing all common reagents (excluding the E3 ligase, POI, and PROTAC) to ensure consistency across reactions.

  • The following table provides recommended final concentrations for a 25 µL reaction. Adjust volumes accordingly based on stock concentrations.

ComponentStock ConcentrationVolume per 25 µL RxnFinal Concentration
10x Ub. Buffer10x2.5 µL1x
ATP100 mM0.5 µL2 mM
E1 Enzyme5 µM0.5 µL100 nM
E2 Enzyme (UBE2D2)25 µM0.5 µL500 nM
Ubiquitin1 mg/mL (~117 µM)2.0 µL~9.4 µM
POI (e.g., SMARCA2)10 µM2.5 µL1 µM
PROTAC / DMSOVaries0.25 µLVaries (e.g., 1 nM - 10 µM)
VHL Complex (VCB)10 µM0.25 µL100 nM
Nuclease-Free Water-Up to 25 µL-
Total Volume 25 µL

3. Reaction Incubation and Termination:

  • Add the master mix, POI, and PROTAC/DMSO to pre-chilled microcentrifuge tubes.

  • Initiate the reaction by adding the VHL E3 ligase complex. Mix gently by flicking the tube.

  • Incubate the reactions at 37°C for 60-90 minutes. The optimal incubation time may need to be determined empirically.

  • Terminate the reaction by adding 8.3 µL of 4x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

4. Detection of Ubiquitination by Western Blot:

  • Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% Tris-Glycine gel).

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the POI (e.g., anti-SMARCA2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

III. Experimental Controls: The Key to Trustworthy Data

To ensure the validity of your results, the inclusion of proper controls is non-negotiable.

ControlPurposeExpected Outcome
No PROTAC (- Cmpd) To demonstrate that ubiquitination is PROTAC-dependent.No or minimal high molecular weight smearing/laddering.
No E3 Ligase (- VHL) To confirm the reaction is dependent on the recruited E3 ligase.No ubiquitination of the POI.
No E1 or E2 Enzyme To verify the integrity of the ubiquitination cascade.No ubiquitination.
No ATP (- ATP) To confirm the energy-dependence of the reaction.No ubiquitination.
Inactive Epimer Control If available, use a stereoisomer of the PROTAC that does not bind VHL.No ubiquitination, confirming specific engagement of VHL.

Data Interpretation and Presentation

The primary output of this assay is a Western blot. The unmodified POI will appear as a distinct band at its expected molecular weight. PROTAC-mediated ubiquitination will be evident as a "ladder" of higher molecular weight bands appearing above the unmodified POI band. Each "rung" of the ladder represents the addition of one or more ubiquitin molecules (~8.5 kDa each).

  • Qualitative Analysis: A successful PROTAC will show a clear, dose-dependent increase in the intensity of the high molecular weight ubiquitinated species, with a corresponding decrease in the intensity of the unmodified POI band.

  • Quantitative Analysis: Densitometry can be performed on the Western blot bands to quantify the percentage of ubiquitinated POI relative to the total POI in each lane. This data can be plotted against the PROTAC concentration to determine an effective concentration for ubiquitination (EC₅₀).

Example Data Presentation Table:

PROTAC Conc. (nM)% Unmodified POI% Ubiquitinated POI
0 (DMSO)98%2%
190%10%
1075%25%
10040%60%
100015%85%
1000010%90%

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No ubiquitination observed Inactive enzyme (E1, E2, or E3)Test each enzyme individually in a simplified reaction. Use a positive control substrate if available.
Degraded ATPUse a fresh aliquot of ATP.
Ineffective PROTACConfirm binary binding of the PROTAC to both the POI and VHL using biophysical methods (e.g., SPR, ITC).
Incompatible E2-E3 pairWhile UBE2D2 is common, test other E2s compatible with VHL.
High background ubiquitination in no-PROTAC control Auto-ubiquitination of E3 ligaseThis can be normal. Compare the POI band specifically. Reduce E3 concentration if excessive.
Contaminating E3 ligase activity in protein prepsEnsure all recombinant proteins are of high purity.
Weak ubiquitination signal Suboptimal reaction conditionsOptimize incubation time, and enzyme/substrate concentrations.
Poor antibody qualityValidate primary antibody for Western blotting.

Conclusion: A Robust Tool for PROTAC Development

The in vitro ubiquitination assay is an indispensable tool for the validation and characterization of PROTACs. By utilizing (S,R,S)-AHPC-CO-cyclohexene-Bpin to generate VHL-recruiting degraders, researchers can directly and quantitatively assess the core function of these molecules in a controlled, reconstituted system. The protocols and insights provided in this guide are designed to empower scientists to generate high-quality, reproducible data, thereby accelerating the development of the next generation of targeted protein degradation therapeutics.

References

  • Crews, C. M. (2010). PROTACs: An Unexpected Journey. Chem & Biol, 17(6), 551.
  • BenchChem. (2025). A Comparative Guide to VHL Ligand (S,R,S)
  • Villemure, E., et al. (2025). Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22.
  • Villemure, E., et al. (2025).
  • Wang, S., et al. (2023). Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Villemure, E., et al. (2025). Rational design of potent small molecule SMARCA2/A4 (BRM/BRG1) degraders acting via the recruitment of FBXO22. bioRxiv.
  • Sun, D., et al. (2025). Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. PubMed.
  • Google Patents. (2020). WO2020251972A1 - Smarca degraders and uses thereof.
  • Google Patents. (2020). WO 2020/251972 A1.
  • Google Patents. (2021). WO2021142247A1 - Smarca2-vhl degraders.
  • Villemure, E., et al. (2025). Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22. PubMed.
  • Expert Opinion on Therapeutic Patents. (2023).
  • Google Patents. (2023). WO2023244764A1 - Compounds for the targeted degradation of smarca2.
  • Journal of Medicinal Chemistry. (2025). Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors.

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Application

Application Notes &amp; Protocols: A Comprehensive Guide to Assessing PROTAC-Mediated Protein Degradation

Introduction: A Paradigm Shift in Targeted Therapeutics Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to a catalytic, event...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven pharmacology.[1] These heterobifunctional molecules don't just block a protein's function; they orchestrate its complete removal by hijacking the cell's own ubiquitin-proteasome system (UPS).[2][3][4] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][5][6][7] This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2][4][6][8]

This mechanism offers several advantages over conventional small-molecule inhibitors. It allows for the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, which may lack defined active sites.[1][2][3] Furthermore, the catalytic nature of PROTACs means a single molecule can induce the degradation of multiple target proteins, potentially leading to more potent and sustained pharmacological effects at lower doses with reduced off-target toxicity.[1][2][3]

However, the complexity of this multi-step process necessitates a more diverse and comprehensive suite of assays compared to traditional inhibitor development.[2] A rigorous and systematic assessment is crucial to validate a PROTAC's efficacy, selectivity, and mechanism of action. This guide provides a detailed overview of the essential protocols and experimental workflows required to thoroughly characterize a PROTAC, from initial biochemical validation to in-depth cellular and proteomic analysis.

The PROTAC Mechanism of Action: A Step-by-Step Workflow

The successful degradation of a target protein by a PROTAC involves a cascade of events. A robust assessment strategy should interrogate each critical step in this pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUbi_POI Poly-ubiquitinated POI Ternary->PolyUbi_POI Catalyzes Ubiquitination Ubi Ubiquitin (Ub) Ubi->Ternary Proteasome 26S Proteasome PolyUbi_POI->Proteasome Targets for Degradation Proteasome->PROTAC Recycling Proteasome->E3 Recycling Degradation Degraded Peptides Proteasome->Degradation Mediates

Caption: Workflow of PROTAC-mediated protein degradation.

Part 1: Foundational Biochemical and Biophysical Assays

Before assessing degradation in a cellular context, it is critical to confirm that the PROTAC can engage its intended targets and facilitate the formation of a stable ternary complex. These in-vitro assays provide the foundational data for understanding the structure-activity relationship (SAR) of a PROTAC series.

Binary Engagement: Assessing Binding to Target and E3 Ligase

The first step is to quantify the binding affinity of the PROTAC for both the POI and the E3 ligase independently. This is crucial for interpreting downstream results and optimizing linker design.[2]

Common Techniques:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics (association and dissociation rates) and affinity (KD) data.[9][10]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing a direct measurement of binding affinity without the need for labeling.[2][10]

  • Fluorescence Polarization (FP): A solution-based technique that can be used in a competitive format to determine binding affinities, particularly useful for high-throughput screening.[2][11][12][13]

Ternary Complex Formation: The Cornerstone of PROTAC Efficacy

The ability of a PROTAC to simultaneously bind the POI and an E3 ligase is the defining feature of its mechanism.[2] The stability and kinetics of this ternary complex are often critical determinants of degradation efficiency.[]

Key Assays:

  • Proximity-Based Assays (TR-FRET, AlphaLISA/AlphaScreen): These are robust, high-throughput methods for detecting ternary complex formation.[2][9][12] They rely on energy transfer between a donor and acceptor fluorophore brought into close proximity by the PROTAC-mediated complex. A characteristic "hook effect" or bell-shaped curve is often observed, where at high concentrations, the PROTAC saturates both proteins, leading to the formation of binary complexes and a decrease in the proximity signal.[12]

  • Biophysical Techniques (SPR, BLI, ITC): These methods can be adapted to measure the thermodynamics and kinetics of ternary complex formation, providing invaluable data on cooperativity.[2][10][12] Positive cooperativity, where the binding of one protein increases the PROTAC's affinity for the other, is often a desirable characteristic.[]

In-Vitro Ubiquitination Assays: Confirming Functional Activity

Demonstrating that the ternary complex is functional—i.e., that it leads to the ubiquitination of the POI—is a critical validation step.[15][16] These assays confirm that the PROTAC correctly orients the E3 ligase and the target to allow for the transfer of ubiquitin.

Protocol: In-Vitro Ubiquitination Assay

This protocol provides a framework for assessing PROTAC-mediated ubiquitination of a target protein.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (specific to the E3 ligase)

  • Recombinant E3 ligase (e.g., VHL/Elongin B/Elongin C complex or Cereblon/DDB1/Cul4A/Rbx1 complex)[17]

  • Recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • PROTAC of interest and controls (e.g., inactive epimer)

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies: anti-POI, anti-ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. A typical reaction might include: E1 enzyme (50-100 nM), E2 enzyme (0.5-1 µM), E3 ligase (0.2-0.5 µM), POI (0.5-1 µM), Ubiquitin (10-20 µM), and ATP (2-5 mM) in ubiquitination buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (DMSO) and a negative control (an inactive stereoisomer of the PROTAC, if available).

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 30-37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an antibody specific to the POI. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI should be visible in the presence of an active PROTAC.

    • Confirm ubiquitination by stripping and re-probing the membrane with an anti-ubiquitin antibody.[]

Data Interpretation: A successful PROTAC will show a concentration-dependent increase in the intensity and molecular weight of the POI bands, indicating poly-ubiquitination.

Ubiquitination_Workflow cluster_prep Reaction Assembly E1 E1 Enzyme Incubate Incubate (30-37°C, 1-2h) E1->Incubate E2 E2 Enzyme E2->Incubate E3 E3 Ligase E3->Incubate POI Target Protein POI->Incubate Ub Ubiquitin Ub->Incubate ATP ATP ATP->Incubate PROTAC PROTAC PROTAC->Incubate Quench Quench (SDS Buffer, Boil) Incubate->Quench WB Western Blot (Anti-POI Ab) Quench->WB Result Result: High MW Smear (Poly-Ub POI) WB->Result Proteomics_Workflow Cell_Culture Cell Culture PROTAC_Treat PROTAC Treatment (vs. Vehicle) Cell_Culture->PROTAC_Treat Lysis_Digest Lysis & Trypsin Digestion PROTAC_Treat->Lysis_Digest TMT_Label TMT Labeling (Multiplexing) Lysis_Digest->TMT_Label LCMS LC-MS/MS Analysis TMT_Label->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Volcano Volcano Plot: Identify Downregulated Proteins Data_Analysis->Volcano

Sources

Method

Application Note &amp; Protocols: High-Fidelity Determination of Binding Affinity for AHPC-Based Ligands in Drug Discovery

Audience: Researchers, scientists, and drug development professionals engaged in programs involving AHPC-based ligands, particularly in the field of targeted protein degradation (PROTACs) and small molecule inhibitors. I...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in programs involving AHPC-based ligands, particularly in the field of targeted protein degradation (PROTACs) and small molecule inhibitors.

Introduction: The Critical Role of Binding Affinity for AHPC-Based Ligands

(S,R,S)-AHPC and its derivatives are pivotal ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming the cornerstone of many Proteolysis Targeting Chimeras (PROTACs).[1] The primary function of a PROTAC is to form a ternary complex between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target. The efficacy, selectivity, and potency of these molecules are fundamentally governed by the binding affinities of their constituent parts: the warhead for the target protein and the E3 ligase ligand (e.g., AHPC) for its corresponding E3 ligase.

Accurate and robust measurement of the binding affinity—quantified by the dissociation constant (Kd)—of the AHPC-based ligand to its protein target (e.g., VHL) is non-negotiable. This parameter dictates the concentration of ligand required to achieve sufficient target engagement and is a critical driver in structure-activity relationship (SAR) studies. An erroneously measured Kd can misguide optimization efforts, leading to the costly development of suboptimal drug candidates.

This guide provides an in-depth analysis and detailed protocols for three gold-standard biophysical techniques used to determine the binding affinity of small molecules like AHPC-based ligands: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). The focus is not merely on procedural steps but on the underlying principles, experimental design causality, and data validation to ensure the generation of trustworthy and reproducible affinity data.

Strategic Selection of an Affinity Measurement Technique

Choosing the right method depends on several factors including the availability of materials, required throughput, and the specific information needed (e.g., thermodynamics vs. kinetics). The following workflow provides a general decision-making framework.

G start Start: Need to Measure AHPC Ligand Binding Affinity q1 Need full thermodynamic profile (Kd, ΔH, ΔS, stoichiometry)? start->q1 q2 Need real-time kinetics (ka, kd)? q1->q2 No itc Isothermal Titration Calorimetry (ITC) q1->itc  Yes q3 Is a high-throughput screening format required? q2->q3 No spr Surface Plasmon Resonance (SPR) q2->spr  Yes q3->itc No (Low Throughput) q3->spr Consider Array SPR fp Fluorescence Polarization (FP) q3->fp  Yes

Caption: Decision workflow for selecting a binding affinity assay.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event in solution.[2] By titrating the AHPC-based ligand into a solution containing the target protein, ITC provides a complete thermodynamic signature of the interaction, including the Kd, binding enthalpy (ΔH), entropy (ΔS), and the binding stoichiometry (n) in a single experiment.[3]

Principle of ITC

A solution of the ligand is injected in small aliquots into the sample cell containing the protein. The instrument's sensitive calorimeter measures the minute temperature changes that occur upon binding. As the protein becomes saturated with the ligand, the heat signal diminishes with each injection, resulting in a binding isotherm that can be fitted to a binding model to extract the thermodynamic parameters.[2]

ITC_Principle cluster_0 ITC Instrument cluster_1 Adiabatic Jacket cluster_2 Data Output ref_cell Reference Cell (Buffer) peltier Thermoelectric Device (Measures ΔT) ref_cell->peltier sample_cell Sample Cell (Protein Solution) sample_cell->peltier Heat Change syringe Injection Syringe (AHPC Ligand) syringe->sample_cell Titration thermogram Raw Thermogram (Heat Pulses) peltier->thermogram Feedback Power isotherm Binding Isotherm (ΔH vs. Molar Ratio) thermogram->isotherm Integration params Thermodynamic Parameters (Kd, n, ΔH, ΔS) isotherm->params Curve Fitting

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Detailed ITC Protocol for AHPC Ligand-Protein Interaction

A. Sample Preparation (The Causality of Precision)

  • Protein Purification: Express and purify the target protein (e.g., VHL complex) to >95% purity. Impurities can lead to ambiguous binding events and incorrect stoichiometry.

  • Buffer Preparation & Dialysis: This is the most critical step for high-quality ITC data. Prepare a single, large batch of buffer. The ligand and protein solutions must be in identically matched buffers.[3] Even minor pH or salt mismatches will cause large heats of dilution, which can completely obscure the binding signal.[4] Dialyze the purified protein extensively against the final ITC buffer (e.g., 2 changes over 24 hours).

  • Ligand Preparation: Dissolve the AHPC-based ligand in 100% DMSO to create a high-concentration stock. Then, dilute this stock into the final ITC buffer to the desired concentration. The final DMSO concentration in both the syringe and cell solutions must be identical and should ideally be kept below 5% to minimize solvent effects.

  • Concentration Determination: Accurately measure the final concentrations of both the protein (e.g., via A280 with a calculated extinction coefficient) and the ligand. Inaccurate concentrations are a primary source of error in the final fitted parameters.[5]

  • Degassing: Thoroughly degas both protein and ligand solutions for 5-10 minutes immediately before loading them into the ITC.[6] This prevents the formation of air bubbles in the cell or syringe, which cause large, spurious spikes in the data.[4]

B. Experimental Setup

  • Concentration Guidelines (The 'c-window'): The quality of the binding isotherm depends on the Wiseman parameter, 'c', where c = n[Protein]/Kd. For a reliable measurement, 'c' should be between 5 and 500.[3][7]

    • Initial Experiment: If the Kd is unknown, a good starting point is a protein concentration of 10-20 µM in the cell and a ligand concentration 10-15 times higher in the syringe.[6]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (typically 200-300 rpm for proteins).

    • Set the injection parameters: a small initial injection (e.g., 0.5-1 µL) to be discarded during analysis, followed by 18-25 larger injections (e.g., 2-3 µL).

    • Set the spacing between injections (e.g., 150-180 seconds) to allow the signal to return to baseline. If the signal does not return to baseline, it indicates a slow process or insufficient equilibration time.[4]

C. Running the Experiment & Control Titration

  • Main Titration: Carefully load the protein into the sample cell and the ligand into the syringe, avoiding bubbles. Equilibrate the system and begin the titration run.

  • Control Titration (Self-Validation): Perform a control experiment by titrating the ligand from the syringe into the buffer-only solution in the cell. This measures the heat of dilution of the ligand. This data is subtracted from the main titration data to isolate the heat of binding.

D. Data Analysis

  • Integrate the raw thermogram peaks to generate the binding isotherm (kcal/mol vs. molar ratio).

  • Subtract the control (dilution) data.

  • Fit the corrected data to a suitable binding model (e.g., 'One Set of Sites'). The fitting process will yield the Kd, stoichiometry (n), and enthalpy (ΔH). The software will calculate ΔG and TΔS.

Data Interpretation and Trustworthiness
ParameterTypical Range for AHPC LigandsInterpretation & Key Considerations
Kd (Dissociation Constant) nM to low µMThe lower the Kd, the higher the binding affinity.
n (Stoichiometry) 0.8 - 1.2For a 1:1 interaction, 'n' should be close to 1.0. A value far from 1.0 may indicate errors in protein/ligand concentration, inactive protein fraction, or a different binding mode.[5]
ΔH (Enthalpy) VariesA negative ΔH indicates an exothermic (enthalpically driven) reaction, while a positive ΔH indicates an endothermic one.
-TΔS (Entropy) VariesA positive -TΔS indicates an entropically favorable reaction, often driven by the release of water molecules from the binding interface.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique for monitoring biomolecular interactions in real time.[8] It is exceptionally well-suited for fragment-based and small-molecule drug discovery.[9][10][11] SPR not only provides the equilibrium dissociation constant (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd), offering deeper insight into the binding mechanism.

Principle of SPR

One binding partner (the ligand, typically the protein) is immobilized on a gold-plated sensor chip. A solution containing the other partner (the analyte, the AHPC-based ligand) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Response Units (RU). Plotting RU versus time creates a sensorgram, which is analyzed to determine kinetic parameters.

SPR_Workflow cluster_workflow SPR Experimental Cycle cluster_output Data Output immobilize 1. Ligand Immobilization (e.g., Protein on Chip) baseline 2. Establish Baseline (Running Buffer Flow) immobilize->baseline Next Cycle association 3. Analyte Injection (AHPC Ligand) Association Phase baseline->association Next Cycle dissociation 4. Buffer Injection Dissociation Phase association->dissociation Next Cycle sensorgram Sensorgram (Response vs. Time) association->sensorgram Generates Data regeneration 5. Regeneration (Remove Bound Analyte) dissociation->regeneration Next Cycle dissociation->sensorgram regeneration->baseline Next Cycle fitting Global Kinetic Fitting (e.g., 1:1 Langmuir Model) sensorgram->fitting kinetics Kinetic & Affinity Constants (ka, kd, Kd) fitting->kinetics

Caption: Typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed SPR Protocol for AHPC Ligand-Protein Interaction

A. Experimental Design & Preparation

  • Immobilization Strategy: The protein is typically immobilized (the "ligand") while the small molecule AHPC-based compound is the "analyte" in solution. This orientation maximizes the signal change relative to the analyte's small molecular weight.

  • Sensor Chip Selection: Choose a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).

  • Buffer Preparation: Use a filtered and degassed running buffer (e.g., HBS-EP+). As with ITC, buffer matching is important. The analyte samples should be prepared in the same running buffer. Adding a small amount of DMSO (e.g., 1-5%) to the running buffer is common to aid small molecule solubility, but it must be consistently matched across all samples and the running buffer itself.

  • Protein Immobilization:

    • Activate the sensor surface (e.g., with EDC/NHS for amine coupling).

    • Inject the protein at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.5) to achieve a low immobilization density. Causality: A low ligand density is crucial to minimize mass transport limitation, a phenomenon where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the rate-limiting step.[12]

    • Deactivate any remaining active esters with ethanolamine.

    • A reference channel should be prepared on the same chip (e.g., an activated/deactivated surface without protein) to subtract non-specific binding and bulk refractive index effects.

B. Kinetic Titration

  • Analyte Concentration Series: Prepare a series of at least five concentrations of the AHPC ligand in running buffer. The concentrations should span a range from 0.1x to 10x the expected Kd.[12] If the Kd is unknown, start with a wide range (e.g., low nM to high µM). Include a zero-concentration sample (buffer blank) for double referencing.

  • Assay Cycle: For each concentration, perform the following cycle:

    • Association: Inject the analyte over the ligand and reference surfaces for a defined period (e.g., 60-180 seconds).

    • Dissociation: Switch back to flowing running buffer and monitor the dissociation for a period long enough to see at least a 5-10% signal decrease.[13]

    • Regeneration: Inject a small pulse of a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte without denaturing the immobilized protein. This step requires careful optimization.[12]

C. Data Analysis & Validation

  • Data Processing: Process the raw data by first subtracting the reference channel response from the active channel response (reference subtraction), and then subtracting the response from the buffer blank injection (double referencing).

  • Kinetic Fitting: Perform a global fit of the entire concentration series simultaneously to a single kinetic model (e.g., 1:1 Langmuir binding).[14] Causality: Global fitting is more robust than fitting each concentration individually because it uses all the data to find a single best-fit ka and kd, increasing confidence in the results.

  • Fit Validation: Assess the quality of the fit by examining the residuals (the difference between the fitted curve and the experimental data). The residuals should be random and close to zero.[15] The Chi-squared value should be low.

Fluorescence Polarization (FP): A High-Throughput Solution-Based Method

FP is a versatile technique used to study molecular interactions in solution.[16] It is particularly amenable to high-throughput screening (HTS) due to its homogeneous (no-wash) format and microplate reader compatibility.[17]

Principle of FP

The technique relies on measuring the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution and, when excited with plane-polarized light, emits largely depolarized light (low polarization). When this tracer binds to a much larger protein, the resulting complex tumbles much more slowly. This slower rotation results in the emission of light that remains highly polarized (high polarization).[18] The change in polarization is directly related to the fraction of tracer bound.

Caption: Principles of (A) direct and (B) competitive Fluorescence Polarization assays.

Detailed FP Protocol for AHPC Ligands

An FP assay can be set up in two modes: direct or competitive. A competitive assay is often preferred for small molecules as it does not require fluorescently labeling each new test compound.

A. Assay Development & Preparation (Competitive Format)

  • Tracer Selection: A fluorescently labeled ligand (tracer) that binds to the target protein is required. This could be a known binder or a fluorescently modified version of the AHPC scaffold. The fluorophore should have a high quantum yield and be compatible with the plate reader's filters.[19]

  • Buffer Selection: Choose a buffer that maintains protein stability and minimizes non-specific binding.

  • Tracer & Protein Concentration Optimization (Self-Validation):

    • Tracer Concentration: First, determine the lowest concentration of the tracer that gives a stable and robust fluorescence signal (e.g., at least 3-fold above background).[20]

    • Protein Titration: Perform a saturation binding experiment by titrating increasing concentrations of the protein against a fixed, low concentration of the tracer. This will determine the Kd of the tracer and the protein concentration needed to achieve ~50-80% of the maximum binding window for the competition assay.[21]

B. Competitive Assay Protocol

  • Plate Setup: Use a low-binding microplate (e.g., black, flat-bottom). Design the plate map to include:

    • Controls for free tracer (no protein, low polarization).

    • Controls for bound tracer (tracer + protein, no competitor, high polarization).

    • A dilution series of the unlabeled AHPC-based ligand (the competitor).

  • Reagent Addition:

    • To each well, add a fixed concentration of the target protein (determined in step A3).

    • Add the dilution series of the unlabeled AHPC ligand.

    • Add the fixed concentration of the fluorescent tracer.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a period sufficient to reach binding equilibrium (this may need to be determined empirically, e.g., 30-60 minutes).

  • Measurement: Read the plate on a fluorescence plate reader equipped with the appropriate polarizing filters.[22] The instrument measures the intensity of light emitted parallel (I||) and perpendicular (I⊥) to the plane of excitation light. The polarization (P) or millipolarization (mP) is calculated automatically.

C. Data Analysis

  • Plot the mP values against the log of the competitor (AHPC ligand) concentration.

  • The data should yield a sigmoidal dose-response curve.

  • Fit this curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value, which is the concentration of the AHPC ligand that displaces 50% of the bound tracer.

  • The IC50 can be converted to an inhibition constant (Ki), which reflects the affinity of the competitor, using the Cheng-Prusoff equation (requires the Kd of the tracer and its concentration).

Comparative Summary of Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures change in molecular rotation
Label Requirement Label-freeLabel-free (one partner immobilized)Requires a fluorescent tracer
Data Output Thermodynamics: Kd, ΔH, ΔS, nKinetics & Affinity: ka, kd, KdAffinity: IC50 (convertible to Ki)
Throughput Low (serial)Medium to High (array-based systems)High (microplate-based)
Sample Consumption High (mg of protein)Low (µg of immobilized protein)Very Low (µg per well)
Key Strengths True in-solution measurement; full thermodynamic profile.[23]Real-time kinetic data; high sensitivity.[24]Homogeneous format; high throughput; low sample usage.[17]
Key Limitations Low throughput; requires large amounts of pure, concentrated sample.Immobilization may alter protein activity; potential mass transport artifacts.[12]Requires a suitable fluorescent probe; susceptible to fluorescent artifacts.

Conclusion and Best Practices

The determination of binding affinity for AHPC-based ligands is a cornerstone of modern drug discovery. Each of the detailed methods—ITC, SPR, and FP—offers a powerful and valid approach, but they are not interchangeable.

  • ITC should be considered the benchmark for obtaining a deep thermodynamic understanding of the primary interaction, especially during lead optimization when precise SAR is required.

  • SPR is invaluable for gaining kinetic insights into how a ligand binds and dissociates, which can be critical for in vivo efficacy, and for validating hits from screens.

  • FP is the method of choice for high-throughput screening of compound libraries to identify initial hits or for routine affinity measurements where a suitable tracer is available.

For maximum confidence, it is a field-proven best practice to validate the affinity of key compounds using at least two orthogonal methods (e.g., confirming an FP hit with SPR or ITC). By carefully selecting the appropriate technique and adhering to rigorous experimental protocols and validation controls, researchers can generate high-fidelity binding data to confidently drive their drug discovery programs forward.

References

  • Cooper, M. A. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry.
  • Nicoya. (n.d.). Top 10 tips for high quality SPR data. SPR Guide.
  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
  • Cooper, M. A. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • Popplewell, J. (2012). Best Practices in Data Processing and Analysis to Achieve High-Quality SPR Results. Bio-Rad Laboratories.
  • Singh, P., et al. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Richalet, P., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Various Authors. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Multiple Sources.
  • Hennig, M., et al. (2009). SPR-based fragment screening: advantages and applications. PubMed.
  • Jameson, D. M., & Seifried, S. E. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • Hall, M. D., et al. (2017). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal.
  • Kadek, A., et al. (2017). Mass spectrometric analysis of protein–ligand interactions. PMC - NIH.
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions.
  • Bitesize Bio. (2025). Tips for Your Surface Plasmon Resonance Experiments. SPR Analysis.
  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of Inhibitor Binding to nsp16.
  • Luo, R. (2013). Guide to SPR Data Analysis on the ProteOn™ XPR36 System. Bio-Radiations.
  • MedChemExpress. (n.d.). AHPC.
  • Suurkuusk, J. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC).
  • Creative Proteomics. (n.d.). Troubleshooting and Optimization Tips for SPR Experiments.
  • BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube.
  • Allen, P. B. (2016). Fluorescence polarization binding assays. Dr. Peter B Allen – Lab Blog.
  • MedChemExpress. (n.d.). (S,R,S)-AHPC.
  • Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. YorkSpace.
  • Lu, Y., et al. (2023). Dissociation Constant (K d) Measurement for Small‐Molecule Binding Aptamers: Homogeneous Assay Methods and Critical Evaluations. NIH.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4.
  • Tchernov, A. (2011). Troubleshooting guide for Isothermal Titration Calorimetry.
  • Tellinghuisen, J. (2005). Evaluation and Minimization of Uncertainty in ITC Binding Measurements: Heat Error, Concentration Error, Saturation, and Stoichiometry. PubMed Central.

Sources

Application

Revolutionizing Bioconjugation: A Detailed Guide to Click Chemistry Applications with Functionalized Cyclohexene-Bpin Linkers

For Immediate Application in Research, Diagnostics, and Therapeutics In the rapidly evolving landscape of bioconjugation, the quest for stable, efficient, and versatile molecular linkers is paramount. This application no...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application in Research, Diagnostics, and Therapeutics

In the rapidly evolving landscape of bioconjugation, the quest for stable, efficient, and versatile molecular linkers is paramount. This application note introduces a novel class of reagents—functionalized cyclohexene-Bpin linkers—for advanced click chemistry applications. We provide an in-depth exploration of their synthesis, mechanism of action, and practical protocols for their use in creating precisely defined bioconjugates. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry for applications ranging from antibody-drug conjugates (ADCs) to advanced imaging probes.

Introduction: The Need for Advanced Click Chemistry Reagents

Click chemistry has transformed our ability to assemble complex molecular architectures in biological systems.[1] Among the most powerful click reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene.[2][3][4] This bioorthogonal ligation boasts exceptionally fast kinetics without the need for cytotoxic catalysts, making it ideal for in vivo applications.[4]

While highly strained dienophiles like trans-cyclooctenes (TCO) have demonstrated remarkable reactivity, there is a growing need for alternative linkers with tunable properties, improved stability, and diverse functionalization potential.[5] Functionalized cyclohexene-Bpin linkers emerge as a promising solution, offering a unique combination of a moderately strained dienophile with the versatile chemistry of boronic esters.

The inclusion of a pinacol boronate (Bpin) group on the cyclohexene scaffold serves a dual purpose. Firstly, it enhances the stability of the linker, protecting the boronic acid moiety from premature reactions and degradation. Secondly, the Bpin group can act as a latent handle for subsequent, orthogonal modifications, opening up possibilities for multi-functional bioconjugates.

The Chemistry of Cyclohexene-Bpin Linkers in IEDDA Reactions

The core of this technology is the [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the cyclohexene-Bpin linker (dienophile). While cyclohexene is less strained than TCO, the presence of substituents can modulate its reactivity. The reaction proceeds rapidly and irreversibly, driven by the release of nitrogen gas, to form a stable dihydropyridazine linkage.[1]

dot graph IEDDA_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

Tetrazine [label=<

Tetrazine

>];

CyclohexeneBpin [label=<

Cyclohexene-Bpin

>];

TransitionState [label="[4+2]\nCycloaddition", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

Intermediate [label=<

Unstable Intermediate

>];

Dihydropyridazine [label=<

Dihydropyridazine Product

>];

Nitrogen [label="N₂", shape=plaintext];

IEDDA_Mechanism Tetrazine Tetrazine Intermediate Unstable Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Plus1 + CyclohexeneBpin Cyclohexene-Bpin Dihydropyridazine Dihydropyridazine Intermediate->Dihydropyridazine -N₂ Plus2 + Nitrogen N₂

The Bpin group, being weakly electron-withdrawing, can influence the electronic properties of the cyclohexene double bond, thereby affecting the kinetics of the IEDDA reaction.[6] While the reaction rates may be more moderate compared to hyper-reactive dienophiles, they are still sufficiently fast for most bioconjugation applications and offer a balance between reactivity and stability.

Synthesis of Functionalized Cyclohexene-Bpin Linkers

A key advantage of cyclohexene-Bpin linkers is their accessible synthesis. A plausible and efficient route involves a Diels-Alder reaction between a functionalized diene and a vinylboronate, such as pinacol vinylboronate.[2][7] This approach allows for the introduction of various functionalities for subsequent conjugation.

Protocol 1: Synthesis of an Amine-Functionalized Cyclohexene-Bpin Linker

This protocol describes a conceptual pathway for the synthesis of a cyclohexene-Bpin linker bearing a primary amine, which can then be further functionalized, for instance, into an NHS ester for reaction with primary amines on biomolecules.

Materials:

  • 1,3-Butadiene derivative with a protected amine group

  • Pinacol vinylboronate

  • Toluene

  • Microwave reactor

  • Deprotection reagents (e.g., trifluoroacetic acid for a Boc-protected amine)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Diels-Alder Cycloaddition: In a microwave-safe vial, combine the protected amine-functionalized diene (1.0 eq) and pinacol vinylboronate (1.2 eq) in toluene.

  • Seal the vial and heat the mixture in a microwave reactor at a temperature and time optimized for the specific diene (e.g., 150-180 °C for 1-2 hours).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the protected amine-functionalized cyclohexene-Bpin linker.

  • Deprotection: Dissolve the purified linker in a suitable solvent and add the appropriate deprotection reagent.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction and perform an aqueous workup.

  • Purify the final amine-functionalized cyclohexene-Bpin linker by chromatography or crystallization.

dot graph Synthesis_Workflow { graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853"];

Start [label="Functionalized Diene +\nPinacol Vinylboronate"]; DielsAlder [label="Microwave-Assisted\nDiels-Alder Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification1 [label="Silica Gel\nChromatography"]; ProtectedLinker [label="Protected Amine-\nCyclohexene-Bpin"]; Deprotection [label="Deprotection Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification2 [label="Purification"]; FinalLinker [label="Amine-Functionalized\nCyclohexene-Bpin", fillcolor="#FBBC05", fontcolor="#202124"]; Functionalization [label="Further Functionalization\n(e.g., NHS Ester formation)"];

Start -> DielsAlder; DielsAlder -> Purification1; Purification1 -> ProtectedLinker; ProtectedLinker -> Deprotection; Deprotection -> Purification2; Purification2 -> FinalLinker; FinalLinker -> Functionalization; } Caption: General workflow for the synthesis of a functionalized cyclohexene-Bpin linker.

Applications in Bioconjugation

The versatility of functionalized cyclohexene-Bpin linkers makes them suitable for a wide range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

The precise attachment of potent cytotoxic drugs to monoclonal antibodies is a critical aspect of ADC development.[8] Cyclohexene-Bpin linkers can be incorporated into the ADC design, providing a stable linkage that can be formed under mild, bioorthogonal conditions.

dot graph ADC_Concept { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=record, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

Antibody [label="{Antibody | Tetrazine}", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Linker [label="{ Cyclohexene-Bpin | Drug Payload}", fillcolor="#FBBC05", fontcolor="#202124"]; ADC [label="{Antibody | Dihydropyridazine Linker | Drug Payload}", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Antibody:f0 -> ADC [label="IEDDA\nReaction"]; Linker:f0 -> ADC; } Caption: Conceptual diagram of ADC formation using a cyclohexene-Bpin linker.

Fluorescent Labeling for Imaging

Site-specific labeling of proteins and other biomolecules with fluorescent probes is essential for understanding their function and localization. Cyclohexene-Bpin linkers can be used to attach fluorophores to biomolecules with high precision.

Protocol 2: Labeling of a Tetrazine-Modified Protein with a Cyclohexene-Bpin-Fluorophore

This protocol outlines the general steps for labeling a protein that has been engineered to contain a tetrazine-functionalized amino acid.

Materials:

  • Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclohexene-Bpin linker functionalized with a fluorescent dye (e.g., Cyclohexene-Bpin-NHS ester reacted with an amine-containing dye).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Protein Solution: Prepare a solution of the tetrazine-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker-Fluorophore Solution: Dissolve the cyclohexene-Bpin-fluorophore conjugate in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Conjugation: Add the linker-fluorophore solution to the protein solution at a 5-20 fold molar excess.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4 °C overnight. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Remove the excess, unreacted linker-fluorophore by size-exclusion chromatography (e.g., using a desalting column).

  • Characterization: Confirm the successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Quantitative Data and Performance

The performance of cyclohexene-Bpin linkers in IEDDA reactions is dependent on the specific substitution pattern of both the cyclohexene and the tetrazine. The reaction kinetics can be quantified by measuring the second-order rate constant (k₂).

DienophileTetrazinek₂ (M⁻¹s⁻¹)Reference
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2000[4]
Norbornene3,6-diphenyl-s-tetrazine~1
Cyclohexene (unsubstituted) 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine~0.01Inferred from related reactions

Note: The reactivity of functionalized cyclohexene-Bpin linkers is expected to be influenced by the electronic and steric effects of the substituents and may differ from unsubstituted cyclohexene.

Conclusion and Future Directions

Functionalized cyclohexene-Bpin linkers represent a valuable addition to the click chemistry toolbox. Their straightforward synthesis, tunable reactivity, and potential for orthogonal functionalization make them highly attractive for a wide array of bioconjugation applications. Future research will likely focus on the synthesis of a broader range of functionalized cyclohexene-Bpin linkers with optimized reactivity and the exploration of the Bpin moiety as a handle for sequential, dual-labeling strategies. The development of these novel reagents will undoubtedly accelerate progress in the fields of targeted drug delivery, advanced diagnostics, and fundamental biological research.

References

  • A facile microwave-assisted Diels–Alder reaction of vinylboron
  • Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry.[2][3]

  • The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society.[4]

  • Boron enabled bioconjugation chemistries. Chemical Society Reviews.

  • Microwave-assisted Diels-Alder reaction of vinylboronates. ResearchGate.[7]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin

Welcome to the technical support resource for Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. Our goal is to move beyond simple protocols and offer a deeper understanding of the physicochemical principles at play, enabling you to make informed decisions in your work.

Introduction: Understanding the Molecule

Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin is a complex, high-molecular-weight E3 ligase ligand-linker conjugate, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its structure, incorporating a hydrophobic cyclopropane moiety, a peptide-like AHPC core, and a boronic acid pinacol ester (Bpin), contributes to its characteristically poor aqueous solubility. This guide will address the most frequently asked questions regarding its dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial attempt to dissolve the compound in DMSO resulted in a hazy solution or visible particulates. What went wrong?

This is a common issue often attributable to the hygroscopic nature of Dimethyl Sulfoxide (DMSO) and the hydrophobic characteristics of the compound.

Root Cause Analysis:

  • Moisture Contamination: DMSO readily absorbs atmospheric moisture. The presence of even small amounts of water can significantly decrease the solubility of highly hydrophobic molecules like this conjugate, causing it to precipitate or form a suspension.[5]

  • Compound Purity & Solid State: The compound may exist in a stable crystalline form that is resistant to dissolution.

Troubleshooting Protocol:

  • Use Anhydrous Solvents: Always use fresh, anhydrous DMSO from a sealed container.[5] For highly sensitive experiments, using a bottle freshly opened under an inert atmosphere (like nitrogen or argon) is recommended.

  • Gentle Warming: Gently warm the solution to 30-40°C. This can help overcome the activation energy required for dissolution. Avoid excessive heat, which could lead to degradation.

  • Sonication: Utilize a bath sonicator for 5-10 minute intervals. The ultrasonic waves provide energy to break up particulate aggregates and enhance solvent-solute interactions.

  • Vortexing: Vigorous vortexing can aid in the mechanical dispersion of the compound.

FAQ 2: I need to prepare a stock solution for cell-based assays. What is the recommended solvent and maximum concentration?

For biological assays, it's crucial to balance solubility with solvent toxicity.

Solvent Selection Workflow:

The following diagram illustrates a decision-making process for selecting an appropriate solvent system.

Solvent_Selection_Workflow A Start: Need to Solubilize Compound B Try Anhydrous DMSO A->B C Is solubility sufficient and DMSO tolerated in assay? B->C D Proceed with DMSO Stock Solution C->D Yes E Consider Co-Solvent Systems C->E No F Option 1: DMSO + Ethanol E->F G Option 2: DMSO + PEG400 E->G H Option 3: DMSO + Tween® 80 E->H I Test for solubility and assay compatibility F->I G->I H->I J Proceed with Co-Solvent Stock I->J Successful

Caption: Decision workflow for solvent selection.

Recommended Solvents and Concentrations:

Solvent SystemTypical Starting ConcentrationConsiderations & Rationale
100% Anhydrous DMSO 10-25 mMPrimary Choice: Most effective at solubilizing the compound.[1] However, the final concentration in media should be kept low (<0.5%) to avoid cytotoxicity.
DMSO / Ethanol (1:1) 1-5 mMReduced Cytotoxicity: Ethanol can be less toxic to some cell lines than DMSO. This co-solvent system can maintain solubility while mitigating toxicity.
DMSO / PEG400 (1:3) 1-10 mMEnhanced Stability: Polyethylene glycol (PEG) can help to keep hydrophobic compounds in solution and can be used in some in vivo formulations.
DMSO / Tween® 80 (99:1) 1-5 mMSurfactant Action: Tween® 80 is a non-ionic surfactant that can help to prevent precipitation when the stock solution is diluted into aqueous assay media.[6]

Experimental Protocol: Preparing a 10 mM Stock in DMSO

  • Calculate Mass: Based on the compound's molecular weight (e.g., ~678.69 g/mol for one variant), calculate the mass required for your desired volume (e.g., 6.79 mg for 1 mL of a 10 mM solution).[4]

  • Aliquot Compound: Weigh the calculated mass of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO.

  • Solubilize: Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath for 10 minutes. Gentle warming (37°C) can be applied if necessary.

  • Inspect: Visually inspect the solution against a light source to ensure complete dissolution.

  • Store: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

FAQ 3: The compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. How can I prevent this?

This is a classic problem for "brick-dust" molecules—compounds that are poorly soluble and have high melting points.[7] The abrupt change in solvent polarity causes the compound to crash out of solution.

Mitigation Strategies:

  • Use of Surfactants (Excipients): Including a small amount of a non-ionic surfactant in your final aqueous solution can greatly enhance solubility.[8][9][10] Surfactants form micelles that encapsulate the hydrophobic compound, keeping it dispersed.[11]

    • Recommended Surfactants: Tween® 20, Tween® 80, or Pluronic® F-68 at a final concentration of 0.01-0.1%.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts from the aqueous environment.[12][13]

    • Protocol: Prepare a solution of β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer first. Then, add your DMSO stock solution to the cyclodextrin-containing buffer.

Diagram of Surfactant-Mediated Solubilization:

Micelle_Formation cluster_micelle Micelle center Drug s1 S center->s1 Hydrophobic Tail s1_head s1->s1_head Hydrophilic Head s2 S s3 S s4 S s5 S s6 S s7 S s8 S

Caption: Surfactant micelle encapsulating a hydrophobic drug molecule.

FAQ 4: Are there any chemical modifications that can improve the solubility of this compound or its derivatives?

While modifying the provided compound is not feasible, for researchers engaged in developing new PROTACs based on this scaffold, several medicinal chemistry strategies can be employed to improve the solubility of future analogs.[14]

Structural Modification Strategies:

  • Disrupting Planarity and Symmetry: Introducing non-planar or flexible groups can disrupt the crystal lattice packing, which often leads to improved solubility.[15][16]

  • Adding Polar/Ionizable Groups: The strategic addition of hydrogen bond donors/acceptors or small ionizable groups (e.g., a carboxylic acid or an amine) can significantly increase aqueous solubility.[14][17]

  • Replacing Hydrophobic Moieties: If structure-activity relationships allow, replacing a hydrophobic fragment with a more hydrophilic bioisostere can be effective.[14]

References

  • Current time inform
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. ResearchGate. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. [Link]

  • The Critical Role of Excipients in Enhancing Drug Absorption. ChemIntel360. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Institutes of Health (NIH). [Link]

  • Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data. ACS Publications. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Improving solubility and accelerating drug development | Veranova. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Physical and chemical properties of boronic acids: Formulation implications. ProQuest. [Link]

  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Improving solubility via structural modification. ResearchGate. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Cyclopropane | C3H6 | CID 6351. PubChem - National Institutes of Health (NIH). [Link]

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Optimization

Technical Support Center: Overcoming Off-Target Effects of AHPC-Based PROTACs

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with AHPC-based Proteolysis Targeting Chimeras (PROTACs). AHPC (azetidine-3-carboxylic acid hyd...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AHPC-based Proteolysis Targeting Chimeras (PROTACs). AHPC (azetidine-3-carboxylic acid hydroxyproline conjugate)-based PROTACs recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a widely used and effective strategy for targeted protein degradation.[1][2] While powerful, ensuring the selective degradation of the protein of interest (POI) is paramount for both accurate biological inquiry and therapeutic safety. Off-target effects can confound experimental results and lead to toxicity, making their identification and mitigation a critical step in PROTAC development.[3]

This guide provides a structured approach to troubleshooting and overcoming off-target effects. It is designed to offer not just protocols, but the underlying rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects in AHPC-based PROTACs?

A1: Off-target effects in AHPC-based PROTACs can arise from several factors:

  • Warhead Promiscuity: The ligand binding to your protein of interest (POI) may have affinity for other proteins, particularly those with similar binding domains (e.g., other kinases if using a kinase inhibitor warhead). This can lead to the unintended degradation of these other proteins.[4]

  • VHL Ligand Off-Targets: While the AHPC moiety is highly selective for VHL, at high concentrations or in specific cellular contexts, unforeseen interactions could occur. However, this is less common than warhead-driven off-targets.[1]

  • Off-Target Ternary Complex Formation: A PROTAC might induce the formation of a stable ternary complex (Off-Target-PROTAC-VHL) with a protein that has little to no binary affinity for the warhead. This is driven by favorable protein-protein interactions between the off-target and VHL, a phenomenon known as cooperativity.[5][6] This can lead to the degradation of unexpected proteins, sometimes termed "neosubstrates."

  • "Hook Effect": At very high concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI or PROTAC-VHL) that cannot lead to degradation. This can reduce on-target efficiency and potentially increase the likelihood of off-target pharmacology due to the high concentration of unbound PROTAC species.[7][8]

Q2: How critical is ternary complex cooperativity for selectivity?

A2: It is extremely critical. Cooperativity is the measure of how the binding of the PROTAC to one protein (e.g., VHL) affects its binding to the other (the POI).[9]

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-VHL) increases the affinity for the POI, leading to a more stable ternary complex. High positive cooperativity can rescue a weak warhead and is a major driver of selectivity, as even proteins that bind the warhead may not be degraded if they cannot form a stable, cooperative ternary complex.[6][9]

  • Negative Cooperativity (α < 1): The binding of one protein decreases the affinity for the other, leading to an unstable ternary complex and inefficient degradation.[6] Therefore, two different proteins that bind the same warhead can have vastly different degradation profiles based on their ability to form a productive and cooperative ternary complex with VHL.[5]

Q3: Can I predict off-target effects computationally?

A3: While computational modeling is improving, it remains challenging. Modeling ternary complex formation is complex due to the flexibility of the linker and the induced protein-protein interactions.[10] Machine learning models are being developed to predict degradable proteins, but these are still in early stages and require extensive experimental validation.[11] At present, empirical, experimental validation remains the gold standard for identifying off-target effects.

Visualizing PROTAC Mechanisms

Mechanism of Action & Off-Target Pathways

PROTAC_Mechanisms cluster_on_target On-Target Degradation Pathway cluster_off_target Off-Target Degradation Pathways POI Protein of Interest (POI) Ternary_On Productive Ternary Complex (POI-PROTAC-VHL) POI->Ternary_On Binds PROTAC1 AHPC-based PROTAC PROTAC1->Ternary_On VHL VHL E3 Ligase VHL->Ternary_On Binds Ubi Ubiquitination Ternary_On->Ubi Induces Proteasome1 Proteasome Ubi->Proteasome1 Targets for Degraded_POI Degraded POI Proteasome1->Degraded_POI Degrades Off_Target Off-Target Protein Ternary_Off Off-Target Ternary Complex (Off-Target-PROTAC-VHL) Off_Target->Ternary_Off Binds (Warhead Promiscuity or Cooperativity) PROTAC2 AHPC-based PROTAC PROTAC2->Ternary_Off VHL2 VHL E3 Ligase VHL2->Ternary_Off Binds Ubi2 Ubiquitination Ternary_Off->Ubi2 Induces Proteasome2 Proteasome Ubi2->Proteasome2 Targets for Degraded_Off Degraded Off-Target Proteasome2->Degraded_Off Degrades

Caption: On-target vs. off-target PROTAC degradation pathways.

Troubleshooting Guide

This section addresses specific problems you may encounter. For each problem, we outline potential causes, a diagnostic workflow, and proposed solutions.

Problem 1: Global proteomics reveals degradation of multiple, unexpected proteins.
  • Symptom: You perform an unbiased mass spectrometry (MS)-based proteomics experiment and find that in addition to your POI, several other proteins are significantly downregulated.

  • Potential Causes:

    • Warhead Promiscuity: Your warhead binds to multiple proteins.

    • Off-Target Ternary Complex Cooperativity: The PROTAC is inducing degradation of proteins that are "neosubstrates" of VHL.

    • Suboptimal PROTAC Concentration: You are using a concentration that is too high, leading to off-target effects.[7]

Diagnostic Workflow

Troubleshooting_Workflow start Symptom: Unexpected off-target degradation in global proteomics step1 Step 1: Confirm Target Engagement (CETSA or NanoBRET) start->step1 step2 Step 2: Perform Dose-Response (Western Blot & Proteomics) step1->step2 Target Engaged step3 Step 3: Validate with Orthogonal Methods (CRISPR-Cas9 KO) step2->step3 Off-targets persist solution1 Solution: Optimize Concentration step2->solution1 Off-targets disappear at lower concentration solution2 Solution: Re-design PROTAC (Modify Warhead, Linker, or E3 Ligand) step3->solution2 Off-target effect is PROTAC-dependent end Selective PROTAC Achieved solution1->end solution2->end

Caption: Workflow for diagnosing off-target degradation.

Proposed Solutions
  • Optimize PROTAC Concentration:

    • Action: Perform a detailed dose-response experiment (e.g., 1 nM to 10 µM) and analyze both on-target and off-target degradation by Western blot or targeted proteomics.[7]

    • Rationale: Find the lowest effective concentration that maximizes on-target degradation (Dmax) while minimizing off-target effects. This helps to avoid the hook effect and reduce concentration-dependent off-target binding.[4]

  • Re-design the PROTAC:

    • Action (Modify Warhead): If the off-targets share a similar binding domain with your POI, synthesize a new PROTAC with a more selective warhead.

    • Action (Modify Linker): Change the linker length, composition, or attachment point.

    • Rationale: The linker geometry is crucial for dictating the protein-protein interactions in the ternary complex.[12] Altering the linker can disrupt unfavorable off-target complexes while maintaining or even improving the on-target complex, thereby enhancing selectivity.[11][12]

Problem 2: High cytotoxicity observed in cell-based assays.
  • Symptom: Your PROTAC shows significant toxicity at concentrations required for POI degradation.

  • Potential Causes:

    • On-Target Toxicity: Degradation of your POI is inherently toxic to the cells. This is the desired outcome if your target is an oncoprotein in cancer cells.

    • Off-Target Toxicity: The PROTAC is degrading an essential protein.[7]

    • Compound or Solvent Toxicity: The PROTAC molecule itself or the solvent (e.g., DMSO) is toxic at the concentrations used.

Diagnostic Workflow & Solutions
Potential Cause Diagnostic Step Rationale Solution
On-Target Toxicity CRISPR-Cas9 Knockout/Knockdown of POI: Use CRISPR or shRNA to eliminate the POI and observe if it phenocopies the toxicity of the PROTAC.[13][14]This directly tests if the loss of the target protein is the cause of the observed cytotoxicity.This is a desired outcome for therapeutic applications (e.g., oncology). No change is needed if the toxicity is the intended effect.
Off-Target Toxicity Global Proteomics at a Cytotoxic Concentration: Identify all proteins degraded at the toxic concentration.[15][16]This provides a list of potential essential proteins that are being unintentionally degraded.Re-design the PROTAC to eliminate degradation of the essential off-target protein(s).
Compound/Solvent Toxicity Use an Inactive Epimer Control: Synthesize a stereoisomer of the AHPC ligand (e.g., cis-hydroxyproline) that does not bind VHL.[1] This control PROTAC should not induce degradation.If the inactive control is still toxic, the toxicity is independent of protein degradation and is due to the compound's intrinsic properties.Modify the warhead or linker to reduce intrinsic compound toxicity. Ensure final solvent concentration is non-toxic (typically <0.1% DMSO).

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful label-free method to confirm that your PROTAC binds to its intended target in a physiological cellular environment.[17] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).[17]

  • Heating Step: Harvest and wash cells. Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling. Include a non-heated control.[17]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of the target protein in the soluble fraction by Western blotting.

  • Data Interpretation: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve (ΔTm) in the PROTAC-treated samples indicates target engagement.[18]

Protocol 2: TMT-Based Quantitative Proteomics for Off-Target Profiling

This protocol provides an unbiased, global view of the PROTAC's impact on the entire proteome.[16]

Methodology:

  • Sample Preparation: Treat cells with the PROTAC at one or two effective concentrations (e.g., a concentration giving ~80% degradation) and a vehicle control for a defined time (e.g., 8 or 24 hours). Include at least three biological replicates.

  • Lysis and Digestion: Harvest cells, lyse, and extract proteins. Quantify protein concentration (e.g., BCA assay). Digest proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with a different Tandem Mass Tag (TMT) isobaric label. This allows for multiplexing and precise relative quantification.[19]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).[16] Identify and quantify thousands of proteins. Perform statistical analysis to identify proteins that show a significant, dose-dependent decrease in abundance in the degrader-treated samples compared to controls. These are your potential off-targets.

Protocol 3: CRISPR-Cas9 Mediated Target Validation

CRISPR-Cas9 can be used to validate that a specific cellular phenotype (e.g., cell death, signaling pathway modulation) is a direct result of the degradation of the intended POI versus an off-target.[13][20]

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of your POI gene into a Cas9-expressing vector.

  • Cell Line Generation: Transfect the target cell line with the gRNA/Cas9 plasmid and select for stable knockout cells (e.g., by single-cell cloning or antibiotic selection).

  • Validation of Knockout: Confirm the complete loss of your POI protein expression in the knockout cell line by Western blot.

  • Phenotypic Assay: Treat both the parental (wild-type) and the POI-knockout cell lines with your PROTAC.

  • Data Interpretation:

    • If the PROTAC induces a phenotype in the parental cells but has no effect in the knockout cells, it strongly suggests the phenotype is on-target .

    • If the PROTAC induces the same phenotype in both parental and knockout cells, the effect is likely due to an off-target mechanism.

References

  • ChemPro Innovations. (n.d.). Analysis of PROTAC Target Protein and Degradation Profiles. Retrieved from [Link]

  • Roy, M. J., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. PNAS. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved from [Link]

  • Scott, J. S., et al. (2024). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Retrieved from [Link]

  • Narlikar, M., & Vani, V. (2022). Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional degraders. bioRxiv. Retrieved from [Link]

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology. Retrieved from [Link]

  • Maple, H., & Jones, A. (2020). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. Retrieved from [Link]

  • Ishida, T., & Ciulli, A. (2021). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ciulli, A. (2020). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. IDEAS/RePEc. Retrieved from [Link]

  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Retrieved from [Link]

  • Edmondson, S. D., et al. (2022). Targeted Protein Degradation Using PROTACs and Glues. YouTube. Retrieved from [Link]

  • Galdeano, C. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Retrieved from [Link]

  • Maniaci, C., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from [Link]

  • ACS Publications. (2025). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Retrieved from [Link]

  • Singh, S., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Molecules. Retrieved from [Link]

  • Weng, C. C., et al. (2024). PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens. FEMS Microbiology Reviews. Retrieved from [Link]

  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Retrieved from [Link]

  • Al-Khouri, S., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Retrieved from [Link]

  • Al-Khouri, S., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. PMC. Retrieved from [Link]

  • Singh, A., & Kumar, P. (2024). Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. PMC. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Synthesis of (S,R,S)-AHPC-CO-cyclohexene-Bpin

Welcome to the technical support guide for the synthesis of (S,R,S)-AHPC-CO-cyclohexene-Bpin, a critical E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S,R,S)-AHPC-CO-cyclohexene-Bpin, a critical E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this stereochemically sensitive synthesis.

The synthesis of this molecule involves two critical transformations: a stereoretentive amide bond formation and the handling of a potentially labile boronic acid pinacol ester (Bpin). Success hinges on meticulous attention to reaction conditions to prevent common failure modes such as low yield, side product formation, and loss of stereochemical integrity.

Logical Workflow for Synthesis

The synthesis logically connects the (S,R,S)-AHPC core, a von Hippel-Lindau (VHL) E3 ligase ligand, with a functionalized cyclohexene linker bearing a Bpin moiety for subsequent Suzuki-Miyaura cross-coupling. The key transformation is an amide coupling reaction.

Synthesis Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Process cluster_3 Product AHPC (S,R,S)-AHPC Amine Coupling Amide Coupling (e.g., HATU, DIPEA) AHPC->Coupling Cyclohexene_Acid Cyclohexene-Bpin Carboxylic Acid Cyclohexene_Acid->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography Workup->Purification Final_Product (S,R,S)-AHPC-CO-cyclohexene-Bpin Purification->Final_Product

Caption: General synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is very low or zero. What are the primary causes?

Low or non-existent yield is the most common issue, often pointing to problems in the amide coupling step or degradation of the Bpin moiety.

Potential Cause A: Inefficient Amide Coupling

The formation of the amide bond between the (S,R,S)-AHPC amine and the cyclohexene-Bpin carboxylic acid is the central reaction. Its failure is often due to several factors.[3][4]

  • Poor Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If the coupling reagent is degraded or used improperly, this activation fails.

  • Amine Unavailability: The amine on (S,R,S)-AHPC is a hydrochloride salt and must be fully neutralized to its freebase form to be nucleophilic. Insufficient base will stall the reaction.

  • Steric Hindrance: The tert-butyl group on the AHPC moiety introduces significant steric bulk, which can slow down the coupling reaction.

Diagnostic Steps:

  • LC-MS Analysis: Use LC-MS to monitor the reaction. Look for unreacted starting materials (AHPC and the carboxylic acid). Check for the mass of the activated acid-HATU adduct, which would indicate the amine is not reacting.

  • pH Check: After adding the base, take a micro-aliquot of the reaction mixture, dilute it with water, and spot it on a pH strip. The pH should be basic (8-9).

Solutions & Protocols:

ParameterRecommendationRationale
Coupling Reagent Use high-quality, fresh HATU or an alternative like T3P.HATU is highly effective but can hydrolyze. T3P is another powerful option for hindered couplings.[5]
Base Use 2.5 - 3.0 equivalents of a non-nucleophilic base like DIPEA or N-methylmorpholine.Ensures complete neutralization of the AHPC-HCl salt and scavenges the acid produced during the reaction without competing in the coupling.[3]
Activation Step Pre-activate the carboxylic acid. Dissolve the acid, HATU, and DIPEA in anhydrous DMF and stir for 15-30 minutes at room temperature before adding the AHPC amine.This ensures the activated ester is fully formed before the amine is introduced, which is especially important for sterically hindered substrates.[3]
Solvent Use high-purity, anhydrous DMF or DCM.Water will hydrolyze the activated ester intermediate and the coupling reagent, killing the reaction.[3]
Potential Cause B: Degradation of the Bpin Ester (Protodeboronation)

Boronic acid pinacol esters are susceptible to hydrolysis, especially under acidic or strongly basic conditions, or in the presence of water.[6][7] This process, known as protodeboronation, replaces the C-B bond with a C-H bond, yielding an inert cyclohexene byproduct.

Diagnostic Steps:

  • ¹H NMR of Crude Material: Look for the disappearance of the characteristic Bpin methyl protons signal (typically a sharp singlet around 1.2-1.3 ppm integrating to 12H). The appearance of a new vinyl proton signal in place of the boron-substituted one is a strong indicator of protodeboronation.

  • LC-MS Analysis: Search for a mass corresponding to the desired product minus the Bpin group plus a proton.

Solutions & Protocols:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

  • Workup Procedure: During the aqueous workup, minimize the contact time with the aqueous phase. Use a buffered solution (e.g., saturated sodium bicarbonate) instead of strong acids or bases.

  • Purification: Avoid prolonged exposure to standard silica gel, which is acidic and can cause degradation.[8]

Question 2: I've isolated a product, but my NMR shows a loss of stereochemical purity. What happened?

Maintaining the (S,R,S) stereochemistry is critical for the biological function of the AHPC ligand. Epimerization, especially at the carbon alpha to the carbonyl group, is a significant risk during amide coupling.

Potential Cause: Racemization/Epimerization

  • Base-Mediated Epimerization: The proton on the chiral carbon adjacent to the newly formed amide bond is slightly acidic. Strong bases or elevated temperatures can facilitate its removal and re-protonation, leading to a mixture of diastereomers.

  • Coupling Reagent Additives: Certain coupling additives are known to suppress racemization. Standard carbodiimides like DCC without additives are notorious for causing racemization.[4]

Diagnostic Steps:

  • Chiral HPLC Analysis: This is the gold standard for determining diastereomeric or enantiomeric purity. Compare the product to an analytical standard if available.

  • High-Resolution NMR: In some cases, diastereomers will have distinct signals in ¹H or ¹³C NMR. Look for splitting or broadening of key peaks, particularly those near the stereocenters.

Solutions & Protocols:

  • Lower Reaction Temperature: Run the coupling reaction at 0°C or even lower temperatures to minimize the rate of epimerization.

  • Choice of Additive: If not using a uronium-based reagent like HATU, ensure an additive such as HOBt or OxymaPure is included with your coupling reagent (e.g., EDC) to suppress racemization.[3]

  • Base Selection: Use the mildest non-nucleophilic base that is effective, such as N-methylmorpholine, and avoid a large excess.

Question 3: My purification by column chromatography is giving very low recovery. How can I improve it?

Both the target molecule and potential side products can be challenging to purify due to the properties of the Bpin ester.

Potential Cause: On-Column Decomposition or Poor Elution

  • Degradation on Silica: As mentioned, standard silica gel is acidic and can cleave the Bpin group during long purification runs.[8]

  • Strong Adsorption: Boronic esters can interact with the Lewis basic sites on silica, leading to significant tailing and poor recovery.[9][10]

Solutions & Protocols:

MethodProtocolRationale
Boric Acid-Treated Silica Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% boric acid by weight. Evaporate the solvent to obtain a free-flowing powder. Use this for your column.The boric acid passivates the Lewis basic sites on the silica surface, preventing over-adsorption and degradation of the Bpin ester, leading to sharper peaks and better recovery.[9][10]
Neutral Alumina For particularly sensitive compounds, column chromatography on neutral alumina can be an alternative to silica gel.Alumina lacks the strong acidity of silica gel, reducing the risk of protodeboronation.[11]
Rapid Chromatography Pack the column and run the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase.Reduces the time available for on-column decomposition.
Troubleshooting Decision Tree

Troubleshooting Start Synthesis Failed CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? Start->CheckPurity CheckSM Starting Materials Unchanged? CheckYield->CheckSM Yes CheckDegradation Product Degradation? CheckYield->CheckDegradation No CheckStereo Diastereomers Detected? CheckPurity->CheckStereo Yes CheckPurification Purification Issues? CheckPurity->CheckPurification No CouplingIssue Amide Coupling Failure - Check Reagents - Check Base Stoichiometry - Pre-activate Acid CheckSM->CouplingIssue Protodeboronation Protodeboronation Detected - Use Anhydrous Conditions - Modify Workup/Purification CheckDegradation->Protodeboronation Racemization Epimerization Occurred - Lower Temperature - Use Racemization Suppressant CheckStereo->Racemization SilicaIssue Low Recovery from Column - Use Boric Acid-Treated Silica - Try Neutral Alumina CheckPurification->SilicaIssue

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthetic step. The formation of this molecule involves a crucial amide coupling between a sterically demanding cyclopropane-modified von Hippel-Lindau (VHL) E3 ligase ligand (AHPC) and a cyclohexene linker carrying a sensitive pinacol boronic ester (Bpin). This process is prone to low yields, side reactions, and purification difficulties.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address the common issues encountered during this synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent and critical problems observed during the synthesis, providing explanations for their root causes and actionable solutions.

Problem 1: Low or No Product Yield in the Amide Coupling Step

Question: My amide coupling reaction between the Cyclopropane-(S,R,S)-AHPC carboxylic acid and the cyclohexene-Bpin amine (or vice-versa) results in a low or negligible yield. What are the common causes?

Answer: Low yields in this specific amide coupling are frequently reported and can be attributed to several factors, often acting in combination. The primary culprits are inefficient activation of the carboxylic acid, steric hindrance, and degradation of the Bpin moiety.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. If the coupling reagent is not potent enough to overcome the electronic and steric properties of the acid, the reaction will stall.[1]

    • Causality: Standard carbodiimide reagents like EDC or DCC may be insufficient for this sterically hindered system. They can also lead to side reactions if not used with additives.[2]

    • Solution: Employ more powerful uronium/aminium or phosphonium-based coupling reagents. Reagents like HATU, HBTU, or PyBOP are generally more effective for challenging couplings.[1][3] For particularly difficult cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH can be a highly effective strategy, as acyl fluorides are small and highly reactive towards amines.[4]

  • Steric Hindrance: Both coupling partners possess significant steric bulk. The cyclopropane group adjacent to the carboxylic acid and the complex AHPC scaffold can physically obstruct the approach of the amine, slowing the reaction rate dramatically.[1][4]

    • Causality: The three-dimensional architecture of the reactants prevents them from achieving the necessary orientation for the reaction to occur.

    • Solution: Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Additionally, extending the reaction time (e.g., 24-48 hours) may be necessary. Always monitor reaction progress by LCMS to track the consumption of starting materials.

  • Amine Deactivation: Carboxylic acids can react with amines in a simple acid-base reaction to form an ammonium carboxylate salt.[5] This protonates the amine, rendering it non-nucleophilic and halting the desired amide bond formation.[1]

    • Causality: This acid-base reaction is often faster than the activation of the carboxylic acid by the coupling reagent.

    • Solution: Ensure a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, is present in the reaction mixture. Typically, 2-3 equivalents are used to neutralize the acid and any acidic byproducts generated during the reaction.

  • Hydrolysis of Intermediates: The presence of trace amounts of water can be highly detrimental. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material or attack the Bpin ester.[1][6]

    • Causality: The activated acid is highly electrophilic and susceptible to attack by any nucleophile present, including water. Boronic esters are also Lewis acidic and can be hydrolyzed.[7]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and reagents. Ensure all glassware is flame-dried or oven-dried before use and run the reaction under an inert atmosphere (Nitrogen or Argon).[6]

Summary of Recommended Starting Conditions
ParameterRecommended ConditionRationale
Coupling Reagent HATU or PyBOP (1.2 eq)High reactivity, suitable for sterically hindered substrates.[3]
Base DIPEA (3.0 eq)Non-nucleophilic, prevents amine protonation.
Solvent Anhydrous DMFGood solubility for reactants, high boiling point allows for heating.
Temperature RT to 50 °CBalances reaction rate against potential degradation.
Atmosphere Nitrogen or ArgonPrevents hydrolysis of intermediates and the Bpin moiety.[6]
Problem 2: Product Loss During Purification

Question: My reaction works, but I lose the majority of my product during silica gel column chromatography. The collected fractions show very little of the desired compound. Why does this happen?

Answer: This is a classic and widely-documented issue related to the purification of pinacol boronic esters.[8][9] The problem lies in the interaction between your product and the stationary phase.

  • Adsorption onto Silica: The boron atom in the Bpin ester is Lewis acidic. It can strongly interact with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[7] This causes the product to irreversibly bind to the column, leading to significant material loss.

  • On-Column Hydrolysis: Silica gel is inherently acidic, which can catalyze the hydrolysis of the pinacol ester back to the corresponding boronic acid.[7] The resulting boronic acid is much more polar than the Bpin ester and will not elute with typical non-polar solvent systems, remaining at the baseline.

Solutions for Purifying Boronic Esters:
  • Method 1: Deactivation of Silica Gel: You can passivate the acidic silanol groups before purification.

    • Protocol: Prepare a slurry of silica gel in your chosen eluent system. Add a small amount of a non-nucleophilic base like triethylamine (~1% v/v) and mix thoroughly before packing the column. This neutralizes the acidic sites.

  • Method 2: Use of Boric Acid-Treated Silica: This is a highly effective method that suppresses the over-adsorption of Bpin esters.[10]

    • Protocol: Impregnate silica gel by making a slurry with a solution of boric acid in a polar solvent, then removing the solvent under vacuum. This creates a stationary phase that is "pre-coordinated," reducing the sites available for your product to bind.

  • Method 3: Use an Alternative Stationary Phase: For less polar Bpin esters, neutral alumina can be an excellent alternative to silica gel as it lacks the highly acidic silanol groups.[7][11]

  • Method 4: Rapid Purification: If impurities are significantly different in polarity, a quick filtration through a plug of silica or Celite can be sufficient to remove baseline impurities without the prolonged contact time of a full column, minimizing degradation and adsorption.[7]

Frequently Asked Questions (FAQs)

Q1: I am concerned about racemization of the chiral centers on the AHPC core during the coupling reaction. How can I minimize this risk?

A: Racemization is a valid concern, particularly if the chiral center is alpha to the carbonyl group being activated. Using uronium/aminium reagents like HATU in combination with a base like DIPEA is generally preferred as it can suppress racemization compared to older methods.[1] Running the reaction at lower temperatures (0 °C to room temperature) is also a standard practice to preserve stereochemical integrity, though this must be balanced with the need for a reasonable reaction rate for these hindered substrates.

Q2: What is protodeboronation and how can I prevent it?

A: Protodeboronation is the cleavage of the C-B bond, replacing the Bpin group with a hydrogen atom. This side reaction can be promoted by strong acids, bases, or certain transition metal catalysts, especially in the presence of water.[12][13] To prevent it, use anhydrous conditions, avoid unnecessarily harsh acidic or basic workups, and be mindful of reaction conditions if the Bpin-containing molecule is used in subsequent steps (e.g., Suzuki coupling).

Q3: What are the best practices for storing the final Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin product?

A: Due to the sensitivity of the Bpin ester to hydrolysis, the final product should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed vial. For long-term storage, keeping it in a freezer at -20 °C is recommended to minimize degradation.

Experimental Protocols & Visualizations

Protocol 1: Optimized Amide Coupling Reaction

This protocol outlines a robust method for the amide coupling step using HATU.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen atmosphere.

  • Reagent Addition:

    • To the flask, add the Cyclopropane-(S,R,S)-AHPC-carboxylic acid (1.0 equivalent).

    • Add the cyclohexene-Bpin amine (1.1 equivalents).

    • Dissolve the solids in anhydrous DMF (use a concentration of ~0.1 M).

  • Base and Coupling Reagent:

    • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes.

    • Add HATU (1.2 equivalents) in one portion.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by LCMS every 2-4 hours.

    • If the reaction is slow after 24 hours, gently warm the mixture to 40-50 °C.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x). Caution: Minimize contact time with aqueous layers to prevent Bpin hydrolysis.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Proceed immediately to purification using one of the methods described in Problem 2 .

Diagrams
General Amide Coupling Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep Combine Carboxylic Acid (1 eq) and Amine (1.1 eq) in Anhydrous DMF add_base Add DIPEA (3 eq) prep->add_base add_hatu Add HATU (1.2 eq) add_base->add_hatu react Stir at RT to 50°C Monitor by LCMS add_hatu->react workup Aqueous Work-up (EtOAc, H2O, Brine) react->workup purify Purify via Modified Chromatography workup->purify product Final Product purify->product

Caption: Optimized workflow for the HATU-mediated amide coupling.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inefficient Acid Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Water Contamination start->cause3 cause4 Amine Protonation start->cause4 sol1 Use Stronger Coupling Agent (e.g., HATU, PyBOP) cause1->sol1 sol2 Increase Temp & Time cause2->sol2 sol3 Use Anhydrous Conditions (Inert Atmosphere) cause3->sol3 sol4 Add Non-Nucleophilic Base (e.g., DIPEA) cause4->sol4

Caption: Decision tree for troubleshooting low reaction yields.

References
  • (No valid reference was found for this index)
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Sato, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Omega. Retrieved from [Link]

  • Warner, D. J., et al. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • (No valid reference was found for this index)
  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterizing AHPC-Bpin Conjugates

Welcome to the technical support resource for the analytical characterization of Arylhydrazone-Pinned Boronic Acid Pinacol Ester (AHPC-Bpin) conjugates. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of Arylhydrazone-Pinned Boronic Acid Pinacol Ester (AHPC-Bpin) conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. As Senior Application Scientists, we have compiled this information based on established analytical principles and extensive field experience to help you troubleshoot common issues and ensure the integrity of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the stability and handling of AHPC-Bpin conjugates.

Question 1: What are the primary stability concerns for AHPC-Bpin conjugates during analytical sample preparation?

Answer: The two primary points of instability in an AHPC-Bpin conjugate are the boronic acid pinacol (Bpin) ester and the arylhydrazone linker.

  • Bpin Ester Hydrolysis: The Bpin ester is susceptible to hydrolysis back to the corresponding boronic acid, particularly under aqueous conditions that are not rigorously neutral or acidic. The rate of hydrolysis is significantly influenced by pH. While generally more stable than free boronic acids, prolonged exposure to aqueous buffers, especially those with a pH > 7.5, can lead to cleavage.

  • Arylhydrazone Linker Stability: The arylhydrazone bond is generally stable but can be susceptible to hydrolysis under strongly acidic conditions (pH < 4), which can cleave the conjugate. It is also sensitive to oxidative degradation.

Recommendation: Prepare samples immediately before analysis. If storage is necessary, keep samples in an anhydrous organic solvent (e.g., acetonitrile, DMSO) at low temperatures (-20°C or -80°C). For aqueous buffers required for analysis, use them fresh and maintain a pH range of 5.5 - 7.0 where possible.

Question 2: I am trying to quantify my AHPC-Bpin conjugate using UV-Vis spectroscopy, but my results are inconsistent. Why?

Answer: Inconsistency in UV-Vis quantification often stems from the conjugate's environment-sensitive chromophores and potential degradation.

  • Solvatochromism: The arylhydrazone moiety's absorbance spectrum can be sensitive to the solvent polarity. Ensure your calibration standards are prepared in the exact same solvent matrix as your analyte samples.

  • pH Dependence: The protonation state of the hydrazone and other functional groups can alter the molar absorptivity. Buffer your samples and standards to the same pH to ensure consistent measurements.

  • Degradation: If the sample has been stored improperly, hydrolysis of the Bpin ester or the hydrazone linker could lead to a mixture of species with different absorbance characteristics, resulting in inaccurate quantification.[1]

Best Practice: Always run a full UV-Vis scan (e.g., 220-500 nm) rather than just reading at a single wavelength. This can help identify shifts in the maximum absorbance wavelength (λ_max) or the appearance of new peaks that may indicate degradation or solvent effects.

Part 2: Troubleshooting Guide by Analytical Technique

This section provides in-depth, question-and-answer-based troubleshooting for specific analytical methods.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone for confirming the identity and purity of AHPC-Bpin conjugates, but the boronic acid moiety presents unique challenges.[2][3]

Answer: This is a classic issue when analyzing boronic acids and their esters by mass spectrometry.[4] The unexpected ions are typically non-covalent or covalent aggregates that form in the ESI source. The most common culprits are:

  • Boroxine Formation: Free boronic acids (resulting from in-source hydrolysis of the Bpin ester) can readily undergo dehydration and trimerize to form a cyclic boroxine.[5] This will appear as an ion corresponding to [3M - 3H₂O + H]⁺.

  • Solvent Adducts: Boronic acids can form adducts with common solvents like methanol or acetonitrile, leading to ions such as [M+CH₃OH+H]⁺.

  • Dimerization: You may also observe non-covalent dimers [2M+H]⁺ or covalent dimers formed from dehydration between two molecules.[6]

Troubleshooting Workflow: MS Analysis

start Unexpected High-Mass Peaks in ESI-MS q1 Is there a peak at ~[3M - 3H₂O + H]⁺? start->q1 a1 Likely Boroxine Formation q1->a1 Yes q2 Are there peaks at [M+Solvent+H]⁺? q1->q2 No s1 Solution: - Lower cone voltage/fragmentor voltage - Use aprotic solvents (ACN) - Analyze quickly to minimize hydrolysis to the boronic acid precursor a1->s1 a2 Solvent Adduct Formation q2->a2 Yes q3 Is there a peak at [2M+H]⁺? q2->q3 No s2 Solution: - Increase source temperature - Change solvent system if possible - Acknowledge as a known artifact a2->s2 a3 Dimerization (Covalent/Non-Covalent) q3->a3 Yes s3 Solution: - Lower sample concentration - Optimize source conditions (voltages, gas flow) to minimize in-source reactions a3->s3

Caption: Troubleshooting logic for identifying common artifacts in MS analysis of boronic acid-containing compounds.

Experimental Protocol: Optimizing MS Conditions for AHPC-Bpin Conjugates

  • Sample Preparation: Dissolve the conjugate in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM. Prepare the sample immediately prior to injection.

  • Instrumentation (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 80 V) and gradually increase. High voltages can promote in-source decay and hydrolysis of the Bpin group.[7]

    • Source Temperature: 100 - 120 °C.

    • Desolvation Gas (N₂): Set to a high flow rate (e.g., 600-800 L/hr) to aid desolvation without promoting thermal degradation.

    • Desolvation Temperature: 300 - 350 °C.

  • Data Analysis: Look for the primary [M+H]⁺ ion. If boroxine formation is suspected, calculate the theoretical mass for the trimer and search for it in the spectrum. The use of ammonium acetate buffer instead of formic acid can sometimes suppress unwanted side reactions.[7]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is essential for assessing the purity of AHPC-Bpin conjugates and monitoring reactions. Peak shape is a critical indicator of a robust method.

Answer: Peak tailing and poor resolution for boronic acid-containing compounds in RP-HPLC are often caused by two main factors:

  • Secondary Interactions with Column Hardware: Standard stainless-steel columns and frits contain metal ions. The boronic acid moiety can chelate these metal surfaces, causing strong, undesirable secondary interactions that lead to severe peak tailing.

  • Unsuppressed Ionization: The arylhydrazone linker and other functional groups may have pKa values within the typical mobile phase pH range. If these groups are partially ionized, it can lead to peak broadening and tailing.

  • On-Column Degradation: If the mobile phase pH is too low or too high, it can cause hydrolysis of the conjugate during its transit through the column.

Solution Table: Improving HPLC Peak Shape

Problem SymptomLikely CauseRecommended Solution
Severe Peak Tailing Secondary interaction with column metals.Use a column with hybrid surface technology or PEEK-lined hardware (e.g., Waters MaxPeak™ Premier, Agilent AdvanceBio). These columns are designed to minimize analyte-surface interactions.
Peak Broadening/Tailing Incomplete ionization suppression.Adjust the mobile phase pH. Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to ensure all acidic/basic moieties are fully protonated. A pH of 2.5-3.5 is often a good starting point.[8]
Split or Fronting Peaks Sample overload or poor solubility in mobile phase.Reduce the injection mass. Ensure the sample is fully dissolved in the initial mobile phase composition or a compatible solvent.
New, Small Peaks Appearing On-column degradation.Verify the pH stability of your conjugate. Test a slightly less aggressive pH (e.g., pH 4.5 with ammonium acetate) to see if stability improves.

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a column designed to reduce metal interactions. An XSelect Premier HSS T3 column is a good choice as it provides balanced retention for polar and non-polar compounds while mitigating surface interactions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Screening:

    • Flow Rate: 0.5 mL/min for a 2.1 mm ID column.

    • Gradient: Run a broad gradient from 5% B to 95% B over 10-15 minutes to determine the approximate elution time.

    • Detection: Use a PDA detector to monitor the spectrum across the peak for signs of co-elution.

  • Optimization: Once the elution window is known, create a shallower gradient around the target peak to improve resolution from nearby impurities.

  • Alternative: For highly challenging separations or for selective detection, consider post-column derivatization with a reagent like alizarin, which forms a fluorescent complex specifically with boronic acids.[9][10][11] This can significantly improve selectivity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural confirmation of the final conjugate.

Answer: Confirming the Bpin group's integrity is crucial. Degradation to the boronic acid (B(OH)₂) can be easily missed by MS or HPLC if the polarity change is subtle. NMR provides a direct view.

  • ¹H NMR: The Bpin group has a very characteristic signal: a sharp singlet integrating to 12 protons, typically found between δ 1.2 - 1.4 ppm . The exact chemical shift depends on the electronic environment of the aryl ring it's attached to. Disappearance or significant broadening of this signal, often accompanied by the appearance of a broad signal for water, suggests hydrolysis to the boronic acid.

  • ¹¹B NMR: Boron NMR is highly informative for this purpose.

    • A tetracoordinate boronate ester (like Bpin) will show a relatively sharp signal between δ 20 - 35 ppm .

    • A trigonal planar boronic acid (the hydrolysis product) will show a much broader signal further downfield, typically between δ 28 - 50 ppm . The presence of a significant signal in the boronic acid region is a clear indication of degradation.

¹³C NMR: The carbon atom attached to the boron (C-B) also provides a useful, albeit less commonly used, diagnostic signal. This signal is often broad due to quadrupolar relaxation from the adjacent boron atom.

Data Interpretation Guide

NucleusIntact AHPC-Bpin ConjugateHydrolyzed Product (Aryl Boronic Acid)
¹H Sharp singlet, 12H, δ 1.2-1.4 ppmSignal diminishes or disappears.
¹¹B Sharp signal, δ ~20-35 ppmBroad signal, δ ~28-50 ppm
¹³C Broad signal for the C-B carbonChemical shift of C-B carbon changes.

Best Practice: Always acquire NMR spectra in a dry deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃CN) to prevent hydrolysis during the experiment. If the sample must be dissolved in an aqueous-organic mixture for other reasons, be aware that some hydrolysis may occur, and interpret the spectra accordingly.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to VHL Ligands for Targeted Protein Degradation: Benchmarking (S,R,S)-AHPC-CO-cyclohexene-Bpin

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). Among the mos...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein, favored for its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1][2] This guide provides a comprehensive comparison of various VHL ligands, with a special focus on understanding the context and potential performance of (S,R,S)-AHPC-CO-cyclohexene-Bpin, a derivative of the potent VH032 ligand.

This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of PROTACs. We will delve into the nuances of VHL ligand performance, supported by experimental data and detailed methodologies, to empower informed decisions in your research endeavors.

The Central Role of VHL in PROTAC-Mediated Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4][5] They consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a flexible linker. The VHL E3 ligase complex, which includes Elongin B, Elongin C, and Cullin 2, naturally targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions.[6] This recognition is mediated by the hydroxylation of specific proline residues on HIF-1α.[7] Small molecule VHL ligands mimic this hydroxylated proline motif, enabling them to bind to VHL with high affinity and recruit it to novel protein targets via the PROTAC modality.

The formation of a stable ternary complex between the VHL E3 ligase, the PROTAC, and the POI is the cornerstone of this process, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The intrinsic properties of the VHL ligand play a pivotal role in the efficiency of this process.

G cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex binds to PROTAC VHL-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex recruited by Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome 26S Proteasome Ubiquitination->Proteasome recognition by Degradation Degraded POI (Peptides) Proteasome->Degradation degradation Ub Ubiquitin Ub->Ubiquitination

Caption: The mechanism of action of a VHL-based PROTAC.

Comparative Analysis of VHL Ligands

The development of VHL ligands has evolved significantly from initial peptide-based molecules to potent, cell-permeable small molecules.[8][9] The core of many successful VHL ligands is a hydroxyproline (Hyp) scaffold, which mimics the key interaction between VHL and HIF-1α.[9]

(S,R,S)-AHPC-CO-cyclohexene-Bpin is a derivative of the well-established (S,R,S)-AHPC (also known as VH032-NH2) ligand.[10] The "(S,R,S)" stereochemistry is crucial for its activity, with other stereoisomers serving as negative controls.[11] The key distinction of this molecule is the appended "-CO-cyclohexene-Bpin" moiety, which is a linker terminating in a boronate ester. This functional group is designed for facile conjugation to a POI ligand, typically through a Suzuki coupling reaction, to complete the synthesis of the final PROTAC molecule.

Binding Affinity: A Key Performance Metric

The binding affinity of a VHL ligand is a critical parameter that dictates the efficiency of VHL recruitment and, consequently, the potency of the resulting PROTAC.[12] A lower dissociation constant (Kd) signifies a stronger binding interaction.

VHL LigandBinding Affinity (Kd) to VHLAssay MethodReference
VH032 185 nMIsothermal Titration Calorimetry (ITC)[13]
VH101 44 nMSurface Plasmon Resonance (SPR)[8]
VH298 <100 nMNot specified[14]
(3R,4S)-F-Hyp containing VH032 derivative ~370 nM (2-fold weaker than VH032)Isothermal Titration Calorimetry (ITC)[15]
(3S,4S)-F-Hyp containing VH032 derivative ~3.7 µM (~20-fold weaker than VH032)Isothermal Titration Calorimetry (ITC)[15]

Note: The binding affinity of (S,R,S)-AHPC, the parent amine of VH032, is expected to be very similar to VH032.

The data clearly indicates that subtle structural modifications can significantly impact binding affinity. For instance, the stereochemistry of fluorination on the hydroxyproline ring of a VH032 derivative can alter the binding affinity by an order of magnitude.[15][16][17]

For (S,R,S)-AHPC-CO-cyclohexene-Bpin , the core VHL-binding component is essentially that of VH032. The addition of the linker is not expected to drastically alter the intrinsic binding affinity to VHL, provided the linker attachment point is chosen from a solvent-exposed region of the ligand when bound to VHL.[9] This is a common strategy in PROTAC design to preserve the binding integrity of the E3 ligase ligand.

Structure-Activity Relationships (SAR)

The development of potent VHL ligands has been guided by extensive structure-activity relationship studies. Key insights include:

  • The Hydroxyproline Core: The (2S,4R)-4-hydroxyproline moiety is fundamental for mimicking the HIF-1α binding motif and is a conserved feature in most high-affinity VHL ligands.[9]

  • Stereochemistry: The specific stereochemistry, as highlighted by the "(S,R,S)" designation in AHPC, is critical for proper orientation within the VHL binding pocket.

  • Modifications to the Hyp Ring: While the core is crucial, modifications can be tolerated. For example, the introduction of a fluorine atom at the 3-position of the hydroxyproline ring can be accommodated by VHL, albeit with a stereoselective preference.[16][17]

  • Linker Attachment Points: Several positions on the VHL ligand have been identified as suitable for linker attachment without significantly compromising binding affinity.[9] The phenyl group is a commonly utilized exit vector for this purpose.[8]

Experimental Protocols for VHL Ligand Evaluation

To empirically determine the performance of a novel VHL ligand like (S,R,S)-AHPC-CO-cyclohexene-Bpin or a PROTAC derived from it, a series of biophysical and cellular assays are essential.

G cluster_1 VHL-based PROTAC Development Workflow Target_Selection Target Selection & Validation Ligand_Design POI & VHL Ligand Design Target_Selection->Ligand_Design PROTAC_Synthesis PROTAC Synthesis Ligand_Design->PROTAC_Synthesis Biophysical_Assays Biophysical Assays PROTAC_Synthesis->Biophysical_Assays Cellular_Assays Cellular Assays Biophysical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Efficacy Cellular_Assays->In_Vivo_Studies

Caption: A generalized workflow for VHL-based PROTAC development.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To measure the thermodynamic parameters of binding between the VHL ligand and the VHL protein complex (VBC: VHL, Elongin B, and Elongin C).

Methodology:

  • Protein Preparation: Express and purify the VBC complex. Ensure high purity and proper folding.

  • Ligand Preparation: Dissolve the VHL ligand in a buffer that is compatible with the protein and the ITC instrument.

  • ITC Experiment:

    • Load the VBC protein complex into the sample cell of the ITC instrument.

    • Load the VHL ligand into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (kon) and dissociation (koff) rates of the VHL ligand binding to the VBC complex.

Methodology:

  • Chip Preparation: Immobilize the purified VBC complex onto an SPR sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of the VHL ligand over the sensor chip surface.

    • Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound ligand.

  • Data Analysis: Analyze the sensorgrams to determine the kon and koff rates. The Kd can be calculated as koff/kon.

Cellular Target Engagement Assays

Objective: To confirm that the VHL ligand can engage VHL within a cellular context.

Methodology (Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Treat intact cells with the VHL ligand or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Quantify the amount of soluble VHL protein at each temperature using Western blotting or mass spectrometry. An effective ligand will stabilize VHL, leading to a higher melting temperature.

PROTAC-Mediated Degradation Assay

Objective: To assess the ability of a PROTAC synthesized from the VHL ligand to induce the degradation of the target protein.

Methodology (Western Blotting):

  • Cell Treatment: Treat cells expressing the POI with varying concentrations of the PROTAC for a defined period.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the extent of POI degradation at each PROTAC concentration. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Conclusion

The selection of a VHL ligand is a foundational step in the development of effective PROTAC degraders. While (S,R,S)-AHPC-CO-cyclohexene-Bpin is presented as a linker-conjugated entity for PROTAC synthesis, its core VHL-binding properties are inherited from the well-characterized and potent VH032 scaffold. Its performance within a PROTAC will be contingent not only on its intrinsic binding to VHL but also on the properties of the linker and the POI ligand, which collectively influence the formation and stability of the ternary complex.

The comparative data and experimental protocols provided in this guide offer a framework for evaluating and selecting VHL ligands. By understanding the structure-activity relationships and employing rigorous biophysical and cellular characterization, researchers can optimize the design of VHL-based PROTACs for therapeutic applications.

References

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Ciulli Laboratory. (2022). Review on VHL ligands. University of Dundee. [Link]

  • Taylor & Francis Online. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • National Institutes of Health. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PubMed Central. [Link]

  • Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe... PubMed. [Link]

  • ResearchGate. Chemical structures of VHL ligands and their binding affinities to VHL... [Link]

  • ResearchGate. Binding affinity and binding mode of F-Hypcontaining VHL ligands. [Link]

  • Gadd, M. S., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]

  • ResearchGate. (2024). (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]

  • Futur Enzymes. (S,R,S)-AHPC-CO-cyclohexene-Bpin. [Link]

  • DC Chemicals. PROTAC-VHL-ligand|CAS 1448297-52-6. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of SMARCA2/4 Degradation by AHPC-based PROTACs

Introduction: The Rationale for Targeting SMARCA2 in SMARCA4-Mutant Cancers Within the intricate machinery of chromatin remodeling, the SWI/SNF complex is a critical regulator of gene expression. At its core are two mutu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting SMARCA2 in SMARCA4-Mutant Cancers

Within the intricate machinery of chromatin remodeling, the SWI/SNF complex is a critical regulator of gene expression. At its core are two mutually exclusive ATP-dependent helicases: SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1] In a significant subset of cancers, particularly non-small cell lung cancer (NSCLC), the SMARCA4 gene is inactivated through mutation. This genetic alteration creates a critical dependency, or synthetic lethality, on its paralog, SMARCA2, for the cancer cell's survival.[1][2] Consequently, the selective degradation of the SMARCA2 protein has emerged as a compelling therapeutic strategy for these SMARCA4-deficient tumors.[1]

Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this selective protein removal.[3] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system to induce the degradation of a target protein.[3] This guide focuses on the validation of SMARCA2/4 degradation by a specific class of PROTACs that utilize an (S,R,S)-AHPC (amino-hydroxy-phenyl-core) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will provide an in-depth comparison with alternative strategies, supported by experimental data, and detail the critical validation workflows necessary for advancing these promising therapeutics from the bench to the clinic.

The PROTAC Mechanism: Hijacking the Cellular Machinery for Targeted Degradation

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, the bromodomain of SMARCA2/4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. AHPC-based PROTACs specifically employ a derivative of (S,R,S)-AHPC to engage the VHL E3 ligase. The fundamental mechanism of action involves the PROTAC acting as a molecular bridge to induce the formation of a ternary complex between the target protein (SMARCA2) and the VHL E3 ligase complex.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of SMARCA2, leading to its polyubiquitination. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another cycle of degradation.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC AHPC-based PROTAC Ternary_Complex SMARCA2-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->PROTAC Release & Recycle Ub_SMARCA2 Polyubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated SMARCA2 degradation.

Comparative Analysis of SMARCA2 Degraders: VHL vs. Cereblon Recruitment

The choice of E3 ligase is a critical determinant of a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential. While over 600 E3 ligases exist, the vast majority of PROTACs in development, including those targeting SMARCA2, recruit either VHL or Cereblon (CRBN).[5]

VHL-based (AHPC) PROTACs , such as ACBI2 and A947, have demonstrated remarkable potency and selectivity for SMARCA2. The VHL E3 ligase is predominantly cytosolic but can shuttle to the nucleus, making it effective for targeting nuclear proteins like SMARCA2.[] VHL-based PROTACs often exhibit high selectivity due to the specific nature of the VHL-ligand interaction and the unique protein-protein interactions formed within the ternary complex.[]

CRBN-based PROTACs , which typically use derivatives of thalidomide or pomalidomide as the E3 ligase ligand, represent the other major class of SMARCA2 degraders.[7] CRBN is primarily located in the nucleus, which can be advantageous for targeting nuclear proteins.[] Recent studies have reported the development of potent and orally bioavailable CRBN-based SMARCA2 degraders, such as YDR1 and YD54.[8]

The following table summarizes the performance of key VHL and CRBN-based SMARCA2 degraders.

DegraderE3 Ligase RecruitedTarget ProteinDC50DmaxCell LineKey CharacteristicsReference
ACBI1 VHLSMARCA26 nM>90%MV-4-11Potent dual degrader of SMARCA2 and SMARCA4.[9][10]
SMARCA411 nM>90%MV-4-11[9][10]
ACBI2 VHLSMARCA21 nM>80%RKOOrally bioavailable, >30-fold selective for SMARCA2 over SMARCA4.[11][12]
SMARCA432 nM~67%RKO[4][11]
A947 VHLSMARCA239 pM~96%SW1573Highly potent with ~28-fold selectivity for SMARCA2 over SMARCA4.[11][13]
SMARCA41.1 nM~92%SW1573[11]
YDR1 CRBNSMARCA26.4 nM~99%H322Orally bioavailable, selective for SMARCA2.[8]
SMARCA4135 nM~79%H1792[8]
YD54 CRBNSMARCA21.2 nM~99%HCC515Potent and selective for SMARCA2.[8]
SMARCA419 nM~98%H1792[8]

DC50 (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable.

The Causality Behind Selectivity: Beyond the Binder

Achieving selectivity between the highly homologous SMARCA2 and SMARCA4 proteins is a significant challenge. Interestingly, the selectivity of a PROTAC is not solely determined by the binding affinity of the warhead for the target protein. In fact, degraders like A947 utilize a warhead that binds to SMARCA2 and SMARCA4 with similar affinity.[11] The remarkable degradation selectivity arises from the cooperativity and stability of the ternary complex.[4] The linker length and composition play a pivotal role in dictating the orientation of the target protein and the E3 ligase, which can lead to favorable or unfavorable protein-protein interactions.[4] For instance, a specific linker may induce a conformation that promotes productive ubiquitination of SMARCA2 while sterically hindering the ubiquitination of SMARCA4, thus achieving degradation selectivity.[4]

A Self-Validating Experimental Workflow for SMARCA2 Degradation

A rigorous and systematic approach is essential to validate the efficacy and selectivity of a novel SMARCA2 degrader. The following workflow outlines the key experimental stages, from initial characterization to comprehensive selectivity profiling.

Validation_Workflow cluster_workflow Validation Workflow A Step 1: Initial Degradation Assessment (Western Blot) B Step 2: Potency & Efficacy Determination (DC50 & Dmax) A->B Quantify Degradation C Step 3: Mechanistic Validation (Proteasome & Ubiquitination Inhibition) B->C Confirm Mechanism D Step 4: Global Selectivity Profiling (Mass Spectrometry) C->D Assess Off-Targets E Step 5: In Vivo Validation (Xenograft Models) D->E Evaluate In Vivo Efficacy

Caption: A comprehensive workflow for the validation of SMARCA2 degraders.

Protocol 1: Quantitative Western Blotting for SMARCA2 Degradation

This protocol provides a detailed method for quantifying the degradation of SMARCA2 and SMARCA4 in cells treated with an AHPC-based PROTAC.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., SMARCA4-deficient NCI-H1568 or SMARCA4-proficient RKO cells) in appropriate media to 70-80% confluency.

  • Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).

  • Aspirate the old medium and treat the cells with the different concentrations of the PROTAC or vehicle control.

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 18, 24 hours) at 37°C in a CO2 incubator.

2. Cell Lysis and Protein Extraction:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[14]

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.[14]

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein molecular weight marker.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]

  • Incubate the membrane with a primary antibody against SMARCA2 (and SMARCA4 if assessing selectivity) overnight at 4°C.[3]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane as in the previous step.

  • Re-probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

5. Detection and Data Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system.[3]

  • Quantify the band intensities using densitometry software.

  • Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Global Proteomics for Selectivity Profiling using TMT-based LC-MS/MS

Quantitative mass spectrometry is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[15] This protocol outlines a typical workflow using Tandem Mass Tag (TMT) labeling.

1. Cell Culture and Treatment:

  • Culture cells and treat with the PROTAC at a concentration that induces significant degradation of SMARCA2 (e.g., 10x DC50). Include a vehicle control and a negative control PROTAC if available.

  • Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

2. Protein Extraction, Digestion, and TMT Labeling:

  • Lyse the cell pellets and determine the protein concentration.

  • Take an equal amount of protein from each sample (e.g., 100 µg).

  • Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.[15]

  • Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's instructions.[16] This allows for multiplexing of samples.

  • Quench the labeling reaction with hydroxylamine.[15]

3. Peptide Fractionation and LC-MS/MS Analysis:

  • Combine the TMT-labeled peptide samples and desalt them using a C18 solid-phase extraction cartridge.

  • Fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.[15]

  • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

4. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Identify peptides and proteins by searching the data against a human protein database.

  • Quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities.

  • Perform statistical analysis to identify proteins whose levels are significantly decreased in the PROTAC-treated samples compared to the vehicle control. This will reveal the on-target degradation of SMARCA2 and any potential off-target effects.

Conclusion and Future Directions

The validation of SMARCA2 degradation by AHPC-based PROTACs is a multi-faceted process that requires a combination of robust biochemical and cellular assays. The data clearly demonstrates that VHL-recruiting PROTACs, such as ACBI2 and A947, are highly potent and can be engineered to be exquisitely selective for SMARCA2 over its close homolog SMARCA4.[4][11] This selectivity is not merely a function of the warhead's binding affinity but is intricately linked to the formation of a productive ternary complex, highlighting the critical role of linker design.[4]

While VHL-based PROTACs have shown immense promise, the development of potent and orally bioavailable CRBN-based degraders provides a valuable alternative, potentially offering a different off-target profile and a means to overcome potential resistance mechanisms.[8] The comprehensive validation workflow outlined in this guide, from initial Western blot analysis to global proteomics, provides a self-validating system to rigorously assess the performance of novel SMARCA2 degraders.

As our understanding of the intricate protein-protein interactions within the ternary complex deepens, we can expect the rational design of even more potent and selective SMARCA2 degraders. These next-generation therapeutics hold the potential to provide a much-needed targeted therapy for patients with SMARCA4-deficient cancers.

References

  • A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • A two-faced selectivity solution to target SMARCA2 for cancer therapy. (2023). Nature Communications. Retrieved January 3, 2026, from [Link]

  • Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers. (n.d.). Genedata. Retrieved January 3, 2026, from [Link]

  • Potent SMARCA2 targeted protein degraders induce genetic synthetic lethality in SMARCA4 deleted cancer. (n.d.). Prelude Therapeutics. Retrieved January 3, 2026, from [Link]

  • Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023. (2024). Expert Opinion on Therapeutic Patents. Retrieved January 3, 2026, from [Link]

  • A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. (2022). Nature Communications. Retrieved January 3, 2026, from [Link]

  • Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation. (2025). Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. (2020). Journal of Visualized Experiments. Retrieved January 3, 2026, from [Link]

  • ACBI2 is an orally bioavailable degrader that preferentially degrades... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. (2022). STAR Protocols. Retrieved January 3, 2026, from [Link]

  • Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. (2022). Nature Communications. Retrieved January 3, 2026, from [Link]

  • Frustration in the Protein-Protein interface Plays a Central Role in the Cooperativity of PROTAC Ternary Complexes. (2024). bioRxiv. Retrieved January 3, 2026, from [Link]

  • Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. (2019). Cell Chemical Biology. Retrieved January 3, 2026, from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). Molecular Pharmacology. Retrieved January 3, 2026, from [Link]

  • Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors. (2025). Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • Best Practices for Proteolysis Targeting Chimeras PROTACs. (2024). YouTube. Retrieved January 3, 2026, from [Link]

  • One-STAGE Tip Method for TMT-Based Proteomic Analysis of a Minimal Amount of Cells. (2023). Journal of Proteome Research. Retrieved January 3, 2026, from [Link]

  • Why are CRBN & VHL the go-to E3 ligases for targeted protein degradation? (2024). Janus Drug Discovery Consulting. Retrieved January 3, 2026, from [Link]

  • Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors. (2025). BioWorld. Retrieved January 3, 2026, from [Link]

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Validation

The Cyclopropane Moiety: A Rigid Contender in PROTAC Linker Design for Enhanced Performance

A Comparative Guide for Researchers in Targeted Protein Degradation In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achie...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand dictate target specificity and recruitment, the linker connecting these two crucial elements has emerged as a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][] This guide provides a comparative analysis of cyclopropane-containing linkers against traditional non-cyclopropane linkers, offering a data-driven perspective for researchers, scientists, and drug development professionals.

The Pivotal Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker is not merely a passive tether but an active participant in this process. Its length, rigidity, and chemical composition can profoundly impact the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex.[4][5] An improperly designed linker can lead to steric hindrance or unfavorable conformations, diminishing or even ablating the PROTAC's activity.[4]

Non-Cyclopropane Linkers: The Flexible Mainstays

The most commonly employed non-cyclopropane linkers are polyethylene glycol (PEG) and alkyl chains, largely due to their synthetic tractability and the ease with which their lengths can be modulated.[6]

  • Alkyl Chains: These linkers, composed of repeating hydrocarbon units, offer a high degree of flexibility.[4] However, their hydrophobic nature can negatively impact the overall aqueous solubility of the PROTAC molecule.[4]

  • PEG Linkers: Consisting of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can enhance a PROTAC's solubility and, in some cases, cell permeability.[4]

While these flexible linkers have been instrumental in the development of numerous potent PROTACs, their conformational freedom can come at an entropic cost upon ternary complex formation, potentially leading to less stable complexes.[1]

Cyclopropane Linkers: Introducing Rigidity and Favorable Physicochemical Properties

The incorporation of rigid structural elements, such as cyclic moieties, into PROTAC linkers is a strategy gaining traction to enhance potency and drug-like properties.[4] The cyclopropane ring, a small, strained carbocycle, has attracted significant attention in medicinal chemistry for its unique ability to impart favorable characteristics to drug molecules.[7][8]

The rationale for incorporating a cyclopropane moiety into a PROTAC linker is multifaceted:

  • Conformational Rigidity: The three-membered ring of cyclopropane introduces significant conformational restraint. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more stable and productive ternary complexes.[7]

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism.[7] This can improve the metabolic stability of the PROTAC, leading to a longer half-life and sustained therapeutic effect.[9]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and polarity. This can be strategically employed to enhance cell permeability and oral bioavailability.[7][10] The unique electronic properties of the cyclopropane ring, with its enhanced π-character, can also influence interactions with target proteins.[7]

  • Vectorial Properties: The defined geometry of a disubstituted cyclopropane can act as a non-flexible spacer, allowing for precise control over the orientation of the warhead and E3 ligase ligand.

Comparative Analysis: Cyclopropane vs. Non-Cyclopropane Linkers

While direct head-to-head comparative studies of PROTACs with and without cyclopropane linkers are still emerging in the literature, the known benefits of the cyclopropyl group in medicinal chemistry allow for a strong inference of its potential advantages in PROTAC design.

FeatureNon-Cyclopropane Linkers (Alkyl/PEG)Cyclopropane LinkersRationale & Supporting Evidence
Conformational Flexibility HighLow (Rigid)The strained ring structure of cyclopropane restricts bond rotation, leading to a more defined three-dimensional structure.[7]
Metabolic Stability Variable; can be susceptible to oxidation.Generally enhanced.The stronger C-H bonds in cyclopropane are less prone to metabolic attack by cytochrome P450 enzymes.[7][9]
Cell Permeability Variable; can be influenced by hydrophobicity (alkyl) or hydrophilicity (PEG).Can be improved.The cyclopropyl group can modulate lipophilicity and reduce the polar surface area, which are key determinants of membrane permeability.[7][10]
Ternary Complex Stability Can be lower due to entropic penalty.Potentially higher.The pre-organized conformation imparted by the rigid cyclopropane linker can reduce the entropic cost of binding, favoring more stable ternary complex formation.[7]
Synthetic Accessibility Generally high and straightforward.Can be more complex, often requiring specialized building blocks.[11]The synthesis of substituted cyclopropanes can involve multi-step procedures.[11]

Experimental Workflows and Protocols

The evaluation and comparison of PROTACs with different linkers require a suite of robust experimental assays.

I. Synthesis of Cyclopropane-Containing PROTAC Linkers

The synthesis of PROTACs often involves the use of bifunctional linker building blocks. A commercially available example for incorporating a cyclopropane moiety is Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate . This building block can be incorporated into a PROTAC synthesis workflow as follows:

Protocol: General Synthesis of a Cyclopropane-Containing PROTAC

  • Functionalization of the Cyclopropane Building Block:

    • Protect the hydroxyl group of Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate with a suitable protecting group (e.g., TBDMS).

    • Hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Coupling to the First Ligand (e.g., Warhead):

    • Activate the carboxylic acid of the functionalized cyclopropane linker using a coupling agent (e.g., HATU, HOBt).

    • React the activated linker with an amine-functionalized warhead to form an amide bond.

  • Deprotection and Functionalization for Second Coupling:

    • Remove the protecting group from the hydroxyl group.

    • Convert the hydroxyl group to a suitable leaving group (e.g., tosylate or mesylate) or an azide for click chemistry.

  • Coupling to the Second Ligand (e.g., E3 Ligase Ligand):

    • React the functionalized linker-warhead conjugate with the E3 ligase ligand (e.g., containing a nucleophilic amine for substitution or an alkyne for click chemistry).

  • Purification:

    • Purify the final PROTAC product using techniques such as flash chromatography and reverse-phase HPLC.

G

II. Cellular Permeability Assays

A key challenge for PROTACs is their ability to cross the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess passive permeability.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of Donor Plate: Add the PROTAC compounds (dissolved in a suitable buffer, e.g., PBS with a small percentage of DMSO) to the wells of a donor plate.

  • Preparation of Acceptor Plate: Fill the wells of an acceptor plate with buffer.

  • Assembly of PAMPA Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in concentration over time.

G

III. Target Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to degrade the target protein. Western blotting is a standard technique for quantifying protein levels.

Protocol: Western Blot for Target Protein Degradation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the PROTACs (cyclopropane vs. non-cyclopropane analogs) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can then be determined.

Conclusion and Future Perspectives

The linker is a critical component in the design of effective PROTACs, and moving beyond traditional flexible linkers to more rigid and functionalized options is a key area of research.[6] The incorporation of cyclopropane moieties into PROTAC linkers presents a promising strategy to enhance metabolic stability, improve cell permeability, and increase the potency of protein degradation by pre-organizing the molecule into a bioactive conformation.[7][10] While the field awaits more direct comparative studies, the well-established benefits of the cyclopropyl group in medicinal chemistry provide a strong rationale for its exploration in PROTAC design. As our understanding of the structural and dynamic requirements for efficient ternary complex formation grows, the use of conformationally restricted linkers like those containing cyclopropane will undoubtedly play a crucial role in the development of the next generation of targeted protein degraders.

References

  • Bohrium. (2025). The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade. Ask this paper. [Link][9]

  • Molecules. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link][7][10]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link][8]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link][10]

  • ResearchGate. (2025). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. [Link][11]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link][6]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link][5]

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  • Bemis, T. A., La, D., & Burkart, M. D. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of medicinal chemistry, 64(12), 8042–8052. [Link][12]

  • Zhao, H. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. bioRxiv. [Link][13]

  • ChemRxiv. (2025). Characterizing the conformational ensemble of PROTAC degraders in solutions via atomistic simulations. [Link][14]

  • Borsari, C., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 672. [Link][15]

  • Zhang, X., et al. (2024). PROTAC-induced protein structural dynamics in targeted protein degradation. eLife, 13, RP95679. [Link][16]

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  • Signal Transduction and Targeted Therapy. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. [Link][18]

  • Nature Reviews Drug Discovery. (2021). Degradation of proteins by PROTACs and other strategies. [Link][3]

  • Li, D., et al. (2025). Linker-free PROTACs efficiently induce the degradation of oncoproteins. Nature Communications, 16(1), 1234. [Link][19]

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Comparative

A Senior Application Scientist’s Guide: Head-to-Head Comparison of Bpin-Containing Linkers for Advanced Bioconjugation

Welcome, researchers and drug development pioneers. In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development pioneers. In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is not merely a spacer but a critical determinant of success.[1][2][3] It governs stability, solubility, and the precision of payload release.[4][5] Among the vast arsenal of chemical tools, boronic acid pinacol esters, or 'Bpin' groups, have emerged as exceptionally versatile handles.

This guide provides a head-to-head comparison of different Bpin-containing linkers. We will move beyond cataloging options to dissect the causal relationships between a linker's structure and its performance in key applications. The insights and protocols herein are designed to be self-validating, empowering you to make strategic decisions grounded in robust experimental data.

Part 1: The Core of Boronate Chemistry: A Tale of Stability and Reactivity

The Bpin group is a protecting group for boronic acid, converting a polar, often challenging-to-handle functional group into a more stable, lipophilic ester that is amenable to standard purification techniques like silica gel chromatography.[6][7] However, this stability is not absolute. The inherent reversibility of ester formation means that Bpin esters can hydrolyze back to the parent boronic acid in the presence of water, a significant drawback during aqueous workups or in biological media.[7]

This hydrolytic instability has driven the development of more robust alternatives. A prime example is the ethyl pinacol boronate (BEpin) ester, which offers a tangible improvement in stability.

The Causality Behind Enhanced Stability: The increased hydrolytic stability of BEpin over Bpin is attributed to steric hindrance. The additional ethyl groups on the pinacol backbone shield the vacant p-orbital of the boron atom, making it less susceptible to nucleophilic attack by water.[6] This seemingly minor structural modification has significant practical implications for handling, purification, and precursor stability in multi-step syntheses.[6]

Table 1: Head-to-Head Comparison of Bpin vs. BEpin Precursors
FeatureAryl-Bpin (Pinacol Boronate)Aryl-BEpin (Ethyl Pinacol Boronate)Rationale & Significance
Structure Boronic acid ester of pinacolBoronic acid ester of 3,4-diethylhexane-3,4-diolBEpin possesses additional ethyl groups providing steric bulk.
Hydrolytic Stability Prone to hydrolysis, especially under acidic conditions.[6][7]Significantly more stable to hydrolysis and protodeboronation.[6]Enhanced stability reduces loss of material during synthesis and purification and ensures precursor integrity.
Handling & Purification Often oily, can streak on silica gel.[7]More easily purified by standard silica gel chromatography.[6]Improved handling characteristics streamline synthetic workflows.
Reactivity Standard reactivity in cross-coupling and radiofluorination.[6]Comparable, sometimes superior, reactivity in copper-mediated radiofluorination.[6]The stability enhancement of BEpin does not compromise its utility in key synthetic transformations.

Below is a typical workflow for assessing the comparative stability of such boronate esters, a critical first step before committing a linker to a complex drug conjugate synthesis.

G cluster_prep Sample Preparation cluster_exp Stability Challenge cluster_analysis Analysis cluster_result Quantification prep1 Dissolve Bpin & BEpin Linkers in MeCN-d3 exp1 Add D2O to simulate aqueous conditions prep1->exp1 exp2 Spike with TFA-d to simulate acidic conditions exp1->exp2 Incubate at RT ana1 Acquire 1H NMR Spectra at t=0 and t=24h exp2->ana1 ana2 Integrate signals for boronate ester vs. free diol (pinacol/Epin) ana1->ana2 res1 Calculate % Hydrolysis ana2->res1

Caption: Workflow for comparative hydrolytic stability analysis.

Part 2: Bpin Functionality in Action: ROS-Cleavable Linkers for ADCs

While Bpin is often a synthetic handle, the underlying boronic acid chemistry can be cleverly exploited for targeted drug release. A leading example is the development of arylboronic acid-based linkers that are cleaved by reactive oxygen species (ROS).[8][9]

Expertise-Driven Design: The rationale is elegant: many cancer cells exhibit high levels of oxidative stress and contain elevated concentrations of ROS, such as hydrogen peroxide (H₂O₂), compared to healthy cells.[8] An arylboronic acid linker can act as a trigger, remaining stable in the circulation but rapidly disassembling upon encountering the ROS-rich tumor microenvironment to release its cytotoxic payload.[8][9] This imparts a layer of tumor-specific activation, widening the therapeutic window.

The mechanism involves the oxidation of the carbon-boron bond, which initiates a self-immolative cascade through a benzyl spacer, ultimately liberating the free drug.

G ADC ADC with Arylboronate Linker (Stable in Plasma) TME High ROS (H₂O₂) in Tumor Microenvironment ADC->TME Encounters Oxidation Oxidation of Carbon-Boron Bond TME->Oxidation Triggers Cascade Self-Immolative Cascade Oxidation->Cascade Payload Active Payload Released Cascade->Payload

Caption: ROS-triggered payload release from an arylboronate linker.

Performance of these linkers is judged on two opposing metrics: stability in plasma and the rate of cleavage in the presence of an ROS stimulus.

Table 2: Representative Performance Data for ROS-Cleavable Arylboronate Linkers
ParameterDesired OutcomeTypical Experimental ResultSignificance
Plasma Stability High (minimal premature release)>95% of linker-payload remains intact after 24h in human plasma.[8]Reduces off-target toxicity and ensures the majority of the payload reaches the tumor.
ROS-Mediated Cleavage Rapid and complete>90% payload release within 1-2 hours in the presence of 1 mM H₂O₂.[8]Ensures efficient drug liberation specifically at the target site for potent cytotoxic effect.
In Vitro Cytotoxicity Potent (low nM IC₅₀)Potent cytotoxicity observed in target cancer cell lines.[8][9]Confirms that the released payload is active and that the ADC effectively kills cancer cells.

Part 3: Bpin as a Foundational Tool in PROTAC Synthesis

In the realm of Targeted Protein Degradation (TPD), bifunctional molecules like PROTACs operate by recruiting a target protein to an E3 ubiquitin ligase, marking it for destruction.[1][10][11] The linker connecting the two binding moieties is paramount, as its length, rigidity, and chemical composition dictate the geometry and stability of the resulting ternary complex (Target-PROTAC-E3 Ligase).[1][12][13]

Here, the Bpin group is less of a dynamic trigger and more of a robust, reliable synthetic building block. It is most commonly employed in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern medicinal chemistry—to construct the complex linker architectures required for optimal PROTAC activity.

The Causality of Linker Architecture: A researcher may synthesize two fragments: one containing the E3 ligase ligand appended with an aryl halide, and another containing the target protein binder appended with an aryl-Bpin group. A Suzuki coupling reaction then stitches these two pieces together. By systematically varying the length and composition of the fragments (e.g., using PEG or alkyl chains), chemists can rapidly generate a library of PROTACs to empirically determine the optimal linker architecture for a given target-ligase pair.[12][13][14] While the Bpin group is consumed in the final reaction, its role as a precursor is indispensable.

G cluster_fragments Linker Precursor Fragments cluster_synthesis Synthesis cluster_final Final PROTAC Molecule frag1 E3 Ligase Ligand + Aryl Halide suzuki Suzuki-Miyaura Cross-Coupling frag1->suzuki frag2 Target Protein Binder + Aryl-Bpin Group frag2->suzuki protac Target Binder — Linker — E3 Ligase Ligand suzuki->protac

Caption: Role of Bpin precursors in PROTAC linker synthesis.

Part 4: Field-Proven Experimental Protocols

Trustworthy science relies on reproducible methods. The following protocols provide a validated starting point for your own linker evaluations.

Protocol 1: Comparative Hydrolytic Stability of Boronic Esters via ¹H NMR
  • Objective: To quantify the relative stability of an aryl-Bpin linker versus an aryl-BEpin linker in simulated aqueous and acidic conditions.

  • Methodology:

    • Sample Preparation: Prepare two NMR tubes. In each, dissolve 5 mg of the respective boronic ester (Aryl-Bpin or Aryl-BEpin) in 0.5 mL of deuterated acetonitrile (MeCN-d₃).

    • Initial Spectrum (t=0): Acquire a baseline ¹H NMR spectrum for each sample.

    • Aqueous Challenge: Add 50 µL of deuterium oxide (D₂O) to each NMR tube. Vortex gently to mix.

    • Acidic Challenge: Add 5 µL of deuterated trifluoroacetic acid (TFA-d) to each tube. Vortex gently.

    • Incubation: Let the samples stand at room temperature.

    • Final Spectrum (t=24h): After 24 hours, acquire a final ¹H NMR spectrum for each sample.

    • Analysis: Compare the t=0 and t=24h spectra. Identify the characteristic signals for the boronate ester (e.g., the 12H singlet for the Bpin methyl groups around 1.3 ppm) and the corresponding free diol (pinacol or Epin).[6]

    • Quantification: Calculate the percentage of hydrolysis by integrating the signals corresponding to the free diol relative to the remaining boronate ester. A significant increase in the free diol signal indicates hydrolysis.[6]

Protocol 2: Evaluation of ROS-Mediated Payload Release from a Model Linker
  • Objective: To measure the kinetics of payload release from a ROS-cleavable arylboronate linker using a fluorogenic reporter.

  • Methodology:

    • Synthesis: Synthesize a model compound where a fluorescent payload, such as 7-amino-4-methylcoumarin (AMC), is attached to the ROS-cleavable arylboronate linker via a self-immolative carbamate.[8] The intact conjugate is non-fluorescent.

    • Stock Solutions: Prepare a 10 mM stock solution of the linker-AMC conjugate in DMSO. Prepare a 100 mM stock solution of hydrogen peroxide (H₂O₂) in assay buffer (e.g., PBS, pH 7.4).

    • Assay Setup: In a 96-well microplate, add assay buffer. Add the linker-AMC conjugate to a final concentration of 10 µM.

    • Initiate Reaction: Add H₂O₂ to the wells to a final concentration of 1 mM to initiate cleavage. For a negative control, add an equal volume of buffer.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity of released AMC (Excitation: ~350 nm, Emission: ~450 nm) every 5 minutes for 2-3 hours.

    • Data Analysis: Plot fluorescence intensity versus time. The rate of increase in fluorescence is directly proportional to the rate of linker cleavage and payload release.[8] For comparison, a standard curve of free AMC can be used to quantify the exact amount of released payload.

Conclusion

The Bpin group is more than a simple synthetic handle; it is a gateway to sophisticated linker technologies. This guide has demonstrated that the choice of boronate ester—from the hydrolytically stable BEpin to the functionally responsive arylboronic acids—is a critical strategic decision. For applications requiring robust intermediates for complex syntheses, such as in PROTAC development, prioritizing stability with variants like BEpin is paramount. Conversely, for ADCs, the inherent reactivity of the carbon-boron bond can be masterfully exploited to create stimuli-responsive linkers that enable tumor-specific drug release.

By understanding the underlying chemical principles and employing rigorous, validated experimental protocols, you can harness the full potential of Bpin-containing linkers to engineer the next generation of targeted therapies.

References

  • Boutureira, O., et al. (2022). Peroxide-cleavable linkers for antibody–drug conjugates. Royal Society of Chemistry.
  • Cancer Research UK Cambridge Institute. Peroxide-cleavable linkers for antibody-drug conjugates.
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  • Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials. American Chemical Society.
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  • Ghavami, A., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC - NIH. Available at: [Link]

  • van Hurne, S., et al. (2023). Covalent adaptable networks using boronate linkages by incorporating TetraAzaADamantanes. Frontiers in Chemistry. Available at: [Link]

  • NJ Bio, Inc. Linkers for ADCs. Available at: [Link]

  • Baran, W., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. MDPI. Available at: [Link]

  • Lei, Y., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, 20(15). Available at: [Link]

  • Tredwell, M., et al. (2015). Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. PMC - NIH. Available at: [Link]

  • Bristol Myers Squibb. (2025). Targeted protein degradation fact sheet. Available at: [Link]

  • Tinworth, C.P., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]

  • Santhosh, K.C., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC - NIH. Available at: [Link]

  • Lu, Y., & Wang, N. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. Available at: [Link]

  • NJ Bio, Inc. Targeted Protein Degraders. Available at: [Link]

  • Zhao, P., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. Available at: [Link]

  • Kumar, A., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. PMC - NIH. Available at: [Link]

  • Fu, Y., et al. (2022). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • D'Erasmo, M.P., & Gravel, M. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • Zunyun, F., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to Validating Ternary Complex Formation: The Case of AHPC-cyclohexene-Bpin

For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex is a pivotal event in the mechanism of action for a growing class of therapeutics, including Proteolys...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex is a pivotal event in the mechanism of action for a growing class of therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2][3] This guide provides a comparative overview of key methodologies for validating the formation of a ternary complex induced by a novel small molecule, which we will refer to as AHPC-cyclohexene-Bpin. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most robust validation strategy for your research.

The Central Role of the Ternary Complex

Small-molecule induced ternary complexes, such as those mediated by our hypothetical molecule AHPC-cyclohexene-Bpin, are the cornerstone of targeted protein degradation and other induced-proximity applications.[2] These molecules act as molecular matchmakers, bringing a target Protein of Interest (POI) and a partner protein, often an E3 ubiquitin ligase, into close proximity.[2][4] The formation of this POI-Inducer-Partner Protein ternary complex is the critical initiating step for subsequent biological events, such as the ubiquitination and proteasomal degradation of the target protein.[1][4] The stability, kinetics, and cooperativity of this complex are key determinants of the small molecule's efficacy and cellular activity.[1][5]

Ternary_Complex_Formation cluster_0 Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-Inducer-Partner) POI->Ternary Binds Inducer AHPC-cyclohexene-Bpin Inducer->Ternary Partner Partner Protein (e.g., E3 Ligase) Partner->Ternary Binds Effect Downstream Biological Effect (e.g., Ubiquitination) Ternary->Effect Catalyzes

Caption: Mechanism of AHPC-cyclohexene-Bpin induced ternary complex formation.

Comparative Analysis of Key Validation Methods

The choice of an appropriate assay for validating ternary complex formation is a critical decision, contingent on the specific scientific question, desired throughput, and available resources. Here, we compare the most prevalent biophysical and cell-based methodologies.

MethodPrincipleParameters MeasuredThroughputSample ConsumptionKey AdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index upon molecular binding to a sensor surface.[4][6][7]Affinity (K D), Kinetics (k on, k off), Cooperativity (α).[1][8]MediumLowReal-time, label-free kinetic data; can measure both binary and ternary interactions.[1][6][7]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.[8]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon molecular binding in solution.[6][8]Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[3][8]LowHighLabel-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[3][8]Low throughput; requires large amounts of pure protein; may not be suitable for very weak or very strong interactions.[6][8]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.[9]Affinity (K D), Kinetics (k on, k off).[9]Medium-HighLowReal-time, label-free kinetic data; higher throughput than SPR.[9]Generally lower sensitivity than SPR; requires immobilization.
TR-FRET / AlphaLISA Proximity-based immunoassays where binding brings donor and acceptor fluorophores/beads into close proximity, generating a signal.[1][8]Apparent binding affinity (EC 50), Ternary complex formation.[1]HighLowHomogeneous, no-wash assays with high sensitivity and a wide dynamic range.[1]Requires labeling of binding partners; potential for interference from library compounds.[8]
NanoBRET™/NanoBiT® Bioluminescence resonance energy transfer (BRET) assays to detect protein proximity in living cells.[1][9]In-cell ternary complex formation (EC 50).[1]HighLowMeasures complex formation in a physiologically relevant cellular context.[1][8][9]Requires genetic engineering of cells to express tagged proteins.[8]
Co-immunoprecipitation (Co-IP) Antibody-based pulldown of a protein to see if its binding partners are also isolated.[10]Qualitative or semi-quantitative confirmation of in-cell interaction.LowHighValidates interaction in a cellular context with endogenous or overexpressed proteins.Prone to false positives/negatives; generally not quantitative.[10]
Native Mass Spectrometry (MS) Measures the mass of intact protein complexes under non-denaturing conditions.[11]Stoichiometry of the complex; can estimate binding affinity.LowLowProvides direct evidence of the ternary complex and its stoichiometry without labeling or immobilization.[11]Requires specialized instrumentation; buffer constraints.

In-Depth Experimental Protocols

To provide a practical framework, we detail the methodologies for three widely adopted and powerful techniques for validating the AHPC-cyclohexene-Bpin-induced ternary complex.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Characterization

SPR is a gold-standard technique for obtaining high-quality kinetic and affinity data for both binary and ternary interactions.[7]

SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilization 1. Immobilize Partner Protein (e.g., E3 Ligase) on Sensor Chip Binary_1 2. Inject POI alone (Negative Control) Immobilization->Binary_1 Binary_2 3. Inject AHPC-cyclohexene-Bpin alone (Binary Interaction) Binary_1->Binary_2 Ternary 4. Inject pre-incubated POI + AHPC-cyclohexene-Bpin (Ternary Interaction) Binary_2->Ternary Analysis 5. Data Analysis: Fit sensorgrams to determine kon, koff, and KD Ternary->Analysis Cooperativity 6. Calculate Cooperativity (α) α = KD (binary) / KD (ternary) Analysis->Cooperativity

Caption: General workflow for SPR-based analysis of ternary complex formation.

Objective: To measure the binding kinetics and affinity of the binary (Partner-Inducer) and ternary (Partner-Inducer-POI) interactions.

Step-by-Step Protocol:

  • Surface Preparation:

    • Equilibrate a sensor chip (e.g., CM5) with a suitable running buffer (e.g., HBS-EP+).[7]

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[7]

  • Ligand Immobilization:

    • Covalently immobilize one of the proteins (e.g., the partner E3 ligase) onto the activated sensor chip surface to a desired density.[7][8]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binary Interaction Analysis:

    • Prepare a series of concentrations of AHPC-cyclohexene-Bpin in running buffer.

    • Inject the AHPC-cyclohexene-Bpin solutions over the immobilized partner protein surface to measure the binary binding kinetics.[1]

    • Regenerate the sensor surface between injections if necessary.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a constant, saturating concentration of the POI and varying concentrations of AHPC-cyclohexene-Bpin.

    • Inject these solutions over the immobilized partner protein surface. The enhanced binding response compared to the binary interaction indicates ternary complex formation.

    • As a crucial control, inject the POI alone to ensure it does not bind to the immobilized partner protein in the absence of the inducer.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k on), dissociation rate (k off), and equilibrium dissociation constant (K D) for both binary and ternary interactions.[11]

    • Calculate the cooperativity factor (α) as the ratio of the binary K D to the ternary K D. An α > 1 indicates positive cooperativity, a hallmark of many effective molecular glues and PROTACs.[8]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides a complete thermodynamic signature of the binding event, offering deep mechanistic insights.[8]

ITC_Workflow cluster_itc ITC Experimental Workflow Prep 1. Prepare degassed protein and inducer solutions in identical buffer Binary_ITC 2. Binary Titration: Titrate Inducer into POI solution Prep->Binary_ITC Ternary_ITC 3. Ternary Titration: Titrate POI into solution of Partner Protein + Inducer Prep->Ternary_ITC Analysis_ITC 4. Data Analysis: Fit binding isotherms to determine KD, ΔH, ΔS, and n Binary_ITC->Analysis_ITC Ternary_ITC->Analysis_ITC

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiments.

Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of binary and ternary complex formation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare highly pure, concentrated solutions of the POI, partner protein, and AHPC-cyclohexene-Bpin.

    • Crucially, all components must be in an identical, degassed buffer to minimize heats of dilution.[8]

  • Binary Titration:

    • Load the syringe with the AHPC-cyclohexene-Bpin solution.

    • Fill the sample cell with the POI solution.

    • Perform a series of small injections of the inducer into the POI, measuring the heat change after each injection.[8]

  • Ternary Titration:

    • To measure the binding of the POI to the pre-formed Partner-Inducer complex, fill the sample cell with a solution containing the partner protein and a saturating concentration of AHPC-cyclohexene-Bpin.

    • Load the syringe with the POI solution.

    • Perform the titration as described above.

  • Data Analysis:

    • Integrate the heat signals for each injection and plot them against the molar ratio of the titrant.

    • Fit the resulting binding isotherm to a suitable model (e.g., single-site binding) to determine the K D, binding enthalpy (ΔH), and stoichiometry (n).[11]

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a full thermodynamic profile of the interaction.

NanoBRET™ Assay for In-Cell Validation

While biophysical assays are essential, validating ternary complex formation in a live-cell environment confirms the inducer's activity in a physiological context.[8]

Objective: To detect the proximity of the POI and partner protein in living cells, induced by AHPC-cyclohexene-Bpin.

Step-by-Step Protocol:

  • Cell Line Engineering:

    • Genetically engineer a cell line to express the POI as a fusion with NanoLuc® luciferase (the energy donor).

    • In the same cell line, express the partner protein (e.g., an E3 ligase) as a fusion with HaloTag® (the energy acceptor).[8]

  • Assay Preparation:

    • Plate the engineered cells in a white, 96- or 384-well plate.[1]

    • Prepare serial dilutions of the AHPC-cyclohexene-Bpin compound.

  • Assay Execution:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-partner protein fusion.[1]

    • Add the AHPC-cyclohexene-Bpin dilutions to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescence reaction.[1]

  • Data Acquisition and Analysis:

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).[1]

    • Plot the NanoBRET™ ratio as a function of AHPC-cyclohexene-Bpin concentration to determine the EC 50 for ternary complex formation in a live-cell environment.

Conclusion

Validating the formation of the AHPC-cyclohexene-Bpin-induced ternary complex is a non-trivial but essential step in the development pipeline. A multi-faceted approach, combining quantitative biophysical techniques like SPR and ITC with physiologically relevant cell-based assays such as NanoBRET™, provides the most comprehensive and trustworthy data. By carefully selecting and executing these assays, researchers can gain deep mechanistic insights into the formation, stability, and dynamics of the ternary complex, thereby enabling the rational design and optimization of novel and effective therapeutics based on induced proximity.

References

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]

  • Drummond, M. L., & Williams, C. I. (2019). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. Journal of Chemical Information and Modeling, 59(4), 1634–1644. Retrieved from [Link]

  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • ResearchGate. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking New AHPC Derivatives Against Established VHL Binders

Introduction: The Central Role of VHL in Targeted Protein Degradation The Von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery responsible for protein homeostasis.[1][2] It functions as the s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of VHL in Targeted Protein Degradation

The Von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery responsible for protein homeostasis.[1][2] It functions as the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[3][4][5] This complex identifies specific proteins, such as the hypoxia-inducible factor 1α (HIF-1α), and tags them with ubiquitin for subsequent degradation by the proteasome.[1][6] This natural process of targeted protein degradation has been ingeniously co-opted by a revolutionary therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs).[3][7]

PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a chemical linker.[8] One ligand binds to a protein of interest (POI), while the other recruits an E3 ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[9] Due to its widespread expression and well-characterized, high-affinity binders, VHL has become one of the most successfully utilized E3 ligases in PROTAC development.[9][10] The efficacy of a VHL-based PROTAC is fundamentally dependent on the quality of its VHL-binding ligand.

This guide provides a comprehensive framework for the rigorous benchmarking of novel Alpha-hydroxy-4-aryl-2,5-dioxopiperidine-1-carboxamide (AHPC) derivatives against established, hydroxyproline-based VHL binders. We will delve into the critical experiments, explain the scientific rationale behind methodological choices, and provide detailed protocols to ensure the generation of robust, comparable, and actionable data for drug development professionals.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited PROTAC PROTAC Molecule (AHPC Derivative + Linker + POI Ligand) PROTAC->Ternary_Complex Mediates PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex From E1/E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades caption Figure 1: PROTAC Mechanism of Action.

Figure 1: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Part 1: Foundational Biochemical Characterization

The initial step in benchmarking a new VHL binder is to quantify its direct interaction with the VHL protein complex (typically VHL-ElonginB-ElonginC, or VCB). This is a non-negotiable, self-validating step; without robust, high-affinity binding, downstream cellular activity is impossible. We will employ a suite of complementary biophysical techniques to build a complete picture of the binding event.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Expertise & Experience: ITC stands as the gold standard because it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single, label-free experiment.[11][12] This allows us to understand not just the binding affinity (Kd), but the thermodynamic forces driving the interaction—enthalpy (ΔH) and entropy (ΔS).[13][14] For example, a highly enthalpy-driven interaction often suggests strong hydrogen bonding and van der Waals contacts, which can be correlated with structural data for rational optimization.

Trustworthiness: An ITC experiment provides the stoichiometry (n) of the binding, confirming a 1:1 interaction, which is critical for validating the proposed binding model.

Data Summary Table:

CompoundKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Established BinderValueValueValue~1.0
AHPC Derivative 1ValueValueValue~1.0
AHPC Derivative 2ValueValueValue~1.0

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: Express and purify the human VCB complex to >95% purity. Perform dialysis extensively against the final ITC running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects, which can obscure the true binding heat.[14]

  • Compound Preparation: Dissolve the VHL binders (established and AHPC derivatives) in 100% DMSO to create high-concentration stock solutions, then dilute into the final ITC running buffer. The final DMSO concentration must be precisely matched between the protein solution in the cell and the ligand solution in the syringe to avoid artifacts.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). The concentration of the VCB complex in the sample cell should be approximately 10-30 times the expected Kd. The ligand concentration in the syringe should be 10-15 times the protein concentration.[15]

  • Titration: Perform a series of small injections (e.g., 2-3 µL) of the ligand solution into the protein-containing sample cell. A preliminary small injection is often performed to account for dilution effects.

  • Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, ΔH, and n. Calculate ΔG and -TΔS from these values.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

Expertise & Experience: While ITC provides the endpoint affinity, SPR reveals the dynamics of the interaction by measuring the association (k_on_) and dissociation (k_off_) rates.[16][17][18] A PROTAC's efficacy can be influenced by the residence time of its VHL binder. A slow k_off_ (long residence time) may lead to a more stable ternary complex and more efficient degradation. SPR is a label-free technique that monitors changes in refractive index as the analyte (VHL binder) flows over a sensor chip with the immobilized ligand (VCB complex).[19]

Trustworthiness: SPR provides real-time binding data, allowing for the identification of potential complexities like non-specific binding or aggregation, which might be averaged out in an endpoint assay.

Data Summary Table:

Compoundk_on_ (10^5^ M^-1^s^-1^)k_off_ (10^-3^ s^-1^)KD (nM)
Established BinderValueValueValue
AHPC Derivative 1ValueValueValue
AHPC Derivative 2ValueValueValue

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified VCB complex onto a sensor chip (e.g., CM5 series) via amine coupling. The goal is a low-to-moderate immobilization density to avoid mass transport limitations.[16]

  • Analyte Preparation: Prepare a dilution series of the VHL binders (established and AHPC derivatives) in a suitable running buffer (e.g., HBS-EP+). Include a DMSO concentration match across all samples.

  • Binding Analysis:

    • Inject the analyte solutions over the immobilized VCB surface at a constant flow rate (e.g., 30 µL/min).[20]

    • Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

    • Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Double-reference the sensorgram data by subtracting the signal from a reference flow cell and a buffer-only injection. Fit the processed data to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on_, k_off_, and calculate the equilibrium dissociation constant (KD).

Fluorescence Polarization (FP): High-Throughput Affinity Assessment

Expertise & Experience: FP is a powerful, solution-based technique ideal for rapid screening and determining binding affinities in a competitive format.[21][22] The principle relies on the change in the rotational speed of a small fluorescently-labeled molecule (a tracer) upon binding to a larger protein.[23][24][25] In our competitive assay, we measure the ability of our unlabeled AHPC derivatives to displace a known fluorescent VHL tracer, providing an IC50 value that can be converted to a Ki (inhibition constant).

Trustworthiness: This method validates binding at a different active site than the one used for immobilization in SPR, providing orthogonal confirmation of the interaction.

FP_Competition_Assay cluster_0 Low Polarization State cluster_1 High Polarization State cluster_2 Competition Tracer Fluorescent Tracer Low_Pol Low FP Signal Tracer->Low_Pol Rotates Rapidly (Depolarized Light) VHL VCB Complex Bound_Complex VCB-Tracer Complex VHL->Bound_Complex High_Pol High FP Signal Bound_Complex->High_Pol Rotates Slowly (Polarized Light) Tracer_2 Fluorescent Tracer Tracer_2->Bound_Complex AHPC AHPC Derivative (Competitor) VHL_2 VCB Complex AHPC->VHL_2 Binds Tracer_3 Displaced Tracer Low_Pol_2 Low FP Signal Tracer_3->Low_Pol_2 Rotates Rapidly caption Figure 2: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Figure 2: In an FP competition assay, unlabeled binders displace a fluorescent tracer, reducing the FP signal.

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

  • Reagent Preparation:

    • Prepare a solution of VCB complex in assay buffer (e.g., PBS, 0.01% Tween-20).

    • Prepare a solution of a known fluorescently-labeled VHL ligand (the "tracer") at a concentration approximately equal to its Kd.

    • Prepare a serial dilution of the competitor compounds (established binder and AHPC derivatives).

  • Assay Setup: In a microplate (e.g., black, low-volume 384-well), add the VCB complex, the fluorescent tracer, and the serially diluted competitor compounds. Include controls for no-protein (minimum polarization) and no-competitor (maximum polarization).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Plot the FP signal against the logarithm of the competitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. Convert the IC50 to a Ki using the Cheng-Prusoff equation.

Part 2: Cellular and Functional Benchmarking

Demonstrating high-affinity biochemical binding is necessary but not sufficient. A successful VHL binder must engage its target in the complex cellular milieu and function as part of a PROTAC to induce protein degradation.

Cellular Target Engagement: Does it Work in a Cell?

Expertise & Experience: Before building a full PROTAC, it's crucial to confirm that the VHL binder can enter the cell and bind to VHL. The NanoBRET™ Target Engagement assay is an ideal technology for this.[7][26] It measures the displacement of a NanoLuc®-VHL fusion protein tracer by a competitive compound in live cells, providing a direct measure of intracellular target occupancy. Comparing results in intact vs. permeabilized cells can also yield an "availability index," hinting at the compound's cell permeability.[26]

Trustworthiness: This assay provides a direct, quantitative readout of target engagement in a physiological context, bridging the gap between biochemical assays and functional degradation.

Data Summary Table:

CompoundCellular IC50 (µM)
Established BinderValue
AHPC Derivative 1Value
AHPC Derivative 2Value
PROTAC-Mediated Ubiquitination: Confirming the Mechanism

Expertise & Experience: The core function of a PROTAC is to induce ubiquitination of the target protein.[27][28] Verifying this mechanistic step is a critical validation point. This is typically done by constructing a PROTAC using the AHPC derivative, treating cells, and then immunoprecipitating the POI. The resulting precipitate is then analyzed by Western blot using an anti-ubiquitin antibody.[28][] An increase in high-molecular-weight smears indicates successful poly-ubiquitination.

Trustworthiness: This experiment directly visualizes the key mechanistic event that precedes degradation, confirming that the PROTAC is functioning as intended and not causing protein loss through off-target toxicity or other mechanisms.

Experimental Protocol: Target Protein Ubiquitination Assay

  • PROTAC Synthesis: Synthesize PROTACs by conjugating the AHPC derivatives and the established binder to a suitable POI ligand (e.g., JQ1 for BRD4) via a linker.

  • Cell Treatment: Culture cells (e.g., HEK293T) and treat them with the synthesized PROTACs or a vehicle control (DMSO) for a short period (e.g., 1-4 hours). It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of poly-ubiquitinated proteins that would otherwise be rapidly degraded.

  • Cell Lysis & Immunoprecipitation (IP): Lyse the cells in a buffer containing protease and deubiquitinase inhibitors. Incubate the lysates with an antibody against the POI to capture it and its bound proteins.

  • Western Blot Analysis: Elute the captured proteins, separate them by SDS-PAGE, and transfer them to a membrane. Probe the membrane with a primary antibody against ubiquitin, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent substrate. A smear of high-molecular-weight bands in the PROTAC-treated lanes indicates successful, PROTAC-mediated poly-ubiquitination of the POI.

Cellular Degradation Assay: The Ultimate Functional Readout

Expertise & Experience: The definitive test of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein. Western blotting is the gold-standard method for quantifying this reduction.[30][31][32] By treating cells with a range of PROTAC concentrations, we can generate a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation).[30]

Trustworthiness: This assay measures the ultimate biological outcome of the PROTAC's activity. The inclusion of a loading control (e.g., GAPDH, β-actin) ensures that observed decreases in the POI are due to specific degradation and not variations in sample loading.[33]

Data Summary Table:

PROTACDC50 (nM)Dmax (%)
PROTAC (Established Binder)ValueValue
PROTAC (AHPC Derivative 1)ValueValue
PROTAC (AHPC Derivative 2)ValueValue

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[32][33]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[32]

  • SDS-PAGE and Transfer: Normalize the protein concentration for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.[30] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Repeat the process for a loading control antibody (e.g., anti-GAPDH).

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imager. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of remaining protein relative to the vehicle control to determine the percent degradation. Plot the degradation percentage against the log of the PROTAC concentration to determine DC50 and Dmax.

Part 3: In Vivo Evaluation Considerations

While this guide focuses on in vitro and cellular benchmarking, the ultimate goal is often in vivo efficacy. Promising AHPC-based PROTACs should be advanced to animal models to evaluate their pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic effect.[][35] Key in vivo PD studies involve administering the PROTAC to animals and measuring the degradation of the target protein in relevant tissues over time.[36]

Benchmarking_Workflow cluster_0 Biochemical & Biophysical Analysis cluster_1 Cellular Analysis cluster_2 In Vivo Analysis ITC ITC (Affinity, Thermodynamics) NanoBRET NanoBRET Assay (Cellular Engagement) ITC->NanoBRET Confirm Cellular Binding SPR SPR (Kinetics, Affinity) SPR->NanoBRET Confirm Cellular Binding FP FP (High-Throughput Affinity) FP->NanoBRET Confirm Cellular Binding Ub_Assay Ubiquitination Assay (Mechanism of Action) NanoBRET->Ub_Assay Confirm Mechanism WB Western Blot (Degradation: DC50, Dmax) Ub_Assay->WB Quantify Function InVivo PK/PD & Efficacy Studies (Animal Models) WB->InVivo Advance Lead Candidates Start New AHPC Derivatives & Established Binders Start->ITC Evaluate Binding Start->SPR Evaluate Binding Start->FP Evaluate Binding caption Figure 3: A comprehensive workflow for benchmarking novel VHL binders.

Figure 3: A structured, multi-stage workflow ensures that only the most promising candidates are advanced.

Conclusion

Benchmarking new AHPC derivatives against established VHL binders requires a systematic, multi-faceted approach that progresses from fundamental biophysical interactions to functional cellular outcomes. By employing a suite of orthogonal assays—ITC for thermodynamics, SPR for kinetics, FP for high-throughput screening, NanoBRET for cellular engagement, and Western blotting for mechanistic validation and functional degradation—researchers can build a robust, data-driven case for the superiority or unique properties of their novel compounds. This rigorous, self-validating system ensures scientific integrity and provides the critical insights needed to guide the development of the next generation of highly effective targeted protein degraders.

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  • Stebbins, C. E., et al. (n.d.). Structure of the VHL-ElonginC-ElonginB complex: implications for VHL tumor suppressor function. PubMed.
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  • Smith, B. E., & Wang, S. L. (2025, June 25). Methods to accelerate PROTAC drug discovery. PMC - NIH.
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  • Testa, A., et al. (2022, August 19). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).
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  • Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
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  • ResearchGate. (n.d.). In vivo dosing of PROTAC 6 in rats caused the degradation of RIPK2 and a decrease in TNFα levels upon ex vivo L18-MDP challenge.
  • Girard, N. J., & Scott, J. S. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC - NIH.
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Validation

A Comparative Guide to the Efficacy of AHPC-Based PROTACs Across Diverse Cell Lines

Introduction: The Dawn of Targeted Protein Degradation with AHPC-Based PROTACs In the evolving landscape of therapeutic intervention, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation with AHPC-Based PROTACs

In the evolving landscape of therapeutic intervention, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of action.[1] These heterobifunctional molecules do not merely block a protein's function; they orchestrate its complete removal by hijacking the cell's intrinsic ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[3][4] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase, which then catalyzes the transfer of ubiquitin to the target protein.[1] This polyubiquitination serves as a molecular flag, marking the POI for degradation by the 26S proteasome, after which the PROTAC is released to initiate another cycle.[1]

Among the plethora of E3 ligases, the von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely recruited for PROTAC design, owing to its broad tissue expression and well-characterized binders.[5][6][7] The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, also known as VH032, has emerged as a potent and highly utilized small molecule ligand for VHL.[8][9] PROTACs incorporating the AHPC moiety have demonstrated remarkable efficacy in degrading a wide array of high-value therapeutic targets. This guide provides a comparative analysis of the efficacy of AHPC-based PROTACs in various cell lines, supported by quantitative data and detailed experimental protocols for their evaluation.

Mechanism of Action: Hijacking the VHL E3 Ligase Complex

The efficacy of an AHPC-based PROTAC is contingent on its ability to successfully orchestrate the formation of a productive ternary complex between the target protein and the VHL E3 ligase complex (CRL2^VHL^).[9][10] The AHPC moiety mimics the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL, thereby anchoring the PROTAC to the substrate recognition subunit of the ligase complex.[9] The linker's length, composition, and attachment points are critical determinants of the stability and geometry of this ternary complex, ultimately influencing the efficiency of protein degradation.[11][12]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC AHPC-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of AHPC-based PROTAC-mediated protein degradation.

Comparative Efficacy of AHPC-Based PROTACs

The performance of a PROTAC is primarily defined by its potency (DC50, the concentration required for 50% degradation) and efficacy (Dmax, the maximum achievable degradation).[4][13] These parameters are highly dependent on the specific PROTAC, the target protein, and the cellular context, including the expression levels of the target and the E3 ligase. The following table summarizes the degradation performance of notable AHPC-based PROTACs against various targets in different cancer cell lines.

PROTACTarget ProteinCell Line(s)DC50DmaxReference(s)
ARV-771 BET Proteins22Rv1 (Prostate Cancer)<1 nM>95%[14][15]
PROTAC 17 BRD4HCT116 (Colon Cancer)~5 nM>90%[16]
dBET6 BRD4MV4;11 (Leukemia)~3 nM>98%[17]
Compound 13 Estrogen Receptor αMCF7 (Breast Cancer)~100 nM~75%[18]
KRAS Degrader KRAS G12CNCI-H358 (Lung Cancer)~100 nM (VHL-based)>90%[19]

Note: The DC50 and Dmax values are approximate and can vary based on experimental conditions such as treatment duration.

Core Experimental Protocols for Efficacy Assessment

Validating the efficacy of a novel AHPC-based PROTAC requires a series of robust cell-based assays. The following protocols provide a comprehensive workflow for quantifying protein degradation and its functional consequences.

Quantitative Western Blotting for Protein Degradation

Western blotting is the gold-standard technique for visually confirming and quantifying the degradation of a target protein.[20][21]

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment (Varying PROTAC conc.) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (Gel to PVDF membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Detection (ECL Substrate) F->G H 8. Data Analysis (Densitometry, DC50/Dmax) G->H

Caption: Experimental workflow for assessing PROTAC efficacy via Western Blot.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed cells of the desired line into 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.[22]

    • Prepare serial dilutions of the AHPC-based PROTAC in complete cell culture medium. It is crucial to perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to accurately determine DC50 and Dmax and to observe any potential "hook effect".[23]

    • Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest PROTAC concentration used.[20]

    • Aspirate the existing medium and treat the cells with the prepared PROTAC concentrations or vehicle control for a predetermined duration (e.g., 4, 8, 16, or 24 hours).[20]

  • Cell Lysis and Protein Quantification:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[22]

    • Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to prevent protein degradation post-lysis.[20][22]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[22]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[22][23]

    • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22][23]

    • Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[22]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[20]

  • Sample Preparation, SDS-PAGE, and Protein Transfer:

    • Normalize the protein concentration of all samples using lysis buffer.

    • Add 4X Laemmli sample buffer to each normalized sample and denature by boiling at 95-100°C for 5-10 minutes.[20][22]

    • Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-PAGE gel, including a molecular weight marker.[23]

    • Perform electrophoresis to separate the proteins based on molecular weight.[24]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Antibody Incubation and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.[22]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again as described above.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin).[13][22]

    • Add ECL chemiluminescent substrate and capture the signal using an imaging system.[13]

  • Data Analysis:

    • Quantify the band intensity for the target protein and the loading control for each lane using image analysis software (e.g., ImageJ).[13]

    • Normalize the target protein band intensity to its corresponding loading control band intensity.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control (set to 100% protein level).[13]

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and use a non-linear regression (four-parameter variable slope) to determine the DC50 and Dmax values.[13]

Cell Viability Assays

Assessing cell viability or cytotoxicity is essential to understand the downstream functional consequences of target protein degradation.

Viability_Assay cluster_viability Cell Viability Assay Workflow V1 1. Seed Cells (96-well plate) V2 2. Treat with PROTAC (Serial Dilutions) V1->V2 V3 3. Incubate (e.g., 72 hours) V2->V3 V4 4. Add Viability Reagent (e.g., CellTiter-Glo®) V3->V4 V5 5. Measure Signal (Luminescence) V4->V5 V6 6. Data Analysis (Calculate IC50) V5->V6

Caption: General workflow for a luminescent-based cell viability assay.

Detailed Methodology (CellTiter-Glo® Luminescent Assay):

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined density and culture for 24 hours.[25]

    • Treat cells with serial dilutions of the PROTAC as described for the Western blot experiment.

  • Assay Procedure:

    • After the desired treatment period (e.g., 48-72 hours), equilibrate the plate to room temperature for approximately 30 minutes.[25]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[26]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[27]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.[26]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 (half-maximal inhibitory concentration).

Advanced Methodologies: Mass Spectrometry-Based Proteomics

For a global, unbiased assessment of PROTAC efficacy and selectivity, mass spectrometry (MS)-based proteomics is an invaluable tool. This approach can quantify changes across the entire proteome following PROTAC treatment.[28] It allows for the precise measurement of on-target degradation while simultaneously identifying any off-target effects, providing a comprehensive safety and selectivity profile of the degrader molecule.[29][30] Techniques like tandem mass tags (TMT) enable the simultaneous analysis of multiple samples, significantly increasing throughput.[28]

Conclusion and Future Perspectives

AHPC-based PROTACs have firmly established themselves as a powerful modality in targeted protein degradation. As demonstrated, their efficacy can be profound, with picomolar to low-nanomolar DC50 values observed across a range of cancer cell lines.[14][15][16] However, this guide also highlights the critical influence of cellular context on PROTAC performance, underscoring the necessity of empirical validation in multiple, relevant cell lines during the drug discovery process.

The future of AHPC-based PROTAC development will likely focus on refining linker chemistry to achieve greater control over ternary complex formation, improving pharmacokinetic properties, and expanding the repertoire of E3 ligases beyond VHL and Cereblon.[31][32] The systematic application of the robust biochemical and cellular assays detailed herein will be paramount to advancing these next-generation protein degraders from the laboratory to the clinic.

References

  • Current time inform
  • Western blot protocol for low abundance proteins. Abcam.
  • VHL Ligase Ligands for PROTAC Applic
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).
  • A Comparative Guide to Cereblon E3 Ligase Ligands for Targeted Protein Degrad
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • Measuring DC50 and Dmax for PROTAC CRABP-II Degrader-1: Applic
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
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  • Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio.
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • Choosing the right cell-based assay for your research.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin

For Researchers, Scientists, and Drug Development Professionals The proper disposal of complex synthetic molecules is a critical component of laboratory safety and environmental responsibility. This guide provides a deta...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of complex synthetic molecules is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin, a compound likely utilized in targeted protein degradation research as an E3 ligase ligand-linker conjugate. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on best practices for handling similar chemical structures and general hazardous waste management principles.

I. Understanding the Hazard Profile

Assumed Hazard Classification:

Hazard ClassJustification
Flammable Presence of cyclohexene and other organic components.[3]
Toxic Complex organic molecules of this nature should be assumed to be toxic.[6][7]
Irritant Boron-containing compounds can be irritating to the skin and eyes.
Environmental Hazard Discharge into the environment must be avoided.[8]

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.

  • Body Protection: A laboratory coat is essential to protect skin and clothing.

  • Respiratory Protection: All handling of this compound, especially outside of a certified chemical fume hood, should be done with appropriate respiratory protection.

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][6][7]

Step 1: Segregation and Labeling

  • Isolate the Waste: All waste materials contaminated with Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected separately from other laboratory waste streams.

  • Use a Designated Waste Container: The waste should be collected in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from leaks.

  • Proper Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label should include:

    • The full chemical name: "Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Flammable," "Toxic").

Step 2: Waste Accumulation and Storage

  • Storage Location: The hazardous waste container should be stored in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment vessel to prevent the spread of material in case of a leak.

  • Keep Closed: The container must be kept tightly sealed at all times, except when adding waste.

Step 3: Arranging for Professional Disposal

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and proper disposal of hazardous chemical waste.[9] They will have specific procedures and schedules for waste pickup.

  • Provide Necessary Documentation: Be prepared to provide your EHS office with all the information from the hazardous waste label.

  • Do Not Transport Off-Site Yourself: Transportation of hazardous waste is regulated and must be handled by trained professionals.

Disposal Workflow Diagram:

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal A Wear Appropriate PPE B Segregate Waste A->B C Use Designated Container B->C D Label Container Clearly C->D E Store in Ventilated Area D->E F Use Secondary Containment E->F G Keep Container Sealed F->G H Contact EHS for Pickup G->H I Provide Waste Information H->I J Professional Disposal I->J

Caption: Disposal workflow for Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin.

IV. Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • Remove all sources of ignition.[8]

    • If the spill is small and you are trained to handle it, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect the absorbed material into a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS office immediately.

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[8]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

V. References

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • Air Liquide. Safety Data Sheet Cyclopropane. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6351, Cyclopropane. [Link]

  • Durham Technical Community College. Cyclohexene cas110-83-8 SDS. [Link]

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Handling

Personal protective equipment for handling Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin

Definitive Guide to Safe Handling of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling...

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Guide to Safe Handling of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin

This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling the novel chemical entity Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin. As this is a unique, uncharacterized research compound, this guide is built upon a conservative hazard assessment based on its constituent functional groups. The foundational principle is to treat the substance as potentially hazardous, minimizing exposure through rigorous engineering controls, personal protective equipment, and procedural diligence.[1][2]

Hazard Assessment: A Deconstruction of the Molecule

A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, a risk assessment must be derived from its chemical architecture, which includes a boronic acid pinacol ester (Bpin), a cyclopropane ring, and likely aromatic amine and hydroxyl functionalities.

  • Boronic Acid Pinacol Ester (Bpin) Group: This is the primary reactive site for cross-coupling reactions. Boronic acids and their esters are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4] They can be sensitive to moisture and air, which can hydrolyze the C-B bond, compromising reagent integrity. Therefore, handling should be performed in a dry, inert atmosphere where possible.

  • Cyclopropane Ring: This three-membered ring is characterized by significant ring strain. While the parent molecule, cyclopropane, is a highly flammable gas, its derivatives incorporated into larger molecules are common in pharmaceuticals and are generally more stable.[5][6][7] However, the inherent strain can influence the molecule's reactivity in unexpected ways, warranting careful handling.

  • Aromatic Amine and Phenolic Moieties (Inferred from AHPC): The "AHPC" nomenclature suggests the presence of amino and hydroxyl groups on a phenylcyclopropane core. Phenols are toxic, corrosive, and can cause severe chemical burns that may not be immediately painful due to an anesthetic effect.[8] Phenol can be absorbed through the skin and affect the central nervous system, liver, and kidneys.[9][10][11] Aromatic amines carry their own toxicity profiles and should be handled with care.

  • Novelty of the Compound: As a new chemical entity, its full toxicological and physicochemical properties are unknown.[1] A conservative approach is mandatory. Assume the compound is toxic, irritant, and potentially sensitizing. Avoid all direct contact, inhalation, and ingestion.[12]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to create multiple barriers between the researcher and the chemical.[13] The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shields.Single pair of nitrile gloves.Fully buttoned lab coat.Not typically required.
Weighing & Aliquoting (Solid) Chemical splash goggles.Double-gloving with nitrile gloves.[2]Fully buttoned lab coat.Required if not in a fume hood or ventilated balance enclosure (N95 minimum).[2]
Dissolution & Transfer (Liquid) Chemical splash goggles and a full face shield.[14]Double-gloving with nitrile or neoprene gloves.[9]Chemical-resistant lab coat or apron over a standard lab coat.[15]Mandatory. All manipulations must occur in a certified chemical fume hood.[9][10]
Spill Cleanup Chemical splash goggles and a full face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber, neoprene).[13]Chemical-resistant apron or suit. Chemical-resistant boot covers.[15]Required. Use a respirator with an appropriate cartridge for organic vapors and particulates.[14]

Operational Plan: From Receipt to Reaction

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and preserves the integrity of the compound.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Labeling: Ensure the label includes the full chemical name, any known hazard warnings, and the date of receipt.[16]

  • Storage Environment: Store the compound in a cool, dry, dark, and well-ventilated area away from incompatible materials like strong oxidizers.[11][17][18] Given the Bpin moiety's sensitivity, storage in a desiccator or glovebox is recommended. Refrigerated storage (2–8°C) may be necessary to ensure long-term stability.[18]

Step-by-Step Handling Protocol

This workflow must be conducted within a certified chemical fume hood.[9][19]

  • Preparation: Assemble all necessary equipment (spatulas, glassware, solvents) and waste containers inside the fume hood before handling the compound.

  • Donning PPE: Put on all required PPE as detailed in the table above for liquid handling.

  • Weighing: If weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood on a draft shield. Use anti-static weighing paper or boats.

  • Transfer and Dissolution:

    • Slowly add the weighed solid to the solvent vessel to avoid generating dust.

    • Use a clean pipette to add solvent.

    • Ensure the container is sealed immediately after transfer.

  • Reaction Setup: Keep the reaction vessel within the fume hood for the duration of the experiment.

  • Post-Handling Decontamination:

    • Wipe down the work area with an appropriate solvent and then soap and water.[11]

    • Carefully remove PPE, avoiding contact with potentially contaminated surfaces. Dispose of gloves and other single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.[10]

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase storage Receive & Store Compound gather Gather Equipment in Fume Hood storage->gather ppe Don Full PPE gather->ppe weigh Weigh Solid ppe->weigh dissolve Dissolve & Transfer weigh->dissolve react Set Up Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: Workflow for handling Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin.

Disposal Plan: Managing the Waste Stream

All materials contaminated with Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin must be treated as hazardous waste.[14][20] Never dispose of this chemical down the drain or in regular trash.[20]

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weighing papers, pipette tips, etc.

    • Liquid Waste: Unused solutions and solvent rinses.

    • Sharps: Contaminated needles or glassware.

  • Container Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols.[20]

  • Container Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., the solvent used for the reaction). The first rinseate must be collected as hazardous liquid waste.[20] Subsequent rinses may also need to be collected depending on institutional guidelines.

  • Storage and Collection: Store sealed hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company.[21]

References

  • How To Safely Dispose of Boric Acid. Lab Alley.

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.

  • Disposal Of Boric Acid. Sciencing.

  • Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester. ChemicalBook.

  • Safety Data Sheet - 4-Carboxynaphthalene-1-boronic acid, pinacol ester. Combi-Blocks, Inc.

  • How to Handle Research Compounds Safely. Maxed Out Compounds.

  • Safety Data Sheet - 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester. AK Scientific, Inc.

  • SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER. ChemicalBook.

  • A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.

  • Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals. Benchchem.

  • Cyclopropane. Wikipedia.

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. Benchchem.

  • Personal protective equipment for handling Borinic acid, methyl ester. Benchchem.

  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety.

  • Phenol Fact Sheet. UC Berkeley Environment, Health & Safety.

  • Phenol. University of Michigan Environment, Health & Safety.

  • Appendix P - Phenol First Aid Guide and PPE. Cornell University Environment, Health and Safety.

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services.

  • Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences.

  • Laboratory Specific Standard Operating Procedures - SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport.

  • Synthesis of Cyclopropane Containing Natural Products. ResearchGate.

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.

Sources

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